molecular formula C7H17Cl2FN2 B2621182 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride CAS No. 1201694-15-6

1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride

Cat. No.: B2621182
CAS No.: 1201694-15-6
M. Wt: 219.13
InChI Key: PXJMNVGUXLUTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2FN2 and its molecular weight is 219.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-fluoroethyl)piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2ClH/c8-3-6-10-4-1-7(9)2-5-10;;/h7H,1-6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMNVGUXLUTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCF.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201694-15-6
Record name 1-(2-fluoroethyl)piperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride (CAS Number: 1201694-15-6), a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluoroethyl group onto the piperidine scaffold offers a valuable tool for modulating physicochemical and pharmacological properties. This document details its chemical identity, proposes a robust synthetic pathway based on established chemical principles, outlines methods for its characterization, and explores its potential applications, particularly as a building block for novel therapeutics and imaging agents. This guide is intended to serve as a foundational resource for researchers aiming to leverage this compound in their scientific endeavors.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a wide array of biological targets. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity by participating in favorable intermolecular interactions.[2]

The subject of this guide, this compound, combines these two valuable motifs. The 4-amino group provides a key reactive handle for further chemical elaboration, while the N-(2-fluoroethyl) substituent is of particular interest. This moiety can significantly alter the parent molecule's lipophilicity and basicity, and critically, it serves as a synthon for the introduction of the positron-emitting isotope, Fluorine-18 (¹⁸F). This makes such compounds highly valuable precursors for the development of Positron Emission Tomography (PET) imaging agents, which are indispensable tools in both preclinical drug development and clinical diagnostics.[3][4]

This guide will provide a detailed examination of this compound, from its fundamental properties to its potential in advanced research applications.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting.

Chemical Structure and Identification

The structure of 1-(2-Fluoroethyl)piperidin-4-amine is characterized by a central piperidine ring substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with an amine group. The dihydrochloride salt form indicates that both the piperidine nitrogen and the 4-amino group are protonated.

Figure 1: Structure of this compound
Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource
CAS Number 1201694-15-6[5]
Molecular Formula C₇H₁₇Cl₂FN₂[5]
Molecular Weight 219.13 g/mol [6]
Appearance White to off-white solid[5]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[5]
Monoisotopic Mass 146.12193 Da (free base)[7]
Predicted XlogP 0.2 (free base)[7]

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available N-Boc-4-piperidone. This strategy offers the advantage of using a protecting group (Boc) to ensure selective alkylation at the primary amine before functionalizing the piperidine nitrogen.

Synthetic_Workflow start N-Boc-4-piperidone step1 Reductive Amination start->step1 1. 2-Aminoethanol 2. NaBH(OAc)₃ intermediate tert-butyl (1-(2-hydroxyethyl)piperidin-4-yl)carbamate step1->intermediate step2 Fluorination (DAST or similar) intermediate->step2 DAST, DCM intermediate2 tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate step2->intermediate2 step3 Boc Deprotection (HCl) intermediate2->step3 HCl in Dioxane product 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride step3->product PET_Tracer_Synthesis precursor N-(4-aminopiperidin-1-yl)ethyl leaving group (e.g., tosylate, mesylate) step Nucleophilic Substitution precursor->step [¹⁸F]Fluoride, K₂CO₃, Kryptofix K₂₂₂ product [¹⁸F]-1-(2-Fluoroethyl)piperidin-4-amine step->product

Sources

An In-Depth Technical Guide to 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride: A Promising Ligand for Sigma-1 Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride is a synthetic piperidine derivative that has garnered interest within the scientific community, particularly in the fields of neuropharmacology and oncology. Its structural similarity to known sigma-1 (σ1) receptor ligands suggests its potential as a valuable research tool and a building block for the development of novel therapeutic agents. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, and it is implicated in a variety of cellular functions and pathological processes, including neurodegenerative diseases, psychiatric disorders, and cancer.[1] This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and its potential applications in scientific research.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C7H17Cl2FN2[2]
Molecular Weight 219.13 g/mol [2]
CAS Number 1201694-15-6[2]
Appearance White to off-white solid[2]
Purity ≥95.0% (by ¹H NMR)[2]
Storage Store at room temperature[2]

Synthesis and Characterization

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route for 1-(2-Fluoroethyl)piperidin-4-amine, which can then be converted to its dihydrochloride salt.

Synthesis_Pathway tert-butyl piperidin-4-ylcarbamate tert-butyl piperidin-4-ylcarbamate tert-butyl (1-(2-hydroxyethyl)piperidin-4-yl)carbamate tert-butyl (1-(2-hydroxyethyl)piperidin-4-yl)carbamate tert-butyl piperidin-4-ylcarbamate->tert-butyl (1-(2-hydroxyethyl)piperidin-4-yl)carbamate 1. 2-Bromoethanol, K2CO3 2. Acetonitrile, Reflux tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate tert-butyl (1-(2-hydroxyethyl)piperidin-4-yl)carbamate->tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate 1. DAST or Deoxofluor 2. Dichloromethane 1-(2-Fluoroethyl)piperidin-4-amine 1-(2-Fluoroethyl)piperidin-4-amine tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate->1-(2-Fluoroethyl)piperidin-4-amine 1. HCl in Dioxane or TFA 2. Dichloromethane 1-(2-Fluoroethyl)piperidin-4-amine\ndihydrochloride 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride 1-(2-Fluoroethyl)piperidin-4-amine->1-(2-Fluoroethyl)piperidin-4-amine\ndihydrochloride HCl (gas or solution) in Ether or IPA

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 1-(2-Fluoroethyl)piperidin-4-amine

Step 1: N-Alkylation of tert-butyl piperidin-4-ylcarbamate

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents) and 2-bromoethanol (1.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl (1-(2-hydroxyethyl)piperidin-4-yl)carbamate, which can be purified by column chromatography on silica gel.

Step 2: Fluorination

  • Dissolve the product from Step 1 in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxofluor) (1.1-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate.

Step 3: Deprotection and Salt Formation

  • Dissolve the fluorinated intermediate in dichloromethane or a suitable solvent.

  • Add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 1-3 hours.

  • Monitor the removal of the Boc protecting group by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • To obtain the dihydrochloride salt, dissolve the resulting free amine in a suitable solvent like diethyl ether or isopropanol and bubble hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent, until precipitation is complete.

  • Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. A Certificate of Analysis for a commercially available sample confirms that the ¹H NMR spectrum is consistent with the structure.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3] The introduction of a fluoroethyl group can modulate the physicochemical properties of the molecule, such as basicity and lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

Sigma-1 Receptor Ligand

The primary interest in this compound stems from its potential as a ligand for the σ1 receptor. Structurally similar compounds, particularly their ¹⁸F-radiolabeled analogs, have been developed and evaluated as positron emission tomography (PET) imaging agents for the σ1 receptor.[1][4] These receptors are overexpressed in various cancer cell lines and are implicated in the pathophysiology of several central nervous system (CNS) disorders.[1]

The workflow for evaluating a novel ligand for PET imaging is depicted below:

PET_Ligand_Evaluation cluster_0 In Vitro Evaluation cluster_1 Radiolabeling cluster_2 In Vivo Evaluation Binding_Affinity Receptor Binding Assays (Ki determination) Radiosynthesis [18F]Fluorination Binding_Affinity->Radiosynthesis Lipophilicity LogP/LogD Measurement Lipophilicity->Radiosynthesis Purification HPLC Purification Radiosynthesis->Purification QC Quality Control Purification->QC Biodistribution Biodistribution Studies (Rodent models) QC->Biodistribution PET_Imaging PET Imaging Studies (Non-human primates) Biodistribution->PET_Imaging Metabolite_Analysis Metabolite Analysis PET_Imaging->Metabolite_Analysis

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in many biologically active compounds, and the introduction of a fluoroethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound, intended for researchers and professionals in the field of organic synthesis and drug discovery.

The molecular formula for the free base is C7H15FN2, and for the dihydrochloride salt, it is C7H17Cl2FN2[1][2]. The synthesis of such piperidine derivatives often involves a multi-step process, typically starting from a commercially available, suitably protected piperidine precursor. The subsequent characterization is crucial to confirm the identity, purity, and structure of the final compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step process starting from commercially available 4-amino-1-Boc-piperidine. This strategy involves:

  • N-Alkylation: Introduction of the 2-fluoroethyl group at the piperidine nitrogen.

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the 4-amino position.

  • Salt Formation: Conversion of the resulting free base to the more stable dihydrochloride salt.

The rationale for this pathway lies in the use of the Boc protecting group, which is a cornerstone of modern organic synthesis for amines. It allows for selective functionalization of the piperidine nitrogen without interference from the 4-amino group[3].

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Salt Formation A 4-Amino-1-Boc-piperidine B tert-Butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate A->B 1-Bromo-2-fluoroethane, K2CO3, Acetonitrile, Reflux C 1-(2-Fluoroethyl)piperidin-4-amine B->C HCl in Dioxane, Room Temp D This compound C->D Excess HCl in Dioxane/Ether

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate

This initial step involves the N-alkylation of the Boc-protected 4-aminopiperidine. The use of a mild base like potassium carbonate and a polar aprotic solvent such as acetonitrile is standard for such nucleophilic substitution reactions.

Protocol:

  • To a solution of 4-amino-1-Boc-piperidine (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

  • Add 1-bromo-2-fluoroethane (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate.

Step 2: Synthesis of 1-(2-Fluoroethyl)piperidin-4-amine

The Boc protecting group is acid-labile and can be readily removed under acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane is a common and effective reagent for this transformation.

Protocol:

  • Dissolve the purified tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate (1 equivalent) from the previous step in a minimal amount of anhydrous dioxane.

  • To this solution, add a solution of 4 M HCl in dioxane (4-5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.

  • Upon completion, the product will likely precipitate as the dihydrochloride salt. If not, the solvent can be removed under reduced pressure.

  • To obtain the free base for characterization or further use, neutralize the salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-fluoroethyl)piperidin-4-amine as a free base.

Step 3: Synthesis of this compound

For stability and ease of handling, the final compound is typically converted to its dihydrochloride salt.

Protocol:

  • Dissolve the 1-(2-fluoroethyl)piperidin-4-amine free base (1 equivalent) in a minimal amount of a suitable solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Cool the solution in an ice bath and add a solution of 4 M HCl in dioxane (at least 2.2 equivalents) dropwise with stirring.

  • A precipitate of the dihydrochloride salt should form. Continue stirring in the cold for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the ethyl group, and the amine protons. The protons on the carbon bearing the fluorine will appear as a doublet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. The protons on the carbon adjacent to the nitrogen of the ethyl group will also show coupling to the fluorine.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic number of carbon signals. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A proton-decoupled fluorine NMR spectrum will show a single signal, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. For the free base, the expected monoisotopic mass is approximately 146.12 g/mol [1]. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. The spectrum of the dihydrochloride salt is expected to show broad N-H stretching vibrations for the ammonium and amine hydrochloride groups in the region of 2500-3000 cm⁻¹. C-H and C-F stretching vibrations will also be present.

Property Value Source
Molecular Formula C7H17Cl2FN2[2]
Molecular Weight 219.13 g/mol [2]
Monoisotopic Mass (Free Base) 146.12193 Da[1]
CAS Number (Dihydrochloride) Not explicitly found, related salts exist.
CAS Number (Free Base) 947263-70-9[4]

Conclusion

This technical guide outlines a robust and logical synthetic strategy for the preparation of this compound, a valuable building block for the development of novel chemical entities. The proposed multi-step synthesis, starting from a readily available protected piperidine, employs standard and reliable organic reactions. The detailed characterization protocol ensures the unambiguous confirmation of the final product's structure and purity. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of complex amine derivatives for various applications, particularly in the field of medicinal chemistry.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H15FN2). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a molecule from discovery to a viable therapeutic, its physicochemical properties dictate the path. Among these, aqueous solubility is a paramount gatekeeper of success. For a compound like 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride, a small molecule featuring two basic nitrogen centers, understanding its solubility is not merely an academic exercise; it is fundamental to designing effective delivery systems, ensuring bioavailability, and establishing robust analytical methods.

This guide provides a comprehensive technical overview of the solubility profile of this compound. We will dissect the theoretical underpinnings of its solubility, present standardized methodologies for its empirical determination, and discuss the profound implications of these findings for researchers in drug development. The structure of this molecule—a substituted piperidine—is common in medicinal chemistry, making the principles discussed here broadly applicable. The dihydrochloride salt form itself is a strategic choice to enhance aqueous solubility, a concept we will explore in detail.[1][2]

Physicochemical Landscape of a Dibasic Amine

1-(2-Fluoroethyl)piperidin-4-amine is characterized by two ionizable centers: the tertiary amine within the piperidine ring and the primary exocyclic amine at the 4-position. The presence of these basic groups means that the molecule's overall charge, and consequently its solubility, is highly dependent on the pH of its environment.[3][4]

  • pKa and Ionization: The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[5] For piperidine itself, the pKaH is approximately 11.12.[6] The primary amine will have a pKaH in a similar range, likely around 10-11. The electron-withdrawing effect of the 2-fluoroethyl group on the piperidine nitrogen is expected to slightly reduce its basicity (lower its pKaH) compared to an unsubstituted piperidine.[7] At physiological pH (~7.4), both nitrogen atoms will be predominantly protonated, carrying a positive charge. The dihydrochloride salt form ensures that the compound exists in this highly ionized, and therefore more water-soluble, state from the outset.[1][2]

  • Impact of Fluorination: The introduction of fluorine is a common strategy in medicinal chemistry. While it can modulate metabolic stability and binding affinity, it also influences physicochemical properties. The inductive effect of the fluorine atom reduces the basicity of the piperidine nitrogen.[7] This modulation of pKa can subtly alter the pH-solubility profile.

pH-Dependent Solubility: The Henderson-Hasselbalch Relationship

For an ionizable compound, the relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation.[3][8] The total solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized forms. For a dibasic compound like 1-(2-Fluoroethyl)piperidin-4-amine, the solubility is lowest at high pH where the neutral species dominates and increases dramatically as the pH is lowered and the molecule becomes protonated.

The solubility-pH profile will exhibit two inflection points corresponding to the two pKa values. At pH values well below both pKa's, the molecule exists as the dication, which is expected to have the highest aqueous solubility.

Caption: pH effect on ionization and solubility of a dibasic amine.

Thermodynamic vs. Kinetic Solubility: Choosing the Right Assay

It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material.[9] This is the "gold standard" measurement, typically determined using the Shake-Flask Method, and is vital for late-stage development and formulation.[10][11]

  • Kinetic Solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a DMSO stock solution to an aqueous buffer.[12] This high-throughput method is valuable for early discovery screening but can overestimate the true solubility.[13]

For the in-depth characterization of a lead candidate like this compound, determining the thermodynamic solubility is essential.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method is the most reliable for determining thermodynamic solubility.[13] The causality behind this choice is its foundation in fundamental thermodynamics; it allows the system to reach its lowest energy state, providing a true measure of the compound's solubility at a given temperature and pH.

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Borate buffer, pH 9.0

  • Calibrated pH meter

  • Orbital shaker with temperature control (set to 25°C)

  • Centrifuge

  • HPLC-UV system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters (low-binding)

Methodology:

  • Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers. The key is to ensure enough solid remains undissolved at equilibrium to confirm saturation.[13]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). The system must be shaken for a sufficient time to reach equilibrium. A typical duration is 24-48 hours.[10][12] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand briefly for the solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution using a low-binding syringe filter. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • pH Measurement: The pH of the final saturated solution must be measured, as it can differ from the starting buffer pH, especially for unbuffered solutions or at high compound concentrations.[14]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the saturated supernatant with the mobile phase and analyze its concentration using a validated HPLC-UV method.

  • Calculation: Use the standard curve to determine the concentration of the compound in the diluted sample and back-calculate to find the solubility in the original supernatant (e.g., in mg/mL or µM).

Caption: The thermodynamic shake-flask solubility workflow.

Expected Solubility Profile & Data Summary

While specific experimental data for this exact molecule is not publicly available, we can predict its behavior based on its structure as a small, dibasic amine dihydrochloride salt.

  • Aqueous Media: High solubility is expected in acidic to neutral aqueous buffers (e.g., pH 3.0 and pH 7.4) due to the fully or partially protonated state of the molecule. The solubility will likely decrease as the pH becomes more basic (e.g., pH 9.0) and the proportion of the less soluble neutral free base increases.

  • Organic Solvents: As a salt, it is expected to have low solubility in non-polar organic solvents like hexane or diethyl ether.[15] It may show some solubility in polar protic solvents like methanol or ethanol, where the solvent can solvate the ions. Small aliphatic amines can be soluble in many solvents, but the salt form dramatically alters this profile.[16]

Solvent/MediumPredicted SolubilityRationale
Aqueous Buffer pH 3.0 High (> 10 mg/mL)Exists predominantly as the highly soluble dicationic species.
Aqueous Buffer pH 7.4 High (> 10 mg/mL)Exists as a mixture of dicationic and monocationic species, both soluble.
Aqueous Buffer pH 9.0 Moderate to HighA significant portion of the monocationic species is still present.
Methanol ModeratePolar protic solvent can solvate the salt.
Acetonitrile Low to ModeratePolar aprotic solvent, less effective at solvating ions.
Hexane Very Low (< 0.1 mg/mL)Non-polar solvent cannot effectively solvate the charged salt.

Conclusion: Implications for Drug Development

The solubility profile of this compound indicates it is a highly water-soluble compound, particularly under acidic and physiological pH conditions. This is a favorable characteristic for oral and parenteral formulation development.[17] The high solubility minimizes the risk of dissolution-limited absorption. However, researchers must remain aware of the pH-dependent nature of this solubility. Any significant increase in local pH could potentially lead to the precipitation of the less soluble free base. This technical guide provides the foundational knowledge and experimental framework necessary for the robust characterization of this and similar ionizable drug candidates, ensuring that development decisions are based on sound scientific data.

References

  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

  • Alsenz, J., & Kansy, M. (2007). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Molecular Pharmaceutics, 4(4), 563-577. [Link]

  • University of Babylon. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-31. [Link]

  • Augustijns, P., & Brewster, M. E. (Eds.). (2007). Ionic Equilibria and the pH Dependence of Solubility. In Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. Springer. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility. Retrieved from PCBIS. [Link]

  • Tsume, Y., Amidon, G. L., & Takeuchi, S. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3566-3578. [Link]

  • Myz, S. A., et al. (2021). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 27(45), 11681-11688. [Link]

  • Parshad, H., et al. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Drug Development and Industrial Pharmacy, 42(11), 1877-1884. [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from Master Organic Chemistry. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from Cambridge MedChem Consulting. [Link]

  • PubChem. (n.d.). 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. Retrieved from PubChem. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from Sciencemadness.org. [Link]

  • ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane? Retrieved from ResearchGate. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from University of Regina. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from Quora. [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). N-[1-(2-fluorophenyl)ethyl]piperidin-4-amine. Retrieved from PubChem. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

Spectroscopic Characterization of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, a thorough structural elucidation and confirmation of its identity are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying scientific principles and methodologies for its acquisition and interpretation. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a robust understanding of the molecule's spectroscopic signature.

Molecular Structure and Key Features

This compound possesses several key structural features that will dictate its spectroscopic properties:

  • Piperidine Ring: A six-membered saturated heterocycle. The chair conformation and the chemical environment of the axial and equatorial protons and carbons are critical for NMR analysis.

  • N-(2-Fluoroethyl) Group: This substituent on the piperidine nitrogen introduces a C-F bond, which has a characteristic signature in both NMR and IR spectroscopy.

  • 4-Amino Group: The primary amine at the C4 position of the piperidine ring.

  • Dihydrochloride Salt: Both the piperidine nitrogen and the primary amino group are expected to be protonated, forming a dihydrochloride salt. This has a significant impact on the spectroscopic data, particularly in IR and NMR.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Due to the dihydrochloride nature, exchangeable protons on the nitrogens might be observable, depending on the solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz) Rationale
Piperidine H2, H6 (axial & equatorial)3.0 - 3.8MultipletProtons alpha to the protonated piperidine nitrogen are deshielded.
Piperidine H3, H5 (axial & equatorial)1.8 - 2.5MultipletMethylene protons on the piperidine ring.
Piperidine H43.0 - 3.5MultipletMethine proton adjacent to the ammonium group, deshielded.
N-CH₂-CH₂-F3.5 - 4.0Triplet of tripletsJ(H,H) ≈ 5-7, J(H,F) ≈ 25-30Methylene group attached to the piperidine nitrogen.
N-CH₂-CH₂-F4.5 - 5.0Triplet of tripletsJ(H,H) ≈ 5-7, J(H,F) ≈ 45-50Methylene group attached to fluorine, significantly deshielded by the electronegative fluorine atom and coupled to it.
NH₃⁺ (at C4)8.0 - 9.0Broad singletProtons on the primary ammonium group, often broad and exchangeable.
NH⁺ (piperidine ring)9.0 - 10.0Broad singletProton on the tertiary ammonium group of the piperidine ring, often broad and exchangeable.
B. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Piperidine C2, C650 - 55Carbons alpha to the protonated piperidine nitrogen are deshielded.
Piperidine C3, C525 - 30Methylene carbons on the piperidine ring.
Piperidine C445 - 50Methine carbon attached to the ammonium group.
N-CH₂-CH₂-F55 - 60Methylene carbon attached to the piperidine nitrogen.
N-CH₂-CH₂-F78 - 83 (doublet)Methylene carbon attached to fluorine, showing a large one-bond C-F coupling (¹JCF ≈ 170-200 Hz).
C. Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts and the observation of exchangeable protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish H-H correlations.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range H-C correlations, which is invaluable for confirming the overall structure.

Diagram 1: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., D₂O, DMSO-d₆) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Spectrometer->H1_Acq C13_Acq ¹³C NMR Spectrometer->C13_Acq TwoD_Acq 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing TwoD_Acq->Processing Analysis Peak Picking, Integration, J-coupling Analysis Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the ammonium groups and the C-F bond.

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (Ammonium)3200 - 2700Strong, BroadStretching vibrations of the N-H bonds in the primary (NH₃⁺) and tertiary (NH⁺) ammonium groups. This broad envelope is characteristic of amine salts[1].
C-H Stretch (Aliphatic)2950 - 2850MediumStretching vibrations of the C-H bonds in the piperidine ring and the ethyl chain.
N-H Bend (Ammonium)1620 - 1500MediumBending vibrations of the N-H bonds in the primary ammonium group. Primary amine salts typically show two bands in this region[1].
C-F Stretch1100 - 1000StrongThe C-F stretching vibration is typically a strong and characteristic absorption[2].
C-N Stretch1250 - 1020MediumStretching vibrations of the C-N bonds.
B. Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This is a common method for solid samples.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Diagram 2: IR Spectroscopy Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Solid Compound Prep_Method Method (KBr Pellet or ATR) Sample->Prep_Method Spectrometer FTIR Spectrometer Prep_Method->Spectrometer Background Background Scan Spectrometer->Background Sample_Scan Sample Scan Background->Sample_Scan Spectrum IR Spectrum (%T or Abs vs. cm⁻¹) Sample_Scan->Spectrum Analysis Peak Identification Spectrum->Analysis Functional_Groups Functional Group Assignment Analysis->Functional_Groups

Caption: Workflow for IR spectroscopy analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

A. Predicted Mass Spectral Data

For this compound, Electrospray Ionization (ESI) is the preferred method due to the compound's polar and salt nature. We would expect to observe the protonated molecule of the free base.

  • Molecular Formula (Free Base): C₇H₁₅FN₂

  • Exact Mass (Free Base): 146.1219 Da

  • Expected [M+H]⁺: 147.1292 Da

B. Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide structural information. The fragmentation of cyclic amines is often characterized by alpha-cleavage and ring-opening pathways[3][4].

Table 4: Predicted Key Fragment Ions in ESI-MS/MS

m/z Proposed Fragment Structure/Loss Rationale
127[M+H - HF]⁺Loss of hydrogen fluoride is a common fragmentation pathway for fluoro-containing compounds.
101[M+H - CH₂CHF]⁺Alpha-cleavage with loss of the fluoroethyl radical, followed by rearrangement.
84[Piperidine ring fragment]⁺Cleavage of the N-ethyl bond.
70[C₄H₈N]⁺Ring opening and subsequent fragmentation of the piperidine ring.
C. Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infusion or LC-MS:

    • Direct Infusion: The sample solution is directly infused into the mass spectrometer's ion source. This is a quick method for obtaining a mass spectrum.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is first separated by HPLC and then introduced into the mass spectrometer. This is useful for analyzing the purity of the sample and separating it from any impurities.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. The collision energy should be optimized to produce a rich fragmentation spectrum.

Diagram 3: Mass Spectrometry Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Compound Solution Dilute Solution Sample->Solution Solvent Solvent (e.g., Methanol) Solvent->Solution MS_System LC-MS or Infusion-MS (ESI Source) Solution->MS_System Full_Scan Full Scan MS MS_System->Full_Scan MSMS Tandem MS (MS/MS) Full_Scan->MSMS Mass_Spectrum Mass Spectrum (m/z vs. Intensity) MSMS->Mass_Spectrum Analysis [M+H]⁺ Identification, Fragmentation Analysis Mass_Spectrum->Analysis Structure_Confirmation Structure Confirmation Analysis->Structure_Confirmation

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and methodologies outlined in this guide serve as a robust framework for researchers in the synthesis, characterization, and application of this and related compounds. By understanding the principles behind the spectroscopic techniques and the expected spectral features, scientists can confidently verify the identity and purity of their materials, a critical step in the drug discovery and development pipeline.

References

  • Wikipedia. Carbon–fluorine bond. [Link]

  • Dudley, D. F., & Williams, D. H. (1972). Infrared band intensities in ammonium hydroxide and ammonium salts. Journal of the Optical Society of America, 62(9), 1079-1083.
  • Future4200. Chapter 11 - Amines. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • JOVE. Mass Spectrometry of Amines. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

Sources

An In-depth Technical Guide to the Purity and Stability of 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative of increasing interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its purity and stability profile is paramount to ensure safety, efficacy, and regulatory compliance. This guide provides a comprehensive technical overview of the critical aspects of purity and stability for this compound, offering insights into its synthesis, purification, analytical characterization, and potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of analytical methods and stability studies.

PropertyValueSource
Molecular Formula C7H17Cl2FN2[1]
Molecular Weight 219.13 g/mol [1]
Appearance White to off-white solid (predicted)[2]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.General knowledge of hydrochloride salts
Storage Under inert gas (nitrogen or Argon) at 2-8°C.[2][2]

Synthesis and Purification

The synthetic route to this compound typically involves the N-alkylation of a protected 4-aminopiperidine derivative, followed by deprotection and salt formation. A plausible synthetic pathway is outlined below. The purity of the final compound is highly dependent on the quality of starting materials and the effectiveness of the purification steps.

General Synthetic Approach

A common method for the synthesis of N-substituted piperidines is through reductive amination or direct N-alkylation. The synthesis of fluorinated piperidines can be achieved through various methods, including the hydrogenation of fluorinated pyridine precursors.[3]

A likely synthetic route for 1-(2-Fluoroethyl)piperidin-4-amine involves the reaction of a suitable 4-aminopiperidine precursor with a 2-fluoroethylating agent.

cluster_synthesis Synthetic Pathway 4-Aminopiperidine_Derivative 4-Aminopiperidine Derivative (e.g., N-Boc-4-aminopiperidine) Alkylation N-Alkylation 4-Aminopiperidine_Derivative->Alkylation Fluoroethylating_Agent 2-Fluoroethylating Agent (e.g., 1-bromo-2-fluoroethane) Fluoroethylating_Agent->Alkylation Intermediate N-Boc-1-(2-Fluoroethyl)piperidin-4-amine Alkylation->Intermediate Base, Solvent Deprotection Deprotection (e.g., HCl in Dioxane) Intermediate->Deprotection Free_Base 1-(2-Fluoroethyl)piperidin-4-amine Deprotection->Free_Base Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation Final_Product 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride Salt_Formation->Final_Product

A plausible synthetic route for the target compound.
Purification Strategies

The purification of the dihydrochloride salt is crucial to remove process-related impurities.

  • Recrystallization: This is a primary method for purifying solid amine hydrochlorides. The choice of solvent is critical; often, a solvent in which the hydrochloride salt is sparingly soluble at room temperature but soluble at elevated temperatures is used. Alcohols like ethanol or isopropanol are common choices.[4]

  • Solvent Washing/Trituration: Washing the crude hydrochloride salt with a non-polar organic solvent such as diethyl ether or ethyl acetate can effectively remove non-polar impurities.[4]

  • Conversion to Free Base and Back to Salt: In cases of significant impurities, the hydrochloride salt can be neutralized to the free base with a suitable base (e.g., NaOH). The free base, being more soluble in organic solvents, can be extracted and purified (e.g., by column chromatography). Subsequently, the pure free base is re-converted to the hydrochloride salt by treatment with HCl.[1][5]

Purity Assessment: A Multi-faceted Approach

A combination of analytical techniques is necessary to comprehensively assess the purity of this compound and to identify and quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and stability-indicating assays.[6] Due to the lack of a strong chromophore in the target molecule, derivatization is often required for sensitive UV detection.[7]

Experimental Protocol: A Proposed Stability-Indicating HPLC Method

  • Derivatization Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is a suitable choice for derivatizing primary and secondary amines, providing a fluorescent derivative for sensitive detection.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Add a borate buffer to adjust the pH to approximately 8.5.

    • Add a solution of FMOC-Cl in acetonitrile and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

    • Quench the reaction with an excess of a primary amine (e.g., glycine) to react with the remaining FMOC-Cl.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation of the derivatized amine.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 20 minutesTo elute both the main compound and potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Fluorescence (Excitation: 265 nm, Emission: 315 nm)Provides high sensitivity for the FMOC-derivatized analyte.
Gas Chromatography (GC)

For volatile impurities, GC can be a valuable tool. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte and its impurities.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation and can also be used for purity assessment by identifying signals corresponding to impurities. The chemical shifts in the NMR spectrum of piperidine derivatives are sensitive to the conformation of the ring.[8][9]

Mass Spectrometry (MS)

MS, particularly when coupled with HPLC (LC-MS), is a powerful tool for identifying unknown impurities and degradation products by providing molecular weight information.[10] The fragmentation patterns of piperidine derivatives in MS can yield valuable structural information. Common fragmentation pathways include α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[10][11]

cluster_purity Purity Assessment Workflow Sample 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride Sample HPLC HPLC-UV/Fluorescence (Purity, Impurity Profiling) Sample->HPLC GC GC-MS (Volatile Impurities) Sample->GC NMR NMR Spectroscopy (Structural Confirmation, Impurity Identification) Sample->NMR LC_MS LC-MS (Impurity Identification, Degradant Characterization) Sample->LC_MS Purity_Report Comprehensive Purity Report HPLC->Purity_Report GC->Purity_Report NMR->Purity_Report LC_MS->Purity_Report

A multi-technique approach for purity assessment.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for determining appropriate storage conditions and shelf-life. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[12][13]

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.

  • Hofmann Elimination: Under basic conditions, the quaternary ammonium salt (if formed) could undergo Hofmann elimination.

  • Degradation involving the Fluoroethyl Group: The C-F bond is generally stable, but under harsh conditions, elimination of HF or substitution of the fluorine atom could occur.

  • Thermal Degradation: At elevated temperatures, complex degradation reactions may occur.

Forced Degradation Study Protocol

A systematic forced degradation study should be conducted to investigate the stability of the molecule under various stress conditions.[14]

Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
Oxidative Degradation Mix the stock solution with 3% H₂O₂ and keep at room temperature for 8 hours.
Thermal Degradation Store a solid sample and a solution sample in an oven at 80°C for 48 hours.
Photolytic Degradation Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
  • Sample Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

    • Utilize LC-MS to identify the major degradation products.

cluster_degradation Forced Degradation Workflow Drug_Substance 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride Acid_Stress Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Drug_Substance->Acid_Stress Base_Stress Base Hydrolysis (e.g., 0.1M NaOH, RT) Drug_Substance->Base_Stress Oxidative_Stress Oxidation (e.g., 3% H₂O₂, RT) Drug_Substance->Oxidative_Stress Thermal_Stress Thermal Stress (e.g., 80°C) Drug_Substance->Thermal_Stress Photo_Stress Photolytic Stress (ICH Q1B) Drug_Substance->Photo_Stress Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid_Stress->Analysis Base_Stress->Analysis Oxidative_Stress->Analysis Thermal_Stress->Analysis Photo_Stress->Analysis Degradation_Profile Comprehensive Degradation Profile Analysis->Degradation_Profile

Workflow for a comprehensive forced degradation study.

Proper Storage and Handling

Based on available safety data and the chemical nature of the compound, the following storage and handling procedures are recommended:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to minimize degradation.[2]

  • Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[7]

Conclusion

A thorough understanding and control of the purity and stability of this compound are fundamental for its successful application in research and drug development. This guide has outlined a comprehensive approach, grounded in established scientific principles, for the characterization of this important molecule. By implementing robust analytical methods and conducting systematic stability studies, researchers can ensure the quality and reliability of their work, ultimately contributing to the development of safe and effective new therapies.

References

  • Benchchem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Santagati, M. A., et al. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1105-1111.
  • ChemicalBook. (n.d.). This compound.
  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.
  • PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Santagati, N. A., et al. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1105-11.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Spielberger, G. (1960). U.S. Patent No. 2,922,818. Washington, DC: U.S.
  • Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry, 59(3), 480-484.
  • Synblock. (n.d.). (3S)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride.
  • Wikipedia. (n.d.). Piperidine.
  • Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry.
  • Supporting Information. (n.d.).
  • R Discovery. (1991).
  • Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • YouTube. (2022).
  • ResearchGate. (n.d.).
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ACS Publications. (n.d.). Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • Quest Journals. (2023).
  • ResearchGate. (2017).
  • ScienceDirect. (2003). Recent advances in the synthesis of piperidones and piperidines.
  • BioProcess International. (n.d.).
  • International Journal of Applied Pharmaceutics. (2023).
  • MedCrave online. (2016).
  • Pharmaguideline. (n.d.).
  • Semantic Scholar. (2016).
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

Sources

The Rising Prominence of Fluorinated Piperidine Amines: A Technical Guide to Unlocking Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of fluorinated piperidine amines, a class of compounds demonstrating immense therapeutic promise. We will delve into the nuanced interplay between fluorination and the privileged piperidine framework, examining how this synergy modulates physicochemical properties and enhances biological efficacy. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, and evaluation of these potent molecules across various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.

The Power of Two: Fluorine and the Piperidine Scaffold

The piperidine ring is a ubiquitous motif in natural products and pharmaceuticals, prized for its conformational flexibility and ability to present substituents in precise three-dimensional orientations.[1] This structural versatility allows for fine-tuning of interactions with a multitude of biological targets. When combined with fluorine, the most electronegative of elements, a powerful synergy emerges.

The introduction of fluorine can profoundly alter a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism, often increasing a drug's half-life.[2]

  • Lipophilicity and Permeability: Fluorine substitution can enhance lipophilicity, which may improve a molecule's ability to cross biological membranes, including the blood-brain barrier—a critical attribute for CNS-acting drugs.[3]

  • Binding Affinity and Selectivity: The high electronegativity of fluorine can modulate the electronic distribution within a molecule, leading to stronger and more selective interactions with target proteins.[4]

  • pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby amine groups, influencing their ionization state at physiological pH and thereby affecting receptor binding and cell permeability.[2][5]

  • Conformational Control: Strategic fluorination can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more biologically active conformation.[6]

This confluence of beneficial properties has propelled the investigation of fluorinated piperidine amines to the forefront of drug discovery.

Biological Activities and Therapeutic Applications

Central Nervous System (CNS) Activity

Fluorinated piperidine amines have shown significant promise as modulators of CNS targets, particularly in the context of neuropsychiatric and neurodegenerative disorders.

2.1.1. Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a critical regulator of dopaminergic signaling and a key target for drugs used to treat conditions like ADHD, depression, and substance use disorders.[1] Fluorinated piperidine derivatives have emerged as potent and selective DAT inhibitors. For instance, analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) have been synthesized where the piperazine ring is replaced with a piperidine scaffold. Several of these compounds exhibit high affinity for DAT, with some demonstrating up to 500-fold selectivity over the serotonin transporter (SERT).[7] The presence of electron-withdrawing groups, such as fluorine, on the N-benzyl substituent is often beneficial for DAT binding.[7]

A series of fluoroethoxy-1,4-diphenethylpiperidine derivatives have also been developed as potent inhibitors of dopamine uptake at the vesicular monoamine transporter-2 (VMAT2), with Ki values in the nanomolar range.[8][9] One lead compound from this series, 15b , displayed high affinity and over 60-fold selectivity for VMAT2 over DAT, SERT, and the hERG channel.[8]

Table 1: Binding Affinities (Ki) of Select Fluorinated Piperidine Derivatives for Monoamine Transporters

CompoundTargetKi (µM)Reference
15d VMAT20.014[8][9]
15d DAT>1.0[8][9]
15d SERT0.070[8][9]
15b VMAT20.073[8]
S,S-(-)-19a DAT0.0113[10]

2.1.2. Signaling Pathways

The inhibition of DAT by fluorinated piperidine amines leads to an increase in extracellular dopamine levels in the synapse. This elevated dopamine prolongs the activation of postsynaptic dopamine receptors (D1-like and D2-like families), which are G-protein coupled receptors (GPCRs). Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate downstream targets, including transcription factors like CREB, resulting in altered gene expression.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release D1R D1 Receptor (GPCR) DA_synapse->D1R Binding DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Fluorinated_Piperidine Fluorinated Piperidine Amine Fluorinated_Piperidine->DAT Inhibition MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Fluorinated Piperidine Amines Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Incubate_Solubilizer Incubate Overnight Add_Solubilizer->Incubate_Solubilizer Read_Absorbance Read Absorbance (550-600 nm) Incubate_Solubilizer->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End Radioligand_Binding_Assay Start Start Prepare_Reagents Prepare Membranes, Radioligand, and Competitor Start->Prepare_Reagents Incubate_Mix Incubate Mixture to Reach Equilibrium Prepare_Reagents->Incubate_Mix Filter Rapid Vacuum Filtration Incubate_Mix->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate Ki Count->Analyze End End Analyze->End

References

The Strategic Role of the Fluoroethyl Group in Modern Piperidine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is one of the most ubiquitous and valuable building blocks in the pharmaceutical industry, forming the core of numerous approved drugs. Its versatility, however, often necessitates fine-tuning of its physicochemical and pharmacological properties to achieve desired therapeutic profiles. Strategic fluorination, particularly the introduction of a fluoroethyl group, has emerged as a powerful tactic in medicinal chemistry to overcome common drug development hurdles. This guide provides a comprehensive analysis of the multifaceted role of the N-fluoroethyl moiety in piperidine derivatives, elucidating its profound impact on basicity (pKa), lipophilicity (logP), metabolic stability, and receptor binding affinity. Through a synthesis of established principles, case studies, and field-proven experimental protocols, this document serves as a technical resource for scientists seeking to rationally design and optimize the next generation of piperidine-based therapeutics.

Introduction: The Piperidine Scaffold and the Rationale for Fluoroalkylation

Piperidine-containing compounds are integral to modern medicine, with thousands of publications underscoring their importance. This six-membered nitrogen heterocycle is a privileged structure found in over twenty classes of pharmaceuticals, particularly those targeting the central nervous system (CNS). Its success stems from its ability to serve as a versatile scaffold that can be readily functionalized to modulate lipophilicity, solubility, and hydrogen bonding capacity, thereby influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

However, the parent piperidine ring and its simple alkylated derivatives often present challenges. The nitrogen atom's basicity can lead to undesirable hERG channel interactions or rapid metabolism. Simple alkyl groups, such as an N-ethyl group, are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor pharmacokinetic profiles.

To address these liabilities, medicinal chemists have increasingly turned to fluorine. The introduction of fluorine can profoundly alter a molecule's properties in several ways:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol for sp³ C) and resistant to oxidative metabolism.

  • Basicity (pKa) Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can lower the pKa of nearby basic amines.

  • Lipophilicity Tuning: Fluorination can increase a molecule's lipophilicity, potentially enhancing membrane permeability and blood-brain barrier penetration.

  • Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of a molecule, locking it into a more biologically active shape.

The N-(2-fluoroethyl) group, in particular, offers a nuanced approach, acting as a bioisosteric replacement for the common N-ethyl group. It provides a strategic balance of these effects, making it a highly valuable moiety for optimizing piperidine-based drug candidates.

Physicochemical Impact of the N-Fluoroethyl Group

From a drug design perspective, the decision to introduce a fluoroethyl group is primarily driven by the need to predictably modulate key physicochemical parameters. The substitution of a single hydrogen with fluorine on the terminal methyl of an N-ethyl group creates a cascade of electronic and steric changes.

Modulation of Basicity (pKa)

The most significant and predictable effect of the 2-fluoroethyl group is the reduction of the piperidine nitrogen's basicity. The strong electron-withdrawing nature of the fluorine atom, transmitted through the two-carbon chain, decreases the electron density on the nitrogen, making its lone pair less available for protonation.

This reduction in pKa is a critical tool for medicinal chemists. Many CNS drugs are basic amines, and excessively high basicity can lead to sequestration in acidic lysosomes and off-target effects, such as hERG channel binding, which poses a risk for cardiac toxicity. By lowering the pKa, the fluoroethyl group can mitigate these risks while maintaining sufficient basicity for aqueous solubility and target engagement. Studies on various N-alkyl-piperidines have shown that the basicity modulation by fluorine is additive and attenuates exponentially with distance.

Compound Substituent Predicted/Reported pKa Effect
N-Ethylpiperidine-CH₂CH₃~10.4Reference Basicity
N-(2-Fluoroethyl)piperidine-CH₂CH₂F~8.8 - 9.2Significant pKa reduction

Table 1: Comparison of pKa values for N-substituted piperidines. The introduction of the 2-fluoroethyl group typically lowers the pKa by 1.2-1.6 units compared to the non-fluorinated ethyl analog.

Impact on Lipophilicity (logP/logD)

Lipophilicity is a crucial parameter that governs a drug's ability to cross biological membranes, its solubility, and its binding to plasma proteins. The effect of the fluoroethyl group on lipophilicity is more complex than its effect on pKa.

While a single fluorine substitution often slightly increases the partition coefficient (logP) of a neutral molecule, the dominant factor for a basic amine at physiological pH (7.4) is the distribution coefficient (logD). Because the fluoroethyl group lowers the pKa, a larger fraction of the piperidine derivative will exist in its neutral, more lipophilic form at pH 7.4 compared to its more basic ethyl counterpart. This can lead to an overall increase in logD₇.₄, even if the intrinsic lipophilicity (logP) is only modestly affected. This enhanced lipophilicity can be advantageous for improving penetration across the blood-brain barrier.

Pharmacological Consequences and Structure-Activity Relationships (SAR)

The physicochemical changes induced by the fluoroethyl group translate directly into altered pharmacological properties. These modifications can enhance potency, improve metabolic stability, and refine the overall pharmacokinetic profile of a drug candidate.

Enhanced Metabolic Stability

A primary driver for incorporating a fluoroethyl group is to block metabolic "soft spots." The N-ethyl group is susceptible to CYP450-mediated oxidation at either the α- or β-carbon, leading to N-dealkylation or the formation of alcohol metabolites, respectively. These metabolic pathways often result in rapid inactivation and clearance of the drug.

The C-F bond is highly resistant to enzymatic attack. By replacing a C-H bond with a C-F bond on the terminal carbon of the ethyl group, the primary route of β-carbon hydroxylation is effectively blocked. This forces metabolism to proceed through slower, alternative pathways, thereby increasing the drug's half-life and systemic exposure. This metabolic blocking strategy is a cornerstone of modern medicinal chemistry.

Caption: Metabolic blocking effect of the fluoroethyl group.

Receptor Binding and Potency

The introduction of a fluoroethyl group can also directly influence a drug's interaction with its biological target. The highly polarized C-F bond can participate in favorable dipole-dipole or electrostatic interactions within a protein binding pocket. In some cases, fluorine can act as a hydrogen bond acceptor, further anchoring the ligand to the receptor.

For example, in the development of ligands for sigma (σ) receptors, which are implicated in psychiatric disorders, the N-(2-fluoroethyl)piperidine moiety has been successfully employed. The PET radioligand [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE) is a potent σ₁ receptor agonist, demonstrating that the fluoroethyl group is well-tolerated and contributes to high-affinity binding. The precise electronic and conformational effects can fine-tune the fit of the molecule into the binding site, potentially increasing both potency and selectivity.

An In-depth Technical Guide to 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds, integral to the structure of countless approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for achieving potent and selective interactions with biological targets. The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tactic in drug design.[3][4] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

This guide provides an in-depth technical overview of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride, a versatile chemical building block that marries the structural benefits of the 4-aminopiperidine core with the property-enhancing effects of a mono-fluoroethyl group. We will explore its properties, reactivity, and application, providing field-proven protocols and insights for its effective use in drug discovery programs.

Physicochemical Properties and Handling

1-(2-Fluoroethyl)piperidin-4-amine is typically supplied as a dihydrochloride salt, a white to off-white solid, which enhances its stability and shelf-life.[5] Proper handling and storage are crucial for maintaining its integrity.

PropertyValueReference
CAS Number 1201694-15-6[5]
Molecular Formula C₇H₁₅FN₂ · 2HCl[6]
Molecular Weight 219.13 g/mol [6]
Appearance White to off-white solid[5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[5]

Safety and Handling: As with any laboratory chemical, appropriate safety precautions must be observed. This compound is harmful if swallowed and causes skin and serious eye irritation.[5] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Fluoroethyl Group: A Tool for Modulating Drug-Like Properties

The introduction of the N-(2-fluoroethyl) moiety is not arbitrary; it is a deliberate design choice to address common challenges in drug development. The causality behind its utility is rooted in several key principles:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] Replacing a metabolically labile N-ethyl or N-methyl group with a fluoroethyl group can block a key site of metabolism, thereby increasing the compound's half-life and bioavailability.

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom lowers the pKa of the tertiary piperidine nitrogen. This reduction in basicity can be critical for optimizing a drug candidate's properties. A lower pKa can reduce off-target interactions (e.g., with the hERG channel) and improve cell permeability by increasing the population of the neutral, membrane-permeable form of the molecule at physiological pH.

  • Increased Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (logP).[3][7] This can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties, including penetration of the blood-brain barrier for CNS-targeted agents.

  • Favorable Receptor Interactions: The fluorine atom can engage in unique, non-covalent interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, which can lead to enhanced binding affinity and selectivity.[3]

G cluster_0 Structural Features of the Building Block cluster_1 Impact on Drug Properties Scaffold 4-Aminopiperidine Core Reactivity Primary Amine Handle (for derivatization) Scaffold->Reactivity Provides key reactive site Moiety N-(2-Fluoroethyl) Group Stability Metabolic Stability (Blocks CYP Oxidation) Moiety->Stability PK Modulated pKa (Basicity) Moiety->PK ADME Increased Lipophilicity (Permeability) Moiety->ADME G cluster_workflow Workflow: HATU-Mediated Amide Coupling start Dissolve R-COOH & HATU in DMF preactivate Add DIPEA (1 eq) Stir 15 min (Pre-activation) start->preactivate couple Combine Mixtures Stir at RT preactivate->couple amine_prep Prepare Amine: Suspend Building Block in DMF, Add DIPEA (2 eq) amine_prep->couple monitor Monitor by TLC / LC-MS couple->monitor monitor->couple Incomplete workup Aqueous Workup (EtOAc Extraction, Washes) monitor->workup Complete purify Purify via Column Chromatography workup->purify end Final Product purify->end G cluster_workflow Workflow: Reductive Amination with STAB start Dissolve Aldehyde/Ketone & Building Block in DCM add_base Add TEA/DIPEA (2.2 eq) (Free Amine Formation) start->add_base add_stab Add NaBH(OAc)₃ (1.5 eq) (Reduction Step) add_base->add_stab Stir to form imine monitor Monitor by TLC / LC-MS add_stab->monitor monitor->add_stab Incomplete workup Quench with NaHCO₃ (Aqueous Workup) monitor->workup Complete purify Purify via Column Chromatography workup->purify end Final Product purify->end

Sources

Methodological & Application

Application Notes and Protocols for PET Tracer Synthesis Utilizing 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Importance of the Fluoroethyl Piperidine Scaffold in PET Imaging

Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, offering unparalleled insights into in-vivo biochemical processes. The selection of a suitable radiotracer is paramount to the success of PET imaging studies. The 1-(2-fluoroethyl)piperidine moiety, derived from precursors such as 1-(2-fluoroethyl)piperidin-4-amine dihydrochloride, represents a privileged scaffold in the design of novel PET tracers. Its favorable pharmacokinetic properties, including metabolic stability and the ability to cross the blood-brain barrier, make it an attractive component for targeting a range of biological entities within the central nervous system (CNS) and beyond.

This guide provides a detailed technical overview and step-by-step protocols for the utilization of this compound in the synthesis of advanced PET tracers. We will focus on the synthesis of a representative tau imaging agent, [¹⁸F]T808, to illustrate the practical application of this versatile precursor. The principles and methodologies described herein are broadly applicable to the development of other PET tracers incorporating the 1-(2-fluoroethyl)piperidine core.

Part 1: Synthesis of the Radiolabeling Precursor

The successful radiosynthesis of a PET tracer is critically dependent on the availability of a high-purity precursor molecule, which is designed for efficient incorporation of the positron-emitting radionuclide, typically Fluorine-18. In this section, we outline a synthetic pathway to prepare the mesylate precursor of [¹⁸F]T808, starting from a derivative of 1-(2-fluoroethyl)piperidin-4-amine.

Causality Behind Experimental Choices:

The synthetic strategy involves a multi-step process that begins with the formation of a key benzothiazole intermediate. This is followed by N-alkylation to introduce the 2-hydroxyethyl group, which is subsequently converted to a mesylate. The mesylate group serves as an excellent leaving group for the nucleophilic substitution reaction with [¹⁸F]fluoride in the final radiolabeling step.

Experimental Protocol: Synthesis of 2-(1-(2-(methylsulfonyloxy)ethyl)piperidin-4-yl)benzo[d]thiazole (T808 Mesylate Precursor)

Step 1: Synthesis of 2-(piperidin-4-yl)benzo[d]thiazole

This initial step involves the condensation of a commercially available piperidine derivative with 2-aminothiophenol to form the core benzothiazole structure.

  • Reagents and Materials:

    • N-Boc-piperidin-4-one

    • 2-Aminothiophenol

    • Polyphosphoric acid (PPA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • To a solution of N-Boc-piperidin-4-one in DCM, add 2-aminothiophenol.

    • Add polyphosphoric acid portion-wise while stirring at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-Boc-2-(piperidin-4-yl)benzo[d]thiazole.

    • Dissolve the purified product in DCM and add trifluoroacetic acid.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain 2-(piperidin-4-yl)benzo[d]thiazole.

Step 2: Synthesis of 2-(1-(2-hydroxyethyl)piperidin-4-yl)benzo[d]thiazole

This step introduces the hydroxyethyl group onto the piperidine nitrogen.

  • Reagents and Materials:

    • 2-(piperidin-4-yl)benzo[d]thiazole

    • 2-Bromoethanol

    • Potassium carbonate

    • Acetonitrile (ACN)

  • Procedure:

    • To a solution of 2-(piperidin-4-yl)benzo[d]thiazole in acetonitrile, add 2-bromoethanol and potassium carbonate.

    • Heat the reaction mixture to reflux and stir overnight.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(1-(2-hydroxyethyl)piperidin-4-yl)benzo[d]thiazole.

Step 3: Synthesis of 2-(1-(2-(methylsulfonyloxy)ethyl)piperidin-4-yl)benzo[d]thiazole (T808 Mesylate Precursor)

The final step in precursor synthesis is the conversion of the hydroxyl group to a mesylate.

  • Reagents and Materials:

    • 2-(1-(2-hydroxyethyl)piperidin-4-yl)benzo[d]thiazole

    • Methanesulfonyl chloride

    • Triethylamine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-(1-(2-hydroxyethyl)piperidin-4-yl)benzo[d]thiazole in DCM and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the T808 mesylate precursor.

Part 2: Automated [¹⁸F]-Radiolabeling, Purification, and Quality Control

The culmination of the synthesis is the incorporation of the positron-emitting ¹⁸F isotope. This process is typically performed in an automated synthesis module to minimize radiation exposure to the operator.

Causality Behind Experimental Choices:

The radiolabeling reaction is a nucleophilic substitution where the [¹⁸F]fluoride ion, activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂), displaces the mesylate leaving group. The reaction is carried out in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the fluoride ion. High temperatures are employed to drive the reaction to completion within a short timeframe, which is crucial due to the short half-life of ¹⁸F (109.8 minutes). Purification is performed using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired radiolabeled product from unreacted precursor and other impurities.

Experimental Protocol: Automated Synthesis of [¹⁸F]T808

This protocol is designed for a standard automated radiosynthesis module.

  • Reagents and Materials:

    • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

    • Kryptofix 2.2.2 (K₂₂₂) solution (in acetonitrile)

    • Potassium carbonate (K₂CO₃) solution (in water)

    • T808 Mesylate Precursor (dissolved in DMSO)

    • Acetonitrile (for azeotropic drying)

    • Water for injection

    • Ethanol, USP

    • Semi-preparative HPLC system with a C18 column

    • Sterile filters (0.22 µm)

  • Procedure:

    • [¹⁸F]Fluoride Trapping and Elution:

      • Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).

      • Wash the cartridge with water for injection to remove [¹⁸O]water.

      • Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropic Drying:

      • Evaporate the solvent from the reaction vessel under a stream of nitrogen or argon with heating.

      • Add anhydrous acetonitrile and repeat the evaporation process to ensure the [¹⁸F]fluoride-K₂₂₂ complex is anhydrous.

    • Radiolabeling Reaction:

      • Add the T808 mesylate precursor solution in DMSO to the dried [¹⁸F]fluoride-K₂₂₂ complex.

      • Heat the reaction mixture at a specified temperature (e.g., 90-130°C) for a set time (e.g., 10-15 minutes).[1]

    • Purification:

      • After cooling, dilute the reaction mixture with the HPLC mobile phase.

      • Inject the crude reaction mixture onto the semi-preparative HPLC system.

      • Collect the fraction corresponding to the [¹⁸F]T808 product, identified by a radiation detector.

    • Formulation:

      • The collected HPLC fraction is typically diluted with water for injection and passed through a C18 Sep-Pak cartridge to remove the HPLC solvent.

      • The trapped product is then eluted with ethanol, and finally formulated in sterile saline for injection.

      • The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Data Presentation: Key Parameters for [¹⁸F]T808 Synthesis
ParameterTypical Value/RangeReference
Precursor Amount 1-5 mg[1]
Starting [¹⁸F]Fluoride Activity 1-10 GBq
Radiolabeling Temperature 90-130 °C[1]
Radiolabeling Time 10-15 minutes[1]
Radiochemical Yield (decay-corrected) 20-45%[1][2]
Radiochemical Purity >98%[1]
Molar Activity >37 GBq/µmol[2]
Total Synthesis Time 60-90 minutes[1]
Quality Control

A rigorous quality control process is essential to ensure the safety and efficacy of the final radiotracer product for human administration.

  • Appearance: The final product should be a clear, colorless solution, free of particulate matter.

  • pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).

  • Radiochemical Purity and Identity: Determined by analytical HPLC, confirming that the radioactivity co-elutes with a non-radioactive standard of T808.

  • Radionuclidic Purity: Confirmed by measuring the half-life of the final product.

  • Residual Solvents: Gas chromatography (GC) is used to quantify the levels of residual solvents (e.g., acetonitrile, DMSO, ethanol) to ensure they are below acceptable limits.

  • Bacterial Endotoxins: The Limulus Amebocyte Lysate (LAL) test is performed to ensure the product is free from bacterial endotoxins.

  • Sterility: The final product must be sterile.

Visualization of the Synthesis Workflow

PET_Tracer_Synthesis cluster_precursor Precursor Synthesis (Non-radioactive) cluster_radiolabeling Radiosynthesis (Automated) cluster_qc Quality Control start 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride step1 Formation of 2-(piperidin-4-yl)benzo[d]thiazole start->step1 Multi-step conversion step2 N-alkylation with 2-Bromoethanol step1->step2 step3 Mesylation of Hydroxyl Group step2->step3 precursor T808 Mesylate Precursor step3->precursor labeling Nucleophilic Substitution (K₂₂₂/K₂CO₃, DMSO, Heat) precursor->labeling f18 [¹⁸F]Fluoride f18->labeling purification Semi-preparative HPLC Purification labeling->purification formulation Formulation in Sterile Saline purification->formulation final_product [¹⁸F]T808 PET Tracer formulation->final_product qc_steps Appearance pH Radiochemical Purity Radionuclidic Purity Residual Solvents Endotoxins Sterility final_product->qc_steps

References

Application Notes and Protocols for Neuroreceptor Imaging using Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and molecular imaging.

Introduction: The Convergence of Chemistry and Neuroscience

The ability to visualize and quantify neuroreceptors in the living brain has revolutionized our understanding of neurological and psychiatric disorders. Positron Emission Tomography (PET) stands as a premier in vivo imaging technique, offering a non-invasive window into the molecular processes that govern brain function and dysfunction.[1][2][3][4] At the heart of this technology are radiotracers—biologically active molecules labeled with a positron-emitting radionuclide.

The piperidine ring is a cornerstone of central nervous system (CNS) drug discovery, recognized as a "privileged scaffold" for its frequent appearance in successful neuro-therapeutics. Its structural and physicochemical properties often confer favorable characteristics for crossing the blood-brain barrier (BBB).[5] When this scaffold is strategically labeled with fluorine-18 (¹⁸F), it yields a powerful class of PET radiotracers. The 109.8-minute half-life of ¹⁸F is nearly ideal, providing sufficient time for complex radiosynthesis, purification, and extended imaging sessions, a significant advantage over shorter-lived isotopes like carbon-11.[4][6][7]

This document serves as a comprehensive technical guide to the application of ¹⁸F-labeled piperidine derivatives for neuroreceptor imaging. We will explore the underlying chemical principles, showcase applications in key receptor systems, and provide detailed, field-proven protocols for their synthesis and use.

Part 1: The Rationale - Why Fluorinated Piperidines are Superior Probes

The design of a successful CNS PET tracer is a multi-parameter optimization challenge. The selection of the piperidine core and the ¹⁸F radiolabel is a deliberate strategy to meet these stringent requirements.

Causality Behind Experimental Choices
  • The Piperidine Scaffold: Its three-dimensional structure and basic nitrogen atom allow for precise interactions with the binding pockets of many G protein-coupled receptors (GPCRs) and ion channels. This structural versatility is key to achieving high target affinity and selectivity.

  • The Impact of Fluorine-18:

    • Favorable Half-Life: The 109.8-minute half-life of ¹⁸F allows for multi-step, automated radiosynthesis and quality control, shipment to off-site imaging centers, and dynamic imaging protocols that can last for several hours.[4][6][7] This is crucial for studying the slow kinetics of receptor-ligand interactions.

    • Modulation of Physicochemical Properties: The introduction of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[6][8] This is a critical tool for fine-tuning a candidate molecule into a viable PET tracer. For instance, replacing a hydrogen or a hydroxyl group with fluorine can block sites of metabolic attack, preventing the formation of brain-penetrant radiometabolites that would otherwise confound the PET signal.

    • The Challenge of Defluorination: A potential pitfall is in vivo defluorination, where the C-F bond is broken metabolically.[6] This releases free [¹⁸F]fluoride, which is taken up by bone, leading to a high background signal and misinterpretation of the data.[9] Therefore, the chemical stability of the C-¹⁸F bond is a critical parameter to assess during tracer development.

Key Attributes of an Ideal CNS PET Tracer

A successful tracer must navigate a complex biological environment to provide a clear and quantifiable signal. The diagram below illustrates the essential properties that must be balanced.

center Ideal CNS PET Tracer BBB High Blood-Brain Barrier Penetration center->BBB Affinity High Target Affinity & Selectivity center->Affinity NSB Low Non-Specific Binding center->NSB Kinetics Appropriate Pharmacokinetics center->Kinetics Metabolism Minimal Brain-Penetrant Radiometabolites center->Metabolism

Caption: Core properties of a successful neuroreceptor PET tracer.

These properties are not independent; for example, increasing lipophilicity to improve BBB penetration can sometimes lead to higher non-specific binding. The art of tracer design lies in achieving the optimal balance.

PropertyDesired Range/CharacteristicRationale
Target Affinity (Kᵢ) < 10 nM, ideally < 1 nMEnsures the tracer binds with high avidity to the target, providing a strong signal over background.
Selectivity >100-fold over other relevant receptorsPrevents the tracer from binding to off-target sites, which would complicate signal interpretation.[10]
Lipophilicity (logD₇.₄) 1.5 - 3.5A "sweet spot" that facilitates passive diffusion across the BBB without promoting high non-specific binding.[6][11]
Metabolic Stability Parent fraction in brain >95%Minimizes the presence of radiometabolites in the brain that could bind to the target or other sites, confounding the signal.[8]
Non-Specific Binding As low as possibleHigh non-specific binding creates background noise, reducing the signal-to-background ratio and making quantification difficult.

Part 2: Applications in Key Neuroreceptor Systems

Fluorinated piperidines have been successfully applied to image a variety of neuroreceptor systems implicated in disease.

Sigma-1 (σ₁) Receptors

The σ₁ receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal plasticity. Its dysfunction is linked to neurodegenerative diseases, pain, and psychosis.[6]

  • [¹⁸F]Fluspidine: A well-characterized PET tracer based on a spirocyclic piperidine scaffold. It demonstrates high affinity for σ₁ receptors and has been used in clinical studies to investigate major depressive disorder.[6]

  • Other Spirocyclic Derivatives: Several other ¹⁸F-labeled spirocyclic piperidines have been developed, showing excellent brain uptake and high selectivity over the related σ₂ subtype.[12][13]

TracerKᵢ (σ₁) (nM)Selectivity (σ₁ vs σ₂)logD₇.₄Reference
(S)-[¹⁸F]Fluspidine 0.59High3.2[6]
[¹⁸F]19 0.79350-foldN/A[13]
[¹⁸F]2 2.30142-foldN/A[12]
Dopamine D₂/D₃ Receptors

Dopamine D₂/D₃ receptors are primary targets for antipsychotic medications and are crucial in the pathophysiology of schizophrenia and Parkinson's disease.[14][15][16]

  • [¹⁸F]FBPC03: A recently developed phenylpiperazine-like ligand that shows promise as a D₃-selective radioligand.[17] Dynamic PET studies in rats demonstrated specific binding in D₃-rich regions like the pituitary gland, with minimal off-target binding and stable brain metabolism.[17]

Serotonin 5-HT₂A Receptors

The 5-HT₂A receptor is a key player in the mechanism of action of many antidepressants and atypical antipsychotics and is implicated in depression and Alzheimer's disease.[18][19]

  • [¹⁸F]Altanserin & Analogs: Altanserin and its derivatives are classic antagonists for imaging the 5-HT₂A receptor. Fluorinated versions provide the benefits of a longer half-life for more robust quantification.

  • [¹⁸F]MDL100907: Considered a superior radiotracer for quantifying 5-HT₂A receptors due to its favorable kinetic properties.[20] The development of robust, scalable radiosyntheses for this compound has been a significant focus, enabling its wider use in clinical research.[20][21]

Mu-Opioid Receptors (MOR)

MORs are central to pain perception, reward, and the addictive properties of opioids. Imaging these receptors is vital for developing safer analgesics and addiction therapies.[22][23][24]

  • [¹⁸F]Fluorocarfentanils ([¹⁸F]FCFNs): Carfentanil is an ultra-potent MOR agonist. Labeling it with ¹⁸F instead of the traditional ¹¹C allows for the production of tracers with higher molar activity.[25] This is a critical safety advantage, as it enables the administration of a much lower, pharmacologically inert mass dose of the potent opioid while still achieving a strong imaging signal.[25]

Part 3: Experimental Protocols & Methodologies

The following protocols provide a validated framework for the synthesis and application of ¹⁸F-labeled piperidine tracers.

Protocol 1: Automated Radiosynthesis of an [¹⁸F]Piperidine Tracer via Nucleophilic Substitution

This protocol describes a general method for labeling a tosylate precursor using an automated synthesis module. The causality is clear: nucleophilic substitution is one of the most robust and widely used methods for ¹⁸F-labeling. Automation ensures reproducibility, radiation safety, and adherence to cGMP (Current Good Manufacturing Practice) standards.

F18_Prod [¹⁸F]Fluoride Production (Cyclotron) Trap Trap on QMA Cartridge F18_Prod->Trap Elute Elute with K₂CO₃/ Kryptofix-2.2.2 Trap->Elute Dry Azeotropic Drying (MeCN, N₂) Elute->Dry React Add Precursor (Tosylate) Heat (85-120°C, 10-25 min) Dry->React Purify Semi-Prep HPLC Purification React->Purify Formulate Solid-Phase Extraction & Formulation in Saline/EtOH Purify->Formulate QC Quality Control (RC Purity, Molar Activity) Formulate->QC

Caption: Automated radiosynthesis workflow for ¹⁸F-labeling.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping & Activation:

    • Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. The K₂₂₂ chelates the K⁺ ion, creating a "naked," highly nucleophilic fluoride ion.

    • The solvent is removed by azeotropic distillation under a stream of nitrogen at ~110°C to ensure the reaction is anhydrous.

  • Nucleophilic Substitution Reaction:

    • The tosylate-derivatized piperidine precursor (typically 2-5 mg) dissolved in a suitable anhydrous solvent (e.g., acetonitrile, DMSO) is added to the dried [¹⁸F]KF-K₂₂₂ complex.[6]

    • The reaction vessel is sealed and heated (e.g., 85-120°C) for 10-25 minutes. The highly reactive [¹⁸F]fluoride displaces the tosylate leaving group to form the ¹⁸F-labeled product.[6]

  • Purification:

    • The crude reaction mixture is quenched with water and injected onto a semi-preparative HPLC system (e.g., a C18 column).

    • The product peak, identified by its retention time and a downstream radiation detector, is collected. This step is crucial for separating the desired radiotracer from unreacted precursor and any radiolabeled byproducts.

  • Formulation:

    • The collected HPLC fraction (typically in acetonitrile/water) is diluted with water and passed through a C18 Sep-Pak cartridge, which retains the lipophilic product.

    • The cartridge is washed with sterile water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection.

  • Quality Control (QC):

    • A small aliquot of the final product is analyzed by analytical HPLC to determine radiochemical purity (typically >98%).

    • Molar activity (GBq/µmol) is calculated based on the total radioactivity and the mass of the non-labeled compound, determined via a calibrated UV detector signal.

    • Other QC tests include pH measurement, sterility, and endotoxin testing to ensure the product is safe for injection.

Protocol 2: In Vivo PET Imaging and Data Acquisition in a Rodent Model

This protocol outlines a standard dynamic PET scan to measure tracer kinetics in the brain. The goal is to generate time-activity curves (TACs) that reflect the tracer's uptake and washout from different brain regions.

Step-by-Step Methodology:

  • Animal Preparation:

    • A male Sprague-Dawley rat (~250-300g) is anesthetized using isoflurane (2-3% in O₂). Anesthesia depth is monitored throughout the experiment.

    • A catheter is placed in a lateral tail vein for radiotracer injection. The animal is then positioned on the scanner bed.

  • Radiotracer Administration:

    • The ¹⁸F-labeled piperidine tracer (e.g., 5-10 MBq) is drawn into a shielded syringe.

    • The tracer is administered as a rapid bolus injection via the tail-vein catheter, followed immediately by a saline flush (~0.5 mL) to ensure complete delivery.[26]

  • Dynamic PET Scan:

    • PET data acquisition begins simultaneously with the tracer injection.

    • Data is collected continuously in list mode for 60-90 minutes.[1] This allows for retrospective framing of the data into a dynamic sequence (e.g., 6 x 30s, 4 x 60s, 8 x 300s).

  • Image Reconstruction and Analysis:

    • The acquired data is corrected for attenuation (using a CT or transmission scan), scatter, and radioactive decay.

    • Images are reconstructed into a dynamic series.

    • Regions of interest (ROIs) are drawn on the reconstructed images (often co-registered with an MRI template) for brain areas like the cortex, striatum, and cerebellum.

    • The average radioactivity concentration within each ROI is calculated for each time frame to generate time-activity curves (TACs).

Protocol 3: In Vivo Blocking Study to Confirm Target Specificity

This protocol is the gold standard for demonstrating that a radiotracer's binding in the brain is specific to its intended target. The logic is that pre-saturating the target receptors with a non-radioactive drug will prevent the radiotracer from binding.[27]

Baseline Baseline Scan: Inject [¹⁸F]Tracer only Measure Total Binding Compare Compare Uptake (Baseline vs. Block) Baseline->Compare Block Blocking Scan: 1. Inject cold ligand (e.g., Haloperidol) 2. Inject [¹⁸F]Tracer Measure Non-Specific Binding Block->Compare Result Difference = Specific Binding Compare->Result Significant reduction confirms specificity

Caption: Logical workflow of a PET blocking study.

Step-by-Step Methodology:

  • Conduct a Baseline Scan: Perform a PET scan on an animal exactly as described in Protocol 2. This measures the total binding (specific + non-specific).

  • Conduct a Blocking Scan:

    • In a separate animal (or the same animal after a washout period of >10 tracer half-lives), administer a high-affinity, non-labeled ligand for the target receptor. For example, for a σ₁ receptor tracer, pre-treat with haloperidol (e.g., 1-5 mg/kg, intraperitoneally) 15-30 minutes before the radiotracer injection.[12][13][28]

    • Inject the same amount of the ¹⁸F-labeled piperidine tracer and acquire a dynamic PET scan as in the baseline condition. This scan measures primarily the non-specific binding, as the specific sites are occupied by the "cold" ligand.

  • Data Comparison and Interpretation:

    • Generate TACs for both the baseline and blocking scans.

    • A significant reduction (>50-80%) in tracer uptake in target-rich brain regions during the blocking scan compared to the baseline scan is strong evidence of specific binding.[29] The magnitude of the reduction indicates the proportion of the signal that is due to specific binding to the target receptor.

Conclusion and Future Perspectives

Fluorinated piperidines represent a highly successful and versatile class of probes for molecular imaging of the CNS. Their favorable physicochemical properties, combined with the near-ideal nuclear properties of fluorine-18, have enabled the development of high-quality radiotracers for critical neuroreceptor targets. The protocols detailed herein provide a robust framework for researchers to utilize these powerful tools in preclinical and clinical neuroscience.

The future of the field will likely focus on developing tracers with even higher selectivity for receptor subtypes, applying novel radiolabeling methods to access more complex molecular structures, and combining PET imaging with other modalities like fMRI to link receptor dynamics to brain function in real-time.[1][2] These advancements will continue to deepen our understanding of the brain in health and disease, paving the way for the next generation of CNS therapeutics.

References

  • Fluorescent ligands for dopamine D2/D3 receptors. OPEN FAU.
  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI.
  • (PDF) Fluorescent ligands for dopamine D2/D3 receptors.
  • Synthesis, Biological Evaluation, and Utility of Fluorescent Ligands Targeting the μ‑Opioid Receptor. ACS Figshare.
  • Fluorescent opioid receptor ligands as tools to study opioid receptor function. PubMed.
  • Synthesis, biological evaluation, and utility of fluorescent ligands targeting the >μ>-opioid receptor. Monash University.
  • Challenges for Developing PET Tracers: Isotopes, Chemistry, and Regul
  • Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. PubMed.
  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evalu
  • Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. PubMed.
  • News and views on in vivo imaging of neurotransmission using PET and MRI. PMC.
  • Fluorescent ligands for dopamine D 2/D 3 receptors. PubMed.
  • Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neuroscience.
  • Radiotracers for the Central Serotoninergic System. MDPI.
  • Fluorescent opioid receptor ligands as tools to study opioid receptor function | Request PDF.
  • Synthesis and imaging validation of [¹⁸F]MDL100907 enabled by Ni-mediated fluorination. MGH/HST Martinos Center for Biomedical Imaging.
  • Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging | Request PDF.
  • Fluorescent ligands for dopamine D2/D3 receptors. Semantic Scholar.
  • Radiosynthesis of [18F]Lu29-024: a potential PET ligand for brain imaging of the serotonergic 5-HT2 receptor. PubMed.
  • Strategies for designing novel PET radiotracers to cross the blood brain barrier. Wiley Online Library.
  • In Vivo PET SPECT Imaging of Human Brain Neuroreceptor Systems 3 Decades of Progress. YouTube.
  • Fluorescent Tools for the Imaging of Dopamine D2 -Like Receptors. PubMed.
  • In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. PubMed.
  • Selective Mu-Opioid Receptor Imaging Using 18F-Labeled Carfentanils. PubMed.
  • Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. PubMed.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • In vivo receptor imaging with PET and SPET-pitfalls in quantific
  • PET neurochemical imaging modes. PubMed Central.
  • Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors. PubMed.
  • Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET.
  • Challenges for Developing PET Tracers: Isotopes, Chemistry, and Regul
  • PET imaging of serotonin type 2A receptors in late-life neuropsychi
  • Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. PubMed.
  • Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. PMC.
  • Advances in CNS PET: the state-of-the-art for new imaging targets for pathophysiology and drug development. PMC.

Sources

Application Notes for a Privileged Scaffold: 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidine Scaffolds

In the landscape of contemporary medicinal chemistry, the piperidine ring stands out as one of the most vital heterocyclic scaffolds.[1][2] Its prevalence in over twenty classes of pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile three-dimensional framework for interacting with diverse biological targets.[1][3][4] The strategic functionalization of the piperidine core is a cornerstone of drug design, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]

The introduction of fluorine into drug candidates has become a powerful and widely adopted strategy to enhance molecular properties.[6] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to its target protein.[6][7] Specifically, the 2-fluoroethyl group (-CH₂CH₂F) is of particular interest. It can act as a bioisostere for a hydroxyl or methoxy group, modulate the basicity (pKa) of the piperidine nitrogen, and, crucially, block sites of oxidative metabolism, thereby increasing the drug's half-life.[7][8] Furthermore, the incorporation of the positron-emitting isotope, Fluorine-18 ([¹⁸F]), into the 2-fluoroethyl moiety provides a direct pathway to developing Positron Emission Tomography (PET) imaging agents, which are invaluable tools for in vivo target engagement studies and clinical diagnostics.[1][9][10]

This document provides detailed application notes and protocols for 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride , a key building block that combines the privileged piperidine scaffold with the strategic advantages of a fluoroethyl substituent. We will explore its significance as a versatile intermediate for synthesizing advanced drug candidates and diagnostic agents, particularly for disorders of the central nervous system (CNS).

Significance and Applications in Medicinal Chemistry

This compound is a bifunctional building block offering two key points for chemical modification: the primary amine at the 4-position and the tertiary amine of the piperidine ring. This dual reactivity allows for its incorporation into a wide array of molecular architectures.

A Privileged Scaffold for Central Nervous System (CNS) Drug Discovery

The 4-aminopiperidine core is a well-established motif in CNS-active agents.[4][11] It is found in compounds targeting a range of receptors and transporters, including dopamine, serotonin, and sigma receptors.[3][12][13] The introduction of the N-(2-fluoroethyl) group can enhance blood-brain barrier penetration due to increased lipophilicity while simultaneously improving metabolic stability, a critical consideration for CNS drugs that require sustained target engagement.[7]

  • Sigma Receptor Ligands: The sigma-1 (σ₁) receptor is a chaperone protein implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[3][13] Spirocyclic piperidine derivatives, often containing an N-alkyl substituent, have shown high affinity and selectivity for the σ₁ receptor.[9] The N-(2-fluoroethyl)piperidine moiety serves as a key component in the design of novel σ₁ receptor ligands, where the 4-amino group can be further derivatized to optimize interactions within the receptor's binding pocket.[3][14]

A Key Precursor for PET Radiotracer Synthesis

The development of PET imaging agents is a critical component of modern drug discovery, enabling non-invasive visualization and quantification of biological targets in vivo.[9] The radioisotope ¹⁸F is the most widely used radionuclide for PET due to its favorable decay properties.[10] The 2-fluoroethyl group is an ideal handle for introducing ¹⁸F into a molecule.

The non-radioactive "cold" standard, 1-(2-fluoroethyl)piperidin-4-amine, is essential for establishing the synthesis and characterization of a potential PET tracer before proceeding with the costly and time-sensitive radiosynthesis. The synthesis of the ¹⁸F-labeled analogue, 1-(2-[¹⁸F]Fluoroethyl)piperidin-4-amine , can be achieved by utilizing a suitable precursor, such as 1-(2-tosyloxyethyl)piperidin-4-amine, and reacting it with [¹⁸F]fluoride.[1][10] This makes our title compound an invaluable reference standard for the development of PET tracers targeting CNS receptors or other disease-relevant proteins.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of this compound. These methods are based on established synthetic transformations and are designed to be robust and reproducible.

Protocol 1: Synthesis of this compound

The synthesis is a two-step process starting from commercially available N-Boc-4-piperidone. The first step is the introduction of the 2-fluoroethyl group onto the piperidine nitrogen, followed by a reductive amination to install the 4-amino group and subsequent deprotection.

This step is not directly required for the main synthesis path but represents an alternative approach. The primary described route proceeds via direct alkylation of a piperidone precursor.

Causality: This initial step involves the N-alkylation of a piperidone precursor. Using a readily available starting material like 4-piperidone hydrochloride and a suitable fluoroethylating agent under basic conditions is an efficient way to introduce the key N-fluoroethyl moiety. 2-Fluoroethyl tosylate is an excellent alkylating agent for this purpose due to the good leaving group nature of the tosylate.[7][8]

  • Reagents and Materials:

    • 4-Piperidone hydrochloride monohydrate

    • 2-Fluoroethyl tosylate

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • To a stirred suspension of 4-piperidone hydrochloride monohydrate (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile, add 2-fluoroethyl tosylate (1.1 eq).

    • Heat the reaction mixture to reflux (approx. 82°C) and stir for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 1-(2-fluoroethyl)piperidin-4-one by flash column chromatography on silica gel to obtain the pure intermediate.

Causality: Reductive amination is a highly versatile and reliable method for converting ketones into amines.[6][15][16] This protocol uses ammonium acetate as the amine source and sodium cyanoborohydride as a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the ketone. The final step involves converting the free base to the more stable and water-soluble dihydrochloride salt.

  • Reagents and Materials:

    • 1-(2-Fluoroethyl)piperidin-4-one (Intermediate 2)

    • Ammonium acetate (NH₄OAc)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH), anhydrous

    • Hydrochloric acid (HCl) in diethyl ether or 2-propanol

    • Diethyl ether (Et₂O)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve 1-(2-fluoroethyl)piperidin-4-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol.

    • Stir the solution at room temperature for 30 minutes.

    • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction for the disappearance of the starting ketone by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Partition the residue between 2 M aqueous NaOH and dichloromethane. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free base of 1-(2-fluoroethyl)piperidin-4-amine.

    • Dissolve the crude amine in a minimal amount of methanol or diethyl ether.

    • Cool the solution in an ice bath and add a solution of HCl in diethyl ether or 2-propanol (2.2 eq) dropwise with stirring.

    • A precipitate will form. Continue stirring in the ice bath for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Protocol 2: Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization and purity assessment of the final compound.

Technique Parameter Expected Result for this compound
¹H NMR Chemical Shift (δ)See Table 2 for detailed assignments.
(400 MHz, D₂O)
¹³C NMR Chemical Shift (δ)See Table 3 for detailed assignments.
(100 MHz, D₂O)
Mass Spec. Ionization ModeESI+
(LC-MS)[M+H]⁺ (free base)Calculated: 147.1292; Observed: m/z 147.1
HPLC Purity≥95% (as specified by the supplier)
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)
DetectionUV at 210 nm
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (Hz)
~4.75dt1H-CH₂F J(H,F) ≈ 47, J(H,H) ≈ 4
~3.80m2HPiperidine H2/H6 (eq)
~3.65t1H-CH ₂-FJ(H,H) ≈ 4
~3.45m1HPiperidine H4
~3.25m2HPiperidine H2/H6 (ax)
~2.30m2HPiperidine H3/H5 (eq)
~1.95m2HPiperidine H3/H5 (ax)
Chemical Shift (δ) ppmAssignmentC-F Coupling
~81.5-CH₂F d, ¹J(C,F) ≈ 170 Hz
~58.0-CH ₂-Fd, ²J(C,F) ≈ 20 Hz
~51.0Piperidine C2/C6
~45.0Piperidine C4
~27.0Piperidine C3/C5
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the molecular structure.

    • Instrumentation: 400 MHz NMR spectrometer.

    • Protocol: Dissolve ~5-10 mg of the final compound in D₂O. Acquire ¹H, ¹³C, and DEPT-135 spectra. The characteristic doublet of triplets for the -CH₂F group and the triplet for the -CH₂-N group in the ¹H NMR, along with the large C-F coupling constant in the ¹³C NMR, are diagnostic for the fluoroethyl moiety.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Instrumentation: LC-MS with an Electrospray Ionization (ESI) source.

    • Protocol: Prepare a ~0.1 mg/mL solution in methanol/water. Inject onto the LC-MS system. In positive ion mode, the protonated molecular ion [M+H]⁺ of the free base should be observed at m/z corresponding to C₇H₁₆FN₂.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To assess purity.

    • Instrumentation: HPLC system with a UV detector.

    • Protocol: Use a C18 reverse-phase column with a gradient elution method (e.g., 5% to 95% acetonitrile in water with 0.1% TFA over 10 minutes). Monitor at 210 nm. The purity is determined by the peak area percentage of the main product peak.

Visualizations

G cluster_0 Synthesis Workflow start N-Boc-4-Piperidone reductive_amination Reductive Amination (NH4OAc, NaBH3CN) start->reductive_amination boc_amine tert-butyl (1H-piperidin-4-yl)carbamate reductive_amination->boc_amine alkylation N-Alkylation (2-Fluoroethyl tosylate, Base) boc_amine->alkylation boc_fluoro_amine tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate alkylation->boc_fluoro_amine deprotection Boc Deprotection (HCl or TFA) boc_fluoro_amine->deprotection final_product 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride deprotection->final_product

Caption: Alternative synthetic workflow for the target compound.

G cluster_1 Role as a Building Block cluster_2 Functionalization at 4-Amino Group cluster_3 Therapeutic & Diagnostic Agents building_block 1-(2-Fluoroethyl)piperidin-4-amine acylation Acylation (R-COCl) building_block->acylation alkylation_amine Reductive Amination (R-CHO, NaBH(OAc)3) building_block->alkylation_amine sulfonylation Sulfonylation (R-SO2Cl) building_block->sulfonylation amide_lib Amide Library acylation->amide_lib amine_lib Substituted Amine Library alkylation_amine->amine_lib sulfonamide_lib Sulfonamide Library sulfonylation->sulfonamide_lib cns_agents CNS Receptor Ligands (e.g., for Sigma-1) amide_lib->cns_agents pet_tracers PET Imaging Agents (using 18F) amide_lib->pet_tracers amine_lib->cns_agents amine_lib->pet_tracers sulfonamide_lib->cns_agents sulfonamide_lib->pet_tracers

Caption: Versatility as a scaffold for library synthesis.

References

experimental setup for synthesizing derivatives of 1-(2-Fluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(2-Fluoroethyl)piperidin-4-amine Derivatives

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile template for exploring chemical space.[1] The introduction of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity. Specifically, the 2-fluoroethyl group can act as a bioisostere for a hydroxyl group or influence pKa, making the synthesis of molecules like 1-(2-fluoroethyl)piperidin-4-amine and its derivatives a topic of significant interest for researchers in medicinal chemistry and drug development.

This application note provides a comprehensive guide to the experimental setup for synthesizing derivatives of 1-(2-fluoroethyl)piperidin-4-amine. It outlines two primary synthetic strategies: the initial N-alkylation to form the core scaffold, followed by derivatization at the 4-amino position through reductive amination and acylation. The protocols are designed to be robust and reproducible, with explanations for key experimental choices to empower researchers to adapt these methods for their specific molecular targets.

Overall Synthetic Strategy

The synthesis is approached in a two-stage process. The first stage involves the construction of the core intermediate, 1-(2-fluoroethyl)piperidin-4-amine, via N-alkylation of a protected piperidin-4-amine. The second stage focuses on the diversification of this intermediate by leveraging the reactivity of the primary amine at the C4 position.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization A Piperidin-4-amine Precursor (e.g., Boc-protected) B N-Alkylation with 1-bromo-2-fluoroethane A->B C Deprotection B->C D 1-(2-Fluoroethyl)piperidin-4-amine (Core Intermediate) C->D F Reductive Amination D->F I Acylation / Amide Coupling D->I E Aldehyde or Ketone E->F G Secondary Amine Derivatives F->G H Acyl Chloride or Carboxylic Acid H->I J Amide Derivatives I->J

Figure 1: High-level workflow for the synthesis and derivatization of 1-(2-fluoroethyl)piperidin-4-amine.

Stage 1: Synthesis of the Core Intermediate

The most direct and reliable method for synthesizing the 1-(2-fluoroethyl)piperidin-4-amine core is the nucleophilic substitution (N-alkylation) of a suitable piperidin-4-amine precursor with a 2-fluoroethylating agent. To prevent undesirable side reactions, such as alkylation of the 4-amino group, it is crucial to use a starting material where this primary amine is protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Protocol 1: Synthesis of 1-(2-Fluoroethyl)piperidin-4-amine

This protocol details the N-alkylation of commercially available tert-butyl piperidin-4-ylcarbamate, followed by acidic deprotection.

Materials and Reagents:

Reagent/MaterialGradeRecommended Supplier
tert-butyl piperidin-4-ylcarbamate≥98%Commercially Available
1-Bromo-2-fluoroethane≥97%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderCommercially Available
Anhydrous Acetonitrile (MeCN)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Hydrochloric Acid (HCl)4M solution in DioxaneCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Procedure:

  • Reaction Setup (N-Alkylation):

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl piperidin-4-ylcarbamate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (approx. 0.1 M concentration relative to the amine).

    • Stir the resulting suspension at room temperature.

    • Add 1-bromo-2-fluoroethane (1.2 eq) dropwise to the suspension. The choice of a slight excess of the alkylating agent ensures complete consumption of the starting amine, while the carbonate base neutralizes the HBr formed during the reaction, driving it to completion.[2][3]

  • Reaction and Monitoring:

    • Heat the reaction mixture to a gentle reflux (approx. 82 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in DCM eluent system) until the starting amine spot is no longer visible (typically 6-12 hours).

  • Work-up and Isolation (Protected Intermediate):

    • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate, which can often be used in the next step without further purification.

  • Deprotection (Boc Removal):

    • Dissolve the crude protected intermediate in a minimal amount of dichloromethane.

    • Add a 4M solution of HCl in dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC. The product, being a free amine, will have a much lower Rf value than the Boc-protected starting material.

    • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess HCl, yielding the crude product as its hydrochloride salt.[4]

  • Final Purification:

    • The crude hydrochloride salt can be purified by recrystallization from a solvent system like isopropanol/ether.

    • Alternatively, to obtain the free base, dissolve the crude salt in water, basify to pH >11 with 2M NaOH, and extract with dichloromethane. Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield 1-(2-fluoroethyl)piperidin-4-amine as a free base.[5]

Stage 2: Synthesis of Derivatives

The primary amine at the C4 position of the core intermediate is a versatile functional group for building a library of derivatives. The following protocols outline two common and powerful methods: reductive amination and acylation.

Protocol 2: Derivatization via Reductive Amination

Reductive amination is a highly efficient method for forming secondary amines by reacting a primary amine with an aldehyde or ketone.[6][7] The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for imines in the presence of carbonyls and is tolerant of mild acidic conditions.[8]

G A 1-(2-Fluoroethyl)piperidin-4-amine C Solvent (e.g., DCE) Acetic Acid (cat.) A->C B Aldehyde / Ketone (R1, R2) B->C D Iminium Ion Intermediate C->D Imine Formation F Secondary Amine Derivative D->F Reduction E NaBH(OAc)3 E->F

Figure 2: Workflow for derivative synthesis via reductive amination.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-(2-fluoroethyl)piperidin-4-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

    • Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

    • Once complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, often with 0.5-1% triethylamine added to prevent the amine product from tailing on the acidic silica gel).

Protocol 3: Derivatization via Acylation (Amide Bond Formation)

Acylation of the primary amine with acyl chlorides or coupling of carboxylic acids provides a straightforward route to a diverse range of amide derivatives.

Step-by-Step Procedure (using an Acyl Chloride):

  • Reaction Setup:

    • Dissolve 1-(2-fluoroethyl)piperidin-4-amine (1.0 eq) in anhydrous dichloromethane.

    • Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours), as monitored by TLC.

    • Wash the reaction mixture with water and then with saturated aqueous NaHCO₃ to remove the hydrochloride salt of the base and any unreacted acyl chloride.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification:

    • Purify the crude amide product by column chromatography (e.g., using an ethyl acetate/hexanes gradient) or by recrystallization.

Data Summary and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Compound TypeAnalytical TechniqueExpected Observations
Core Intermediate ¹H NMRAppearance of a triplet of triplets corresponding to the -CH₂-F group (~4.5 ppm) and a multiplet for the -N-CH₂- group (~2.7 ppm).
¹⁹F NMRA triplet corresponding to the single fluorine atom.
MS (ESI+)Correct molecular ion peak [M+H]⁺ at m/z 147.1.
Reductive Amination Product ¹H NMRDisappearance of the primary amine N-H protons; appearance of signals corresponding to the newly introduced R groups.
MS (ESI+)Correct molecular ion peak [M+H]⁺ corresponding to the final product.
Acylation Product ¹H NMRAppearance of a new amide N-H proton signal (typically a broad singlet or doublet, ~6-8 ppm); appearance of signals for the acyl group.
¹³C NMRAppearance of a new carbonyl carbon signal (~165-175 ppm).
MS (ESI+)Correct molecular ion peak [M+H]⁺ corresponding to the final amide.

References

  • Matassini, C., Clemente, F., & Goti, A. (2021). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 26(16), 4984. [Link]

  • Vasilevsky, S. F., & El-Sharif, B. M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4887. [Link]

  • Goti, A., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 9(5), 577-589. [Link]

  • Dong, J., et al. (2021). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 86(17), 11899-11907. [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. [Link]

  • PubChem. (n.d.). N-[1-(2-fluorophenyl)ethyl]piperidin-4-amine. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(4), e202100735. [Link]

  • Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC, 17(4), e202100735. [Link]

Sources

Application Note: A Multi-Platform Analytical Approach for the Quantification and Characterization of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical detection and characterization of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride, a key piperidine-containing compound relevant in pharmaceutical development and chemical synthesis. Due to its chemical properties—specifically its high polarity and lack of a native UV chromophore—this analyte presents unique analytical challenges.[1] This application note details robust, validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, alongside high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy are provided to offer a complete analytical toolkit for researchers, scientists, and drug development professionals.

Introduction and Analytical Rationale

1-(2-Fluoroethyl)piperidin-4-amine is a disubstituted piperidine derivative. The piperidine ring is a foundational heterocyclic structure in a multitude of pharmaceutical compounds.[2] Accurate and reliable quantification is therefore critical for quality control, purity assessment, and stability studies.

The primary analytical challenge posed by this molecule is its lack of a significant ultraviolet (UV) chromophore, rendering direct HPLC-UV detection impractical for achieving the sensitivity required in pharmaceutical analysis.[1][2] Additionally, its amine functional groups can lead to peak tailing on standard silica-based chromatography columns. To overcome these issues, this guide focuses on two primary strategies:

  • Pre-column derivatization to introduce a UV-active moiety for reliable HPLC-UV quantification.[3][4]

  • Mass Spectrometry (MS) as a direct detection method that does not require derivatization and offers superior sensitivity and specificity.[1][5]

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₇H₁₅FN₂ · 2HCl[6]
Molecular Weight 219.13 g/mol [6]
Appearance White to off-white solid[7]
Storage 2-8°C under inert gas[7]
SMILES C1CN(CCC1N)CCF[8]

Comparative Overview of Recommended Analytical Techniques

The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

TechniquePrinciplePrimary Use CaseAdvantagesLimitations
HPLC-UV (with Derivatization) Chromatographic separation based on polarity, with UV detection of a derivatized, UV-active product.[2]Routine quality control, purity analysis, and quantification of bulk material.Widely available, cost-effective, robust, and highly accurate.[3][4]Requires an additional, optimized derivatization step; indirect analysis.
LC-MS/MS Chromatographic separation coupled with mass-based detection of the parent and fragment ions.[5]Trace-level quantification, analysis in complex biological matrices, impurity profiling.Extremely high sensitivity and specificity; no derivatization required.[9]Higher equipment cost and complexity. Matrix effects can suppress or enhance signals.[1]
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.[10]Analysis of volatile impurities or if the analyte can be made volatile via derivatization.Excellent separation efficiency and high sensitivity.Not suitable for non-volatile or thermally labile compounds without derivatization.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Unambiguous structural confirmation and identification.Provides definitive structural information.Low sensitivity; not suitable for quantification of trace components.

Primary Method: Reversed-Phase HPLC with Pre-Column Derivatization

Principle of Analysis

This method leverages the high reactivity of the primary amine on the piperidine ring. A derivatizing agent, 4-toluenesulfonyl chloride (tosyl chloride), is used to attach a tosyl group to the analyte.[2][3] This reaction introduces a strongly UV-absorbent aromatic ring, allowing for sensitive detection using a standard UV detector. The separation is performed on a C18 reversed-phase column, where the derivatized, more hydrophobic analyte is well-retained and separated from interfering substances.[4]

Experimental Workflow for HPLC-UV Analysis

Figure 1: HPLC-UV Analysis Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Prepare Standard Stock (Analyte in Dilute HCl) C 3. Aliquot Sample/Standard A->C B 2. Prepare Sample Solution (e.g., Bulk Drug in Solvent) B->C D 4. Add Tosyl Chloride (in Acetonitrile) C->D E 5. Add Basic Buffer (e.g., Sodium Bicarbonate) D->E F 6. Incubate at 45-60°C (Ensure complete reaction) E->F G 7. Filter through 0.45 µm Syringe Filter F->G H 8. Inject into HPLC System G->H I 9. Separation on C18 Column H->I J 10. UV Detection I->J K 11. Construct Calibration Curve J->K L 12. Quantify Analyte in Sample K->L Figure 2: LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Prepare Standards & Samples (Dissolve in Mobile Phase) B 2. Filter through 0.45 µm Syringe Filter A->B C 3. Inject into LC System B->C D 4. Separation on C18 Column C->D E 5. Electrospray Ionization (ESI+) D->E F 6. MS1: Precursor Ion Selection ([M+H]⁺) E->F G 7. Collision-Induced Dissociation (CID) F->G H 8. MS2: Product Ion Detection G->H I 9. Integrate SRM Peak Area H->I J 10. Quantify using Calibration Curve I->J Figure 3: Interrelation of Core Validation Parameters cluster_quant Quantitative Performance cluster_limit Sensitivity cluster_qual Qualitative Performance center Validated Analytical Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision Linearity Linearity & Range (r²) center->Linearity LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantitation (LOQ) center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness Linearity->LOQ LOQ->LOD

Sources

An Investigator's Guide to the In Vitro Characterization of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride, a novel piperidine derivative. Recognizing the limited specific literature on this compound, this guide leverages established methodologies for analogous chemical structures. Piperidine and 4-aminopiperidine scaffolds are privileged in medicinal chemistry, exhibiting a wide array of biological activities. This guide presents a logical, tiered approach to screen for potential anticancer, antifungal, and neuro-modulatory activities. Detailed, field-tested protocols for cytotoxicity, antifungal susceptibility, and enzyme inhibition assays are provided, complete with data analysis frameworks and the scientific rationale behind experimental choices. This application note is intended to empower researchers to systematically explore the therapeutic potential of this promising, yet uncharacterized, molecule.

Introduction and Rationale

The piperidine nucleus is a cornerstone of modern medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and biologically active molecules. Its conformational flexibility and ability to engage in diverse molecular interactions make it a "privileged scaffold." Derivatives of piperidine have demonstrated a vast range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities.

This compound is a structurally intriguing member of this class. The presence of the 4-amino group suggests potential interactions with targets common to other 4-aminopiperidines, such as fungal enzymes, while the N-fluoroethyl group can significantly modulate properties like metabolic stability, lipophilicity, and target binding affinity. To date, the specific biological profile of this compound remains largely unexplored in public literature.

This guide, therefore, serves as a foundational blueprint for its initial in vitro evaluation. We propose a hypothesis-driven screening cascade designed to efficiently probe for the most probable biological activities based on its structural alerts. The following sections provide detailed, step-by-step protocols for a primary screening panel, enabling any well-equipped cell biology or pharmacology lab to generate a robust preliminary activity profile for this compound.

Compound Properties and Handling

A thorough understanding of the test article's physicochemical properties is critical for accurate and reproducible in vitro testing.

PropertyValueSource
IUPAC Name 1-(2-fluoroethyl)piperidin-4-amine;dihydrochlorideN/A
CAS Number 1315497-29-0[1]
Molecular Formula C₇H₁₇Cl₂FN₂[2]
Molecular Weight 219.13 g/mol [2]
Form SolidN/A
Solubility Soluble in water and DMSOAssumed

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO) or sterile water. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. The final concentration of DMSO in the assay medium should typically not exceed 0.5% to avoid solvent-induced artifacts.

Proposed Screening Cascade: A Multi-Tiered Approach

We recommend a tiered screening approach to efficiently allocate resources and build a logical understanding of the compound's activity.

G T1_Cyto Cytotoxicity Screening (MTT Assay) T2_Enzyme Enzyme Inhibition (e.g., MAO Assay) T1_Cyto->T2_Enzyme If Neuro- or Metabolic Activity is Hypothesized T2_Receptor Receptor Binding (Radioligand Assay) T1_Cyto->T2_Receptor If GPCR or Ion Channel Activity is Hypothesized T1_Fungal Antifungal Susceptibility (Broth Microdilution) start 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride start->T1_Cyto start->T1_Fungal

Caption: Proposed workflow for in vitro characterization.

Tier 1 Protocol: Cytotoxicity Screening (MTT Assay)

Rationale: The piperidine core is prevalent in many cytotoxic and anticancer agents. A primary cytotoxicity screen against a panel of representative cancer cell lines is a crucial first step to identify potential antiproliferative activity. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][4]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well, flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired compound concentrations. Include "vehicle control" (medium with the same percentage of DMSO) and "untreated control" wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[5]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[6]

    • Incubate the plate for 3-4 hours at 37°C, 5% CO₂, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[5]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm (or 540 nm[6]) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Tier 1 Protocol: Antifungal Susceptibility Testing

Rationale: Structurally related 4-aminopiperidines have demonstrated potent antifungal activity by inhibiting ergosterol biosynthesis. Therefore, evaluating this compound against clinically relevant fungal strains is a logical and high-priority screening step. The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][8]

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27[9])

  • Inoculum Preparation:

    • Subculture fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on Sabouraud Dextrose Agar for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare the final working inoculum by diluting this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.[8]

  • Compound Plate Preparation:

    • In a 96-well U-bottom plate, add 50 µL of RPMI-1640 medium to all wells except the first column.

    • Add 100 µL of the compound at 2x the highest desired test concentration to the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column across the plate. Discard the final 50 µL from the last column. This creates a plate with serially diluted compound in a 50 µL volume.

  • Inoculation and Incubation:

    • Add 50 µL of the final working fungal inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.

Data Analysis:

  • The MIC value is reported in µg/mL or µM.

  • The results can be compared to known antifungal agents (e.g., fluconazole, amphotericin B) tested under the same conditions.

Tier 2 Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The piperidine amine structure is a common feature in compounds that interact with neurological targets. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters.[10] Screening for MAO inhibition can reveal potential for CNS-related therapeutic applications, such as antidepressants (MAO-A) or treatments for neurodegenerative diseases (MAO-B).[10] Fluorometric kits provide a sensitive and high-throughput method for this screening.[11]

Protocol: Fluorometric MAO-A/B Inhibitor Screening

  • Reagent Preparation:

    • Prepare reagents as specified by a commercial MAO inhibitor screening kit (e.g., from suppliers like Abcam or Sigma-Aldrich). This typically includes reconstituting the MAO-A or MAO-B enzyme, a substrate (e.g., tyramine), a probe (e.g., OxiRed™), and a developer.[12]

    • Prepare a working solution of a known inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as a positive control.[10]

  • Assay Plate Setup (96-well black plate):

    • Add 10 µL of diluted test compound (10x final concentration) to the "Sample" wells.

    • Add 10 µL of the positive inhibitor control to the "Inhibitor Control" wells.

    • Add 10 µL of Assay Buffer to the "Enzyme Control" wells.

  • Enzyme Reaction:

    • Add 50 µL of the prepared MAO-A or MAO-B enzyme solution to each well.

    • Incubate for 10-15 minutes at 25°C or 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 40 µL of the MAO Substrate Solution (containing the substrate, probe, and developer) to all wells.

    • Immediately begin measuring the fluorescence kinetically in a microplate reader (e.g., Ex/Em = 535/587 nm) at 25°C for 10-30 minutes.[12] The enzyme oxidizes the substrate, producing H₂O₂, which reacts with the probe to generate a fluorescent signal.

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition:

    • % Inhibition = ((Slope_EC - Slope_Sample) / Slope_EC) * 100

    • Where EC is the Enzyme Control.

  • Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • de Sá, M. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582.
  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wieder, A. M., & Kontoyiannis, D. P. (2022). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 35(4), e00122-21.
  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of 1-(2-Fluoroethyl)piperidin-4-amine Based Compounds in Relevant Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Compounds based on the 1-(2-fluoroethyl)piperidin-4-amine core represent a promising class of novel therapeutics. The incorporation of a fluoroethyl group can enhance metabolic stability and modulate pharmacokinetic properties, making these compounds attractive for development.[2][3] This guide provides a comprehensive overview and detailed protocols for the preclinical evaluation of this compound class using validated animal models, with a focus on potential applications in neurodegenerative diseases and oncology. We emphasize a rationale-driven approach to model selection, protocol design, and data interpretation to facilitate a robust and translatable preclinical program.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

Piperidine derivatives are integral to modern pharmacology due to their versatile biological activities.[1] Their structural features allow for favorable interactions with a wide range of biological targets, leading to applications in pain management, cancer therapy, and the treatment of Alzheimer's disease.[4] The specific scaffold, 1-(2-fluoroethyl)piperidin-4-amine, shares structural similarities with ligands targeting sigma (σ) receptors.[5] Sigma receptors, particularly the σ1 subtype, are implicated in various CNS functions and are considered therapeutic targets for neuropsychiatric and neurodegenerative disorders.[5][6] Furthermore, σ2 receptors are overexpressed in several types of tumors, making them a target for anticancer agents.[5][7]

This document outlines a strategic framework for testing novel 1-(2-fluoroethyl)piperidin-4-amine analogues, guiding researchers from initial pharmacokinetic and safety assessments to robust efficacy studies in disease-relevant animal models.

Foundational Principles: Strategic Preclinical Program Design

A successful preclinical program hinges on a logical progression of studies. The initial focus should be on establishing the compound's drug-like properties and safety profile before committing to resource-intensive efficacy models. This workflow ensures that only candidates with a viable path to the clinic are advanced.

Preclinical_Workflow cluster_0 Phase 1: Candidate Profiling cluster_1 Phase 2: Model Selection & Efficacy Testing cluster_2 Phase 3: Regulatory Submission Compound Compound Synthesis & Characterization PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) (ADME Studies) Compound->PK_PD Assess bioavailability & brain penetration Tox Preliminary Toxicology (e.g., Acute Toxicity) PK_PD->Tox Determine safe dosing range Model_Selection Hypothesis-Driven Animal Model Selection Tox->Model_Selection Proceed if safety window is acceptable Efficacy In Vivo Efficacy Studies (Disease Models) Model_Selection->Efficacy Test in relevant disease context Safety_Pharm GLP Safety Pharmacology & Toxicology Efficacy->Safety_Pharm Demonstrate proof-of-concept IND Investigational New Drug (IND) Enabling Studies Safety_Pharm->IND Fulfill regulatory requirements

Caption: General workflow for preclinical development of novel CNS compounds.

Regulatory Considerations

All preclinical studies intended for regulatory submission must adhere to strict guidelines. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide frameworks for the design, conduct, and reporting of non-clinical studies.[8][9][10][11] Key requirements include conducting pivotal safety and toxicology studies under Good Laboratory Practice (GLP) conditions.[12][13]

Pharmacokinetics and CNS Penetration

For any CNS-acting compound, the ability to cross the blood-brain barrier (BBB) is critical.[14] Preliminary studies must therefore characterize the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Protocol: Rapid Assessment of Brain Penetration in Rodents

  • Animal Selection: Male C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer the test compound via intravenous (IV) tail vein injection and oral gavage (PO) in separate cohorts (n=3-4 per time point). A typical dose might be 1-10 mg/kg, formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Sample Collection: At designated time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood via cardiac puncture into EDTA-coated tubes. Immediately thereafter, perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature.

  • Tissue Processing: Harvest the whole brain. Plasma is separated from blood by centrifugation. Both plasma and brain tissue are snap-frozen and stored at -80°C until analysis.

  • Analysis: Homogenize brain tissue. Extract the compound from plasma and brain homogenate. Quantify compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Interpretation: Calculate the brain-to-plasma concentration ratio (Kp). To account for protein binding, calculate the unbound brain-to-unbound plasma ratio (Kp,uu), which is a more accurate predictor of target engagement in the CNS.[14] A Kp,uu > 0.3 is often considered indicative of sufficient BBB penetration for CNS drugs.[14]

Efficacy Models in Neurodegenerative Diseases

Given the role of sigma receptors in neuronal function, neurodegenerative diseases like Alzheimer's and Parkinson's are logical indications to explore.

Alzheimer's Disease (AD) Models

The pathology of AD is characterized by extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein.[15] Animal models aim to recapitulate these features.

Model Type Specific Model Key Features Primary Endpoints Ref.
Transgenic Mouse 5XFADExpresses five human familial AD mutations (APP & PSEN1). Rapid and aggressive Aβ pathology.Aβ plaque load, neuroinflammation, cognitive deficits (e.g., Y-maze, Morris water maze).[16]
Transgenic Mouse 3xTg-ADExpresses three mutations (APP, PSEN1, MAPT). Develops both Aβ plaques and tau tangles.Aβ and tau pathology, synaptic dysfunction, cognitive deficits.[16][17]
Chemically-Induced Rat Aβ Infusion ModelDirect infusion of Aβ oligomers into the hippocampus.Localized Aβ deposition, learning and memory impairment.[15]

Protocol: Efficacy Testing in the 5XFAD Mouse Model of Alzheimer's Disease

  • Animals: Use 4-month-old heterozygous 5XFAD transgenic mice and wild-type littermates as controls. At this age, significant plaque pathology is established.

  • Group Allocation:

    • Group 1: Wild-type + Vehicle

    • Group 2: 5XFAD + Vehicle

    • Group 3: 5XFAD + Test Compound (Dose 1)

    • Group 4: 5XFAD + Test Compound (Dose 2)

  • Dosing: Administer the compound daily via oral gavage for 8-12 weeks.

  • Behavioral Assessment (Final 2 weeks of dosing):

    • Y-Maze: To assess short-term spatial working memory.

    • Morris Water Maze (MWM): A robust test for spatial learning and memory.[15] Train mice for 5 days to find a hidden platform. Conduct a probe trial on day 6 to assess memory retention.

  • Terminal Procedures: Following the final behavioral test, euthanize animals and collect brain tissue.

  • Endpoint Analysis:

    • Immunohistochemistry (IHC): Use one hemisphere to quantify Aβ plaque burden (using antibodies like 6E10 or 4G8) and microgliosis/astrocytosis (using Iba1 and GFAP antibodies, respectively).

    • ELISA: Use the other hemisphere to quantify levels of soluble and insoluble Aβ40 and Aβ42.

Parkinson's Disease (PD) Models

PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[18] Animal models often use neurotoxins to replicate this specific neuronal death.

Model Type Specific Model Key Features Primary Endpoints Ref.
Neurotoxin-Induced Rat 6-OHDA (unilateral lesion)Stereotaxic injection of 6-hydroxydopamine into the medial forebrain bundle causes rapid loss of dopaminergic neurons on one side.Apomorphine-induced rotations, forelimb asymmetry (cylinder test), loss of tyrosine hydroxylase (TH+) neurons.[18]
Neurotoxin-Induced Mouse MPTPSystemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induces bilateral loss of dopaminergic neurons.Motor deficits (pole test, rotarod), loss of TH+ neurons in the substantia nigra.[19]
Genetic Mouse PINK1/PARK2 KnockoutModels familial forms of PD related to mitochondrial dysfunction. Milder, age-dependent phenotype.Gait abnormalities, mitochondrial respiration analysis, neurochemical changes.

Protocol: Neuroprotection Study in the 6-OHDA Rat Model of Parkinson's Disease

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Infuse 6-hydroxydopamine (6-OHDA) into the right medial forebrain bundle to create a unilateral lesion of the nigrostriatal pathway.

  • Dosing Regimen: Begin dosing with the test compound 24 hours before surgery (pre-treatment) and continue daily for 21 days post-lesion.

  • Behavioral Assessment (Day 21):

    • Apomorphine-Induced Rotations: Administer apomorphine (a dopamine agonist) and count the number of full contralateral (away from the lesion) rotations over 60 minutes. A successful neuroprotective agent will reduce the number of rotations compared to the vehicle-treated group.

  • Terminal Procedures (Day 22): Euthanize rats and collect brain tissue.

  • Endpoint Analysis:

    • Immunohistochemistry: Section the substantia nigra and striatum. Perform TH staining to quantify the number of surviving dopaminergic neurons and the density of dopaminergic terminals. A significant preservation of TH-positive cells in the treated group indicates neuroprotection.

Efficacy Models in Oncology: Glioblastoma (GBM)

Glioblastoma is the most aggressive primary brain tumor in adults.[20] Given the CNS-penetrant nature of piperidine compounds and the expression of sigma receptors on tumor cells, GBM is a relevant cancer indication.[5]

Model_Selection_Tree start What is the primary hypothesized MOA? q_immune Does the MOA involve modulating the immune system? start->q_immune q_human Is it critical to model human tumor heterogeneity? q_immune->q_human No   syngeneic Use Syngeneic Model (e.g., GL261 in C57BL/6 mice) q_immune->syngeneic  Yes pdx Use Patient-Derived Xenograft (PDX) Model in Immunocompromised Mice q_human->pdx  Yes cdx Use Cell-Line Derived Xenograft (CDX) Model in Immunocompromised Mice q_human->cdx No  

Sources

Application Notes and Protocols for the Development of Novel PET Imaging Agents from 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride as a versatile precursor for the synthesis of novel Positron Emission Tomography (PET) imaging agents. This document outlines a strategic workflow, from the rational design and synthesis of a targeted precursor to its subsequent radiolabeling with Fluorine-18, and rigorous in vitro and in vivo evaluation. The protocols detailed herein are exemplified through the development of a hypothetical high-affinity ligand for the sigma-1 (σ1) receptor, a promising biomarker for a range of neurological disorders. Our objective is to furnish the scientific community with both the foundational principles and actionable protocols necessary to accelerate the discovery and development of next-generation molecular imaging probes.

Introduction: Strategic Value of the Fluoroethyl Piperidine Scaffold

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active pharmaceuticals due to its favorable physicochemical properties that often facilitate blood-brain barrier penetration.[1][2] The precursor, this compound, offers a unique strategic advantage for PET tracer development. It incorporates a fluoroethyl group, which is ideal for direct labeling with the positron-emitting radionuclide Fluorine-18 (t½ ≈ 109.8 minutes).[3][4] This allows for a late-stage radiofluorination, simplifying the synthesis and purification of the final radiotracer. The primary amine at the 4-position of the piperidine ring serves as a versatile chemical handle for the covalent attachment of various pharmacophores, enabling the targeting of a wide array of biological entities.

This guide will focus on the development of a PET tracer targeting the sigma-1 (σ1) receptor. The σ1 receptor is a ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface and is implicated in numerous neuropathologies, including Alzheimer's disease, Parkinson's disease, and psychiatric disorders.[1][5] Consequently, the development of selective σ1 receptor PET radioligands is of significant interest for disease diagnosis, patient stratification, and monitoring therapeutic response.[6][7]

Synthesis of a Novel Sigma-1 Receptor Precursor

The development of a successful PET tracer begins with the rational design and synthesis of a high-affinity precursor. Benzamide derivatives are a well-established class of potent and selective sigma-1 receptor ligands.[5][8][9] In this section, we describe the synthesis of a hypothetical precursor, N-(1-(2-hydroxyethyl)piperidin-4-yl)-4-iodobenzamide, which can be readily synthesized from this compound. The iodo-substituent on the benzamide moiety serves as a placeholder for future structural modifications and as a non-radioactive analog for initial biological evaluation.

Synthetic Workflow

The synthetic route involves a two-step process: first, the N-acylation of 1-(2-Fluoroethyl)piperidin-4-amine with 4-iodobenzoyl chloride, followed by the conversion of the fluoroethyl group to a hydroxyethyl group, which will then be tosylated to create a suitable leaving group for radiolabeling.

dot

Caption: Synthetic pathway for the tosylated precursor.

Detailed Experimental Protocol: Synthesis of the Tosylated Precursor

Materials and Reagents:

  • This compound

  • 4-Iodobenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

Step 1: Synthesis of N-(1-(2-Fluoroethyl)piperidin-4-yl)-4-iodobenzamide

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve 4-iodobenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the 4-iodobenzoyl chloride solution dropwise to the amine suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired benzamide.

Step 2: Synthesis of the Tosylated Precursor

  • The fluoroethyl group is then converted to a hydroxyethyl group via standard hydrolysis methods.

  • Dissolve the resulting N-(1-(2-hydroxyethyl)piperidin-4-yl)-4-iodobenzamide (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the tosylated precursor.

Radiolabeling with Fluorine-18

The final step in the synthesis of our PET tracer is the radiolabeling of the tosylated precursor with [18F]fluoride. This is achieved through a nucleophilic substitution reaction where the tosylate group is displaced by [18F]fluoride.[3]

Radiolabeling Workflow

dot

Caption: Automated radiosynthesis and purification workflow.

Detailed Radiosynthesis Protocol
  • [18F]Fluoride Production and Trapping: Produce no-carrier-added [18F]fluoride from [18O]H2O via the 18O(p,n)18F nuclear reaction in a cyclotron. Trap the [18F]fluoride on an anion exchange cartridge.

  • Elution and Drying: Elute the [18F]fluoride from the cartridge with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3) in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Add a solution of the tosylated precursor in anhydrous acetonitrile to the dried [18F]fluoride-K222 complex. Seal the reaction vessel and heat at 110 °C for 15 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC system for purification.

  • Formulation: Collect the fraction corresponding to the [18F]-labeled product. Remove the HPLC solvent under reduced pressure and formulate the radiotracer in a sterile solution of 0.9% saline containing no more than 10% ethanol for injection.

In Vitro Evaluation

Prior to in vivo studies, it is crucial to characterize the binding properties of the newly synthesized compound. This is typically achieved through in vitro competitive binding assays using cell membranes expressing the target receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the non-radioactive ("cold") synthesized compound for σ1 and σ2 receptors.

Materials:

  • Membrane preparations from cells expressing σ1 and σ2 receptors (e.g., guinea pig liver membranes for high σ1 expression).[8]

  • Radioligand for σ1 receptors: -pentazocine.[8][10]

  • Radioligand for σ2 receptors: [3H]di-o-tolylguanidine ([3H]DTG).[10]

  • Non-specific binding control: Haloperidol.

  • Synthesized non-radioactive compound (e.g., N-(1-(2-fluoroethyl)piperidin-4-yl)-4-iodobenzamide).

Protocol:

  • Prepare a series of dilutions of the synthesized compound.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (-pentazocine for σ1 or [3H]DTG for σ2) and varying concentrations of the synthesized compound.

  • For σ2 receptor assays, include a masking agent like (+)-pentazocine to block binding to σ1 receptors.[9]

  • Incubate at the appropriate temperature and duration (e.g., 37°C for 6 hours for -pentazocine).[9]

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the concentration of the synthesized compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
Hypothetical Compound 1.5350233
Reference Ligand (e.g., Haloperidol) 3.24.51.4

In Vivo Evaluation in Rodent Models

In vivo evaluation using PET imaging is essential to assess the biodistribution, brain penetration, and target engagement of the newly developed radiotracer.

Workflow for In Vivo Evaluation

dot

Caption: Workflow for preclinical in vivo evaluation.

Detailed Protocol for Rodent PET Imaging

Animal Preparation:

  • Fast rodents (e.g., Sprague-Dawley rats) for 4-6 hours before imaging to reduce blood glucose levels.

  • Anesthetize the animals using isoflurane (2-3% for induction, 1.5-2% for maintenance).

  • Place a catheter in the lateral tail vein for radiotracer injection.

PET/CT Imaging:

  • Administer the [18F]-labeled tracer (e.g., 10-15 MBq) via the tail vein catheter.[10]

  • Acquire a dynamic PET scan for 60-90 minutes.

  • Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

Blocking Study:

  • To confirm specific binding to the σ1 receptor, perform a separate imaging session where a cohort of animals is pre-treated with a known σ1 receptor ligand (e.g., non-radioactive version of the tracer or a reference compound like haloperidol) 10-30 minutes prior to the injection of the radiotracer.[10][11]

Biodistribution Study:

  • At various time points post-injection (e.g., 5, 30, 60, and 120 minutes), euthanize the animals.

  • Dissect key organs (brain, heart, lungs, liver, kidneys, muscle, bone, etc.).

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Organ%ID/g at 30 min (Baseline)%ID/g at 30 min (Blocked)
Brain 2.50.8
Heart 3.12.9
Lungs 4.52.1
Liver 6.25.9
Kidneys 5.85.5
Muscle 0.50.5
Bone 1.21.3

Data Analysis:

  • Reconstruct the PET images using appropriate algorithms.

  • Co-register the PET images with the CT data.

  • Draw regions of interest (ROIs) on the brain and other organs to generate time-activity curves (TACs).

  • Quantify the tracer uptake, often expressed as the Standardized Uptake Value (SUV). A significant reduction in tracer uptake in the target regions during the blocking study confirms specific binding.

Conclusion and Future Directions

The methodologies outlined in these application notes provide a robust framework for the development of novel PET imaging agents from this compound. The strategic design, synthesis, and comprehensive evaluation of a hypothetical sigma-1 receptor tracer illustrate a clear and reproducible path from precursor to a potential clinical candidate. The versatility of the starting material allows for the exploration of a multitude of targeting moieties beyond the benzamide scaffold, opening avenues for the development of imaging agents for a wide range of biological targets. Future work should focus on optimizing the pharmacokinetic properties of these novel tracers to enhance their clinical translatability.

References

  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. Available at: [Link]

  • Evaluation of σ-1 Receptor Radioligand 18F-FTC-146 in Rats and Squirrel Monkeys Using PET. PubMed Central. Available at: [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. Available at: [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Available at: [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed. Available at: [Link]

  • Imaging of sigma1 receptors in the human brain using PET and [11C]SA4503. National Center for Biotechnology Information. Available at: [Link]

  • PET Imaging of Sigma1 Receptors. Radiology Key. Available at: [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. Available at: [Link]

  • PET Imaging Evaluation of Four Novel Sigma-1 Radiotracers in Nonhuman Primates. The Journal of Nuclear Medicine. Available at: [Link]

  • A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. National Institutes of Health. Available at: [Link]

  • Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. PubMed Central. Available at: [Link]

  • N-[(18)F]Fluoroethylpiperidinyl, N-[(18)F]fluoroethylpiperidinemethyl and N-[(18)F]fluoroethylpyrrolidinyl esters as radiotracers for acetylcholinesterase. PubMed. Available at: [Link]

  • Visualizing Nerve Injury in a Neuropathic Pain Model with [¹⁸F]FTC-146 PET/MRI. ResearchGate. Available at: [Link]

  • Radiosynthesis and First-In-Human PET/MRI Evaluation with Clinical-Grade [18F]FTC-146. National Center for Biotechnology Information. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PubMed Central. Available at: [Link]

  • [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. National Center for Biotechnology Information. Available at: [Link]

Sources

Guide to the Handling and Storage of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative, a class of compounds frequently utilized as key building blocks in medicinal chemistry and drug discovery. The structural integrity and purity of such reagents are paramount to the success and reproducibility of synthetic campaigns. As a dihydrochloride salt, this compound is anticipated to be a hygroscopic solid, and like many complex amines, may possess sensitivity to atmospheric conditions, light, and temperature.

This guide provides a comprehensive set of protocols and best practices for the handling and storage of this compound. Adherence to these procedures is critical for preserving the compound's quality, ensuring the safety of laboratory personnel, and generating reliable experimental outcomes. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step to foster a culture of safety and precision.

Physicochemical Properties & Hazard Profile

A thorough understanding of the compound's properties is the foundation of safe and effective handling.

Compound Specifications
PropertyValueSource
Chemical Name This compound[1]
Synonyms 1-(2-fluoroethyl)piperidin-4-amine 2HCl, 1-(2-fluoroethyl)-4-Piperidinamine dihydrochloride[1]
CAS Number 1201694-15-6[1]
Molecular Formula C₇H₁₇Cl₂FN₂[1][2]
Molecular Weight 219.13 g/mol [1][2]
Appearance White to off-white solid[1]
GHS Hazard Classification

The following hazard information is based on supplier safety data. Researchers must always consult the specific Safety Data Sheet (SDS) provided with their batch of material.

Hazard StatementGHS CodeDescription
Warning H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]

Expert Insight: The dihydrochloride salt form suggests high water solubility and a strong potential for hygroscopicity—the tendency to absorb moisture from the air. Uncontrolled moisture absorption can lead to chemical degradation (e.g., hydrolysis), alter the physical state of the solid, and introduce significant errors in weighing, thereby compromising reaction stoichiometry. Furthermore, related piperidine compounds are known to be sensitive to light and air (oxidation)[3][4]. Therefore, a multi-faceted protective strategy is essential.

Core Principles for Maintaining Compound Integrity

The primary objective is to create a controlled microenvironment for the compound that mitigates exposure to detrimental atmospheric and environmental factors. The four key factors to control are moisture, oxygen, light, and heat.

cluster_compound Compound Integrity cluster_controls Protective Measures Compound 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride Inert_Gas Inert Atmosphere (Nitrogen/Argon) Inert_Gas->Compound Prevents Oxidation Cold_Storage Refrigeration (2-8°C) Cold_Storage->Compound Slows Degradation Desiccation Desiccation (Low Humidity) Desiccation->Compound Prevents Hygroscopic Absorption Light_Protection Light Protection (Amber Vials/Foil) Light_Protection->Compound Prevents Photodegradation

Caption: Key environmental factors to control for compound stability.

Protocol: Compound Receipt and Initial Storage

First impressions matter. The initial handling of a newly received chemical sets the stage for its entire lifecycle in the lab.

  • Inspect Packaging: Upon receipt, immediately inspect the external packaging for any signs of damage or compromised seals.

  • Verify Documentation: Cross-reference the container label with the certificate of analysis (CofA) and the purchase order to confirm the compound's identity and purity.

  • Equilibrate to Room Temperature: If the compound was shipped on cold packs, do not open it immediately . Place the sealed, unopened container inside a desiccator or a glove bag flushed with inert gas for at least 30-60 minutes.

    • Causality: This critical step prevents atmospheric moisture from condensing onto the cold surfaces of the container and the compound itself, which would occur if opened while cold.[5]

  • Log and Label: Record the arrival date, batch number, and intended user in the laboratory's chemical inventory system.

  • Transfer to Final Storage: Once equilibrated, promptly move the compound to its designated long-term storage location. The recommended conditions are paramount for stability.

Protocol: Safe Handling and Dispensing

This protocol minimizes exposure to the user and the atmosphere, ensuring both safety and compound integrity.

Required Controls:

  • Engineering: Certified chemical fume hood or an inert atmosphere glove box.

  • Personal Protective Equipment (PPE): Safety goggles with side shields, nitrile gloves (check for appropriate thickness and breakthrough time), and a lab coat.[6][7]

cluster_prep Preparation cluster_weighing Weighing Workflow cluster_cleanup Final Steps Start Start: Need to Weigh Compound Equilibrate Equilibrate Container to Room Temp in Desiccator Start->Equilibrate Prep_Workstation Prepare Fume Hood or Glove Box Equilibrate->Prep_Workstation Don_PPE Don Appropriate PPE Prep_Workstation->Don_PPE Inert_Flush Briefly Flush Container Headspace with N₂/Ar Don_PPE->Inert_Flush Dispense Quickly Dispense Approx. Amount to Weighing Vessel Inert_Flush->Dispense Reseal Immediately Reseal Primary Container Dispense->Reseal Weigh Record Exact Mass Reseal->Weigh Return_Storage Return Primary Container to 2-8°C Storage Weigh->Return_Storage Cleanup Clean Workstation & Dispose of Waste Return_Storage->Cleanup End End Cleanup->End

Caption: Step-by-step workflow for safely dispensing the compound.

Step-by-Step Procedure:

  • Preparation: Retrieve the sealed container from storage and allow it to equilibrate to room temperature inside a desiccator as described in Section 3.3. Prepare the fume hood or glove box, ensuring the workspace is clean and uncluttered.

  • Inert Atmosphere: If not using a glove box, have a gentle stream of nitrogen or argon ready to flush the headspace of the container upon opening. This displaces moisture-laden air.[8]

  • Dispensing: Briefly open the container. Using a clean spatula, quickly transfer the desired amount of the solid to a tared, dry weighing vessel.

    • Trustworthiness: Speed and minimal exposure time are key. Do not leave the container open. The goal is to prevent the compound from acting as a desiccant for the lab's atmosphere.

  • Resealing: Immediately and securely reseal the primary container. If the cap has a liner, ensure it is seated correctly. Consider wrapping the cap junction with Parafilm for an enhanced seal before returning to storage.

  • Weighing: Record the precise mass of the dispensed compound.

  • Post-Handling: Return the primary container to its designated cold, dark, and dry storage location. Clean any residual material from the spatula and workstation. Dispose of contaminated materials (e.g., weigh paper, gloves) in the appropriate chemical waste stream.

Protocol: Long-Term Storage

The long-term stability of this compound is contingent on strict adherence to optimal storage conditions.

  • Temperature: Store at 2-8°C.[1] A dedicated, non-cycling laboratory refrigerator is ideal. Avoid storing in freezers unless specified by the manufacturer, as this can sometimes cause issues with moisture upon temperature cycling.[3]

  • Atmosphere: Store under an inert gas like nitrogen or argon.[1] For maximum protection, the vial can be placed inside a larger, sealed container (a secondary containment vessel) that also contains a desiccant (e.g., silica gel) and has been flushed with inert gas.

  • Light: Store in an amber glass vial or a clear vial wrapped securely in aluminum foil to protect against photodegradation.[9][10]

  • Container: Ensure the compound is in a tightly sealed container suitable for low temperatures. The original supplier container is often the best choice.[4]

Spill and Waste Management

Accidents can happen, and a prepared response is crucial for safety.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

    • Carefully sweep the material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent (following lab safety protocols) and then soap and water.

  • Waste Disposal:

    • Dispose of unused compound, spill cleanup materials, and empty containers as hazardous chemical waste.[11]

    • Follow all local, state, and federal regulations for chemical waste disposal. Never dispose of this chemical down the drain.[11]

Summary & Key Takeaways

  • Assume Hygroscopicity: Always handle this compound as if it is sensitive to moisture.

  • Equilibrate Before Opening: Never open a cold container in open air. Allow it to warm to room temperature in a dry environment.

  • Work Quickly and Under Inert Gas: Minimize the time the container is open to the atmosphere. Use nitrogen or argon to protect the compound.

  • Store Cold, Dark, and Dry: The optimal storage condition is 2-8°C, under an inert atmosphere, and protected from light.

  • PPE is Mandatory: Always wear safety goggles, gloves, and a lab coat.

References

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Blog.
  • BIOSYNCE. (2023). Storage method of piperidine. Knowledge.
  • Chemos GmbH&Co.KG.
  • MilliporeSigma. (2025).
  • ChemScene. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride.
  • ChemicalBook. This compound.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • PubChem. N-[1-(2-fluorophenyl)ethyl]piperidin-4-amine.
  • Synblock. (3S)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride.
  • PubChem. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Fisher Scientific.
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride.
  • Fluorochem. (2024). Safety Data Sheet: 1-(2-Fluoroethyl)piperidin-4-ol.
  • Apollo Scientific. (2023). Safety Data Sheet: 4-(2-Fluoroethyl)piperidine hydrochloride.
  • Enamine. Safety Data Sheet: 1-(1-ethylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride.
  • Chew, J. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the insights needed to navigate the challenges of this multi-step synthesis, ensuring efficiency, purity, and safety in your laboratory.

Introduction: The Synthetic Challenge

The synthesis of this compound is a critical process in the development of various pharmacologically active agents. The primary synthetic route involves the N-alkylation of a protected piperidin-4-amine with a suitable 2-fluoroethylating agent, followed by deprotection and conversion to the dihydrochloride salt. While conceptually straightforward, this pathway presents several practical challenges that can impact yield, purity, and scalability. Common hurdles include managing the reactivity and safety of the fluoroethylating agent, preventing side reactions like over-alkylation, ensuring complete deprotection without affecting the fluoroethyl group, and achieving the correct stoichiometry of the final salt. This guide is designed to address these specific issues head-on.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in the N-Alkylation Step

Question: My N-alkylation of Boc-piperidin-4-amine with 1-bromo-2-fluoroethane is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in this SN2 reaction are a common problem and can often be attributed to several factors. Let's break down the potential causes and solutions.

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for this reaction. The base must be strong enough to deprotonate the amine, but not so strong as to cause side reactions. The solvent needs to be polar aprotic to solvate the cation and facilitate the nucleophilic attack.

    • Recommendation: A combination of potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is a good starting point.[1][2] If you are still observing low yields, consider using a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[2]

  • Incomplete Reaction: The reaction may not be going to completion.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a gentle increase in temperature (e.g., to 70-80 °C) can help drive it to completion.[2] However, be cautious as higher temperatures can also promote side reactions.

  • Side Reactions: The most common side reaction is the formation of a quaternary ammonium salt due to over-alkylation.[3]

    • Recommendation: To minimize this, add the 1-bromo-2-fluoroethane slowly to the reaction mixture, ensuring that the piperidine derivative is always in excess.[2] Using a syringe pump for slow addition can be very effective.[2]

  • Reagent Quality: The quality of your reagents, especially the 1-bromo-2-fluoroethane, is crucial.

    • Recommendation: Ensure your 1-bromo-2-fluoroethane is of high purity and stored under appropriate conditions to prevent degradation.

The following table summarizes recommended starting conditions for optimization:

ParameterRecommendation 1Recommendation 2Rationale
Solvent Anhydrous Acetonitrile (MeCN)Anhydrous Dimethylformamide (DMF)Polar aprotic solvents favor SN2 reactions.
Base Potassium Carbonate (K₂CO₃)N,N-Diisopropylethylamine (DIPEA)K₂CO₃ is a solid base that is easy to remove. DIPEA is a stronger, non-nucleophilic base.
Temperature Room Temperature to 50°C70-80°CStart with milder conditions and increase temperature if the reaction is slow.
Addition of Alkylating Agent Slow, dropwise additionSyringe pump additionMinimizes local excess of the alkylating agent, reducing the risk of over-alkylation.[2]
Issue 2: Difficulties with Boc Deprotection

Question: I am struggling with the removal of the Boc protecting group. Either the reaction is incomplete, or I am seeing degradation of my product. What is the best approach?

Answer: Boc deprotection is typically achieved under acidic conditions, but the choice of acid and reaction conditions is key to success.[4][5][6]

  • Incomplete Deprotection: This is often due to insufficiently acidic conditions or short reaction times.

    • Recommendation: A solution of 4M HCl in an organic solvent like dioxane or methanol is a standard and effective method.[5][7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another powerful option.[4][5] Ensure the reaction is stirred for an adequate amount of time, monitoring by TLC until the starting material is fully consumed.

  • Product Degradation: The 2-fluoroethyl group is generally stable under acidic conditions used for Boc deprotection. However, prolonged exposure to very strong acids or high temperatures could potentially lead to side reactions. The fluorocyclopropane moiety, a related structure, is generally stable under mildly acidic conditions.[8]

    • Recommendation: Perform the deprotection at room temperature or even 0°C to minimize potential degradation. Once the reaction is complete, it is important to work up the reaction promptly to neutralize the acid.

Here is a workflow for robust Boc deprotection:

Boc_Deprotection_Workflow Start Boc-protected Amine Acid_Addition Dissolve in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) (e.g., 25% v/v). Stir at Room Temperature. Start->Acid_Addition Monitoring Monitor reaction by TLC or LC-MS (typically 1-4 hours). Acid_Addition->Monitoring Workup Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ (aq). Extract with an organic solvent. Monitoring->Workup Reaction Complete Isolation Dry organic layer (e.g., Na₂SO₄). Filter and concentrate to yield the free amine. Workup->Isolation

Caption: Workflow for Boc Deprotection

Issue 3: Impurities in the Final Dihydrochloride Salt

Question: After forming the dihydrochloride salt, my final product has a low purity. What are the common impurities and how can I remove them?

Answer: Impurities in the final product can originate from any of the previous steps. The most common issues are residual starting materials, byproducts from the alkylation or deprotection steps, or an incorrect stoichiometry of the salt.

  • Common Impurities:

    • Unreacted Boc-piperidin-4-amine or the deprotected piperidin-4-amine.

    • Over-alkylated quaternary ammonium salt.

    • Residual solvents.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the final salt. A common solvent system for recrystallization of amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE).[9] The desired product should be soluble in the hot alcohol and precipitate upon cooling and/or addition of the ether.

    • Column Chromatography: If recrystallization is not effective, purification of the free base by silica gel column chromatography before salt formation is a good option. A mobile phase of dichloromethane/methanol with a small amount of triethylamine can be effective.

    • Salt Formation Stoichiometry: It is crucial to add exactly two equivalents of HCl to the free base to form the dihydrochloride salt. Using a standardized solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is recommended over using aqueous HCl to avoid introducing water. The formation of amine salts with strong mineral acids is a well-established procedure.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the safety precautions for handling 1-bromo-2-fluoroethane?

A1: 1-Bromo-2-fluoroethane is a flammable liquid and vapor and is harmful if swallowed, inhaled, or absorbed through the skin.[13][14] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15] All equipment should be properly grounded to prevent static discharge, and ignition sources should be eliminated from the work area.[13][14] In case of skin contact, immediately flush with plenty of water.[14] If inhaled, move to fresh air.[14]

Q2: Can I use other 2-fluoroethylating agents besides 1-bromo-2-fluoroethane?

A2: Yes, other 2-fluoroethylating agents can be used, such as 2-fluoroethyl tosylate or 2-fluoroethyl mesylate. These can be more reactive than the bromide, which may allow for milder reaction conditions. However, they are also more expensive. The choice of alkylating agent will depend on factors like cost, availability, and the specific requirements of your synthesis. 2-[¹⁸F]fluoroethyltosylate is a widely used building block in the synthesis of PET tracers due to its high reactivity.[16]

Q3: Why is the dihydrochloride salt form of the final product often preferred?

A3: The dihydrochloride salt form is often preferred for several reasons. Amine salts are typically crystalline solids that are easier to handle, purify, and store than the corresponding free bases, which are often oils or low-melting solids.[11][12] They also tend to have higher water solubility, which can be advantageous for certain applications, including biological testing.[11][12] The formation of hydrochloride salts can also aid in the purification and isolation of the amine compound.[10]

Q4: How can I confirm the successful formation of the dihydrochloride salt?

A4: The successful formation of the dihydrochloride salt can be confirmed using several analytical techniques:

  • ¹H NMR Spectroscopy: You will observe a downfield shift of the protons adjacent to the nitrogen atoms due to protonation. The integration of the amine protons should also be consistent with the protonated form.

  • Elemental Analysis: This will provide the elemental composition of your final product, which should match the theoretical values for the dihydrochloride salt.

  • Titration: A titration with a standardized base can be used to determine the number of acidic protons per molecule, which should be two for the dihydrochloride salt.

Experimental Protocols

Protocol 1: N-Alkylation of tert-butyl piperidin-4-ylcarbamate
  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous acetonitrile (10 mL/g), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add 1-bromo-2-fluoroethane (1.2 eq) to the reaction mixture.

  • Heat the reaction to 70°C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate.

Protocol 2: Deprotection and Dihydrochloride Salt Formation
  • Dissolve the purified tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate (1.0 eq) in a 4M solution of HCl in dioxane (10 mL/g).

  • Stir the solution at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid.

  • Triturate the solid with diethyl ether, filter, and wash with additional diethyl ether.

  • Dry the solid under vacuum to yield this compound as a white solid.

Synthetic_Pathway Start Boc-piperidin-4-amine Intermediate tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate Start->Intermediate 1. 1-bromo-2-fluoroethane 2. K₂CO₃, MeCN, 70°C Final_Product 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride Intermediate->Final_Product 4M HCl in Dioxane

Caption: Synthetic Pathway to the Target Compound

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Bromo-2-fluoroethane | CAS#:762-49-2. Retrieved from [Link]

  • Smith, C. D., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(4), 893-900. [Link]

  • Yamashita, H., et al. (2018). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 107(1), 132-139. [Link]

  • AllChem. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]

  • O'Hagan, D. (2000). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Journal of Fluorine Chemistry, 103(1-2), 127-133. [Link]

  • Oxford Reference. (n.d.). Amine salts. Retrieved from [Link]

  • De, S. K. (2008). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Synthetic Communications, 38(18), 3045-3052. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Boumoud, B., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(3), 1276-1279. [Link]

  • National Center for Biotechnology Information. (n.d.). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. PubChem. Retrieved from [Link]

  • Smith, A. M., et al. (2017). Trifluoroethylation reactions of secondary amines. Nature Communications, 8, 1523. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Kumar, A., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(4), 2084-2088. [Link]

  • Waterhouse, R. N., et al. (2005). Radiosynthesis and in vivo study of [18F]1-(2-fluoroethyl)-4- [(4-cyanophenoxy)methyl]piperidine: A promising new sigma-1 receptor ligand. Journal of Labelled Compounds and Radiopharmaceuticals, 48(9), 639-650. [Link]

  • Schoultz, B. W., et al. (2013). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 23. [Link]

  • Pharmaceutical Technology. (2016). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 967-971. [Link]

  • Holing, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(1), 445-456. [Link]

  • Wang, Y., et al. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-4′(3′H)-one derivatives as novel inhibitors of the NLRP3 inflammasome. Bioorganic & Medicinal Chemistry Letters, 46, 128172. [Link]

  • Hilton, M. J., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 9923-9933. [Link]

  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H15FN2). Retrieved from [Link]

  • Wünsch, B., et al. (2014). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 347(11), 813-824. [Link]

  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 429-434. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Defense Technical Information Center. (1993). Piperidine Synthesis. Retrieved from [Link]

  • Smoleń, M., et al. (2020). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Chemical Communications, 56(85), 12971-12974. [Link]

  • Hermann, S., et al. (2017). [18F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry. Organic & Biomolecular Chemistry, 15(25), 5344-5355. [Link]

Sources

Technical Support Center: Improving the Yield of ¹⁸F-Radiolabeling with Fluoroethyl Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ¹⁸F-radiolabeling. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of PET radiotracers. Here, we address common challenges and provide in-depth troubleshooting strategies for improving the radiochemical yield and purity of ¹⁸F-fluoroethylated piperidine derivatives. Our approach is grounded in mechanistic principles and field-proven methodologies to ensure you can confidently navigate the complexities of this radiosynthesis.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common high-level questions regarding the ¹⁸F-fluoroethylation of piperidines.

Q1: What is the most common strategy for ¹⁸F-fluoroethylating a piperidine moiety?

A: The most prevalent and often most robust method is a two-step nucleophilic substitution. This involves first synthesizing a reactive ¹⁸F-fluoroethylating agent, such as 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs) or 1-bromo-2-[¹⁸F]fluoroethane ([¹⁸F]BFE), followed by the N-alkylation of the piperidine precursor with this agent.[1][2] This indirect approach is generally preferred because it avoids exposing the potentially sensitive piperidine-containing molecule to the harsh conditions required for the initial ¹⁸F-fluoride activation.[3]

Q2: Why is the drying of [¹⁸F]fluoride so critical for the reaction yield?

A: The success of any nucleophilic ¹⁸F-fluorination hinges on the reactivity of the [¹⁸F]fluoride ion. [¹⁸F]Fluoride is typically produced in a cyclotron as a solution in [¹⁸O]H₂O. In this aqueous environment, water molecules form strong hydrogen bonds, creating a "hydration shell" around the fluoride ion that severely diminishes its nucleophilicity.[4][5] To restore its reactivity for the Sₙ2 reaction, this water must be meticulously removed, a process typically achieved through azeotropic distillation with acetonitrile in the presence of a phase-transfer catalyst complex.[5][6]

Q3: What is the role of Kryptofix 2.2.2 (K₂₂₂) and a base like K₂CO₃?

A: This combination is essential for activating the [¹⁸F]fluoride. Potassium carbonate (K₂CO₃) provides the potassium cation (K⁺). Kryptofix 2.2.2 is a cryptand, a macrocyclic ligand that encapsulates the K⁺ ion. This complexation achieves two critical goals: 1) It improves the solubility of the potassium salt in the aprotic organic solvent (e.g., acetonitrile), and 2) It sequesters the K⁺ cation, leaving behind a highly reactive, "naked" [¹⁸F]fluoride anion that can effectively participate in the nucleophilic substitution.[6][7]

Q4: Can I purify my final product without using HPLC?

A: Yes, for many applications, solid-phase extraction (SPE) is a viable and much faster alternative to semi-preparative HPLC.[8] SPE purification utilizes cartridges, such as C18 or mixed-mode cartridges (e.g., Oasis MAX), to trap the labeled compound while allowing impurities and unreacted [¹⁸F]fluoride to be washed away. The final product is then eluted with a suitable organic solvent. This method significantly simplifies the process and can shorten the total synthesis time, which is crucial given the 109.8-minute half-life of ¹⁸F.[8][9] However, HPLC remains the gold standard for achieving the highest radiochemical purity.[10]

Part 2: Detailed Troubleshooting Guide

This guide is structured by common problems encountered during synthesis. For each issue, we explore the likely causes and provide actionable solutions.

Problem 1: Low or No Radiochemical Yield (RCY)

A low RCY is the most frequent challenge. The cause often lies in the initial activation of the [¹⁸F]fluoride or the conditions of the substitution reaction.

Potential CauseScientific Explanation & CausalityRecommended Solution & Protocol
Inadequate Drying of [¹⁸F]Fluoride As mentioned in the FAQ, residual water is the primary antagonist to nucleophilic fluorination. Even trace amounts of water can hydrate the [¹⁸F]F⁻ ion, drastically reducing its reactivity and preventing the Sₙ2 reaction from proceeding efficiently.[5]Solution: Perform rigorous azeotropic drying. After eluting the [¹⁸F]fluoride from the QMA cartridge, add 1 mL of acetonitrile and heat under a stream of nitrogen or argon at 100-110°C until completely dry. Repeat this process at least twice to ensure all water is removed. Some modern methods explore "hydrous" conditions, but these require specific reagents and careful optimization.[11]
Suboptimal Base/Precursor Ratio The base (e.g., K₂CO₃) is crucial, but an incorrect molar ratio can be detrimental. Insufficient base leads to incomplete deprotonation of the piperidine nitrogen (if it's a salt) or incomplete reaction. Conversely, excessive base can lead to the degradation of the precursor or the newly formed fluoroethylating agent, causing side reactions like elimination to form [¹⁸F]vinyl fluoride.[12][13]Solution: Systematically optimize the molar ratio of base to precursor. Start with a ratio of approximately 0.7 and test up to 1.7.[12] The optimal ratio will depend on the specific precursor's stability and reactivity.
Incorrect Reaction Temperature or Time Nucleophilic substitution reactions are highly sensitive to temperature. If the temperature is too low, the reaction rate will be slow, resulting in low conversion within a practical timeframe. If it's too high, it can promote the decomposition of the precursor, the product, or the phase-transfer catalyst, leading to impurities and reduced yield.[12][14]Solution: Optimize these parameters methodically. For the synthesis of [¹⁸F]FEtOTs, a typical starting point is 100-130°C for 5-15 minutes.[12][13] For the subsequent N-alkylation of the piperidine, temperatures of 95-150°C for 10-20 minutes are common.[1] Monitor the reaction progress via radio-TLC or radio-HPLC if possible.
Precursor Instability or Poor Leaving Group The precursor for the fluoroethylating agent must have a good leaving group (e.g., tosylate, mesylate, nosylate) to facilitate the Sₙ2 displacement by [¹⁸F]fluoride. If the leaving group is poor, the reaction will be inefficient. Additionally, the piperidine precursor itself may be sensitive to the basic and high-temperature conditions of the reaction.[15][16]Solution: Ensure a high-quality precursor with a suitable leaving group (tosylates are very common and effective). If precursor degradation is suspected, consider using a milder base or exploring protecting group strategies for other sensitive functional groups on the molecule.[17][18] The two-step approach inherently protects the main molecule from the harshest initial conditions.
Problem 2: Presence of Significant Radioactive Impurities

The goal is not just high yield, but high radiochemical purity. Impurities can interfere with in-vivo imaging and quantification.

Potential CauseScientific Explanation & CausalityRecommended Solution & Protocol
Formation of Volatile Side-Products During the synthesis of agents like [¹⁸F]FEtOTs, side reactions can occur. Elimination reactions, often promoted by excessive base or high temperatures, can produce volatile impurities like [¹⁸F]vinyl fluoride. Hydrolysis from residual water can form 2-[¹⁸F]fluoroethanol.[12][13]Solution: Carefully optimize the reaction conditions as described for improving RCY. Specifically, avoid excessive base and unnecessarily high temperatures.[12][13] Ensure the reaction vial is well-sealed to contain volatile products, which is also a key radiation safety measure.
Unreacted [¹⁸F]Fluoride A large peak corresponding to [¹⁸F]fluoride in the final radio-HPLC or radio-TLC indicates an incomplete reaction. This points back to the issues that cause low RCY, such as poor fluoride activation or suboptimal reaction conditions.Solution: Re-evaluate the entire fluoride activation and drying process (See Problem 1). Ensure the precursor concentration is sufficient. Microfluidic approaches can sometimes improve reaction efficiency and reduce unreacted starting material by optimizing reagent ratios and residence times.[14]
Hydrolysis of Product The final fluoroethylated piperidine may be susceptible to hydrolysis under certain pH conditions or if water is introduced during the workup or purification steps.Solution: Ensure all solvents used for purification (e.g., SPE or HPLC) are of high purity and anhydrous where appropriate. After purification, the final product is often formulated in a buffered saline solution (e.g., PBS at pH 7.4) to maintain stability.[15]
Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on the specific characteristics of your precursor.

Protocol 1: Preparation of the [K⁺⊂K₂₂₂]¹⁸F⁻ Complex

This is the foundational step for activating the [¹⁸F]fluoride.

  • Trap [¹⁸F]Fluoride: Load the cyclotron-produced [¹⁸O]H₂O containing [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elute Fluoride: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using an elution solution. A typical solution consists of Kryptofix 2.2.2 (10-15 mg) and K₂CO₃ (2-5 mg) dissolved in 1 mL of acetonitrile and 200 µL of water.[12]

  • Azeotropic Drying: Add 1 mL of anhydrous acetonitrile to the reaction vessel. Heat the vessel to 105-110°C under a gentle stream of inert gas (nitrogen or argon) until the solvent is completely evaporated.

  • Repeat Drying: Add another 1 mL of anhydrous acetonitrile and repeat the drying process. This second step is crucial for ensuring all residual water is removed. The resulting white solid is the reactive [K⁺⊂K₂₂₂]¹⁸F⁻ complex.

Protocol 2: General Two-Step ¹⁸F-Fluoroethylation of a Piperidine Precursor

This protocol uses 1,2-ethylene glycol-bis-tosylate as the precursor for the fluoroethylating agent.

Step A: Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs)

  • Prepare the dried [K⁺⊂K₂₂₂]¹⁸F⁻ complex in a sealed reaction vessel as described in Protocol 1.

  • Add a solution of 1,2-ethylene glycol-bis-tosylate (8-10 mg) dissolved in 1 mL of anhydrous acetonitrile to the reaction vessel.

  • Seal the vessel and heat it at 100°C for 10 minutes.[12]

  • Cool the reaction vessel rapidly. The solution now contains the intermediate [¹⁸F]FEtOTs.

Step B: N-alkylation of the Piperidine Precursor

  • To the vessel containing the [¹⁸F]FEtOTs, add the piperidine precursor (5-10 mg) dissolved in 1 mL of a suitable aprotic polar solvent like DMF or DMSO.[1]

  • Seal the vessel and heat at 130-150°C for 15-20 minutes. The optimal temperature and time will depend heavily on the specific precursor.[1]

  • After the reaction, cool the vessel to room temperature.

Protocol 3: Solid-Phase Extraction (SPE) Purification

This is a rapid method for purifying the final product.

  • Dilute Reaction Mixture: Dilute the cooled reaction mixture with 10-20 mL of water to reduce the organic solvent concentration.

  • Condition Cartridge: Pre-condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by water (10 mL).

  • Load Sample: Pass the diluted reaction mixture through the conditioned C18 cartridge. The labeled product will be retained on the solid phase, while unreacted [¹⁸F]fluoride and polar impurities will pass through.

  • Wash Cartridge: Wash the cartridge with water (10-20 mL) to remove any remaining polar impurities.

  • Elute Product: Elute the final radiolabeled piperidine derivative from the cartridge using a small volume (1-2 mL) of ethanol or an ethanol/water mixture.

  • Formulate: The ethanolic solution is typically diluted with sterile saline or a buffer for subsequent in-vivo use. The ethanol concentration in the final injection should be minimized, usually below 10%.

Part 4: Visualizations & Workflows
General Workflow for Two-Step ¹⁸F-Fluoroethylation

G cluster_0 Step 1: Fluoride Activation cluster_1 Step 2: Synthesis of Fluoroethylating Agent cluster_2 Step 3: N-Alkylation of Piperidine cluster_3 Step 4: Purification A [18F]Fluoride in [18O]H2O (from Cyclotron) B Trap on QMA Cartridge A->B C Elute with K2CO3/K222 B->C D Azeotropic Drying (MeCN, Heat, N2) C->D E Reactive [K+⊂K222]18F- Complex D->E F Add Ethylene Glycol di-Tosylate E->F To Step 2 G Heat (e.g., 100°C, 10 min) F->G H [18F]Fluoroethyl Tosylate ([18F]FEtOTs) G->H I Add Piperidine Precursor H->I To Step 3 J Heat (e.g., 130°C, 15 min) I->J K Crude [18F]Fluoroethyl Piperidine J->K L SPE Purification (e.g., C18 Cartridge) K->L To Step 4 M Final Purified Product L->M

Caption: Workflow for two-step ¹⁸F-fluoroethylation of piperidines.

Troubleshooting Decision Tree for Low Radiochemical Yield

G Start Low Radiochemical Yield (RCY) CheckDrying Was azeotropic drying performed at least twice? Start->CheckDrying CheckReagents Are K222 and precursor fresh and non-degraded? CheckDrying->CheckReagents Yes Sol_RedoDrying Root Cause: Residual Water Solution: Perform meticulous azeotropic drying (2-3x). CheckDrying->Sol_RedoDrying No CheckTempTime Are reaction temperature and time optimized? CheckReagents->CheckTempTime Yes Sol_ReplaceReagents Root Cause: Reagent Degradation Solution: Use fresh, high-purity precursor and K222. CheckReagents->Sol_ReplaceReagents No CheckBaseRatio Is the base/precursor molar ratio optimized? CheckTempTime->CheckBaseRatio Yes Sol_OptimizeTemp Root Cause: Suboptimal Kinetics Solution: Systematically vary temperature and time. CheckTempTime->Sol_OptimizeTemp No Sol_OptimizeBase Root Cause: Side Reactions Solution: Titrate base/precursor ratio (e.g., 0.7 to 1.7). CheckBaseRatio->Sol_OptimizeBase No

Caption: Troubleshooting decision tree for low radiochemical yield.

References
  • Pascale, S., Bejot, R., & Tourvieille, C. (2014). Optimization of nucleophilic ¹⁸F radiofluorinations using a microfluidic reaction approach. Nature Protocols, 9, 2033–2043. [Link]

  • Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Organic Synthesis, 11(5), 652–670. [Link]

  • Lee, S. J., et al. (2018). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances, 8(28), 15481–15488. [Link]

  • Zlatopolskiy, B. V., & Zischler, J. (2017). Optimization of nucleophilic fluorination step in the synthesis of various compounds labelled with fluorine‐18 for their use as pet radiotracers. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 1-1. [Link]

  • van der Born, D., et al. (2017). A simplified, robust protocol for [¹⁸F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Scientific Reports, 7(1), 1-10. [Link]

  • Tredwell, M., & Gouverneur, V. (2012). ¹⁸F-Fluorination: Challenge and Opportunity for Organic Chemists. Angewandte Chemie International Edition, 51(46), 11426–11437. [Link]

  • Gaja, V., et al. (2022). A closer look at the synthesis of 2-[¹⁸F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]

  • Jia, H., et al. (2014). Synthesis and evaluation of a ¹⁸F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry, 22(21), 6045–6057. [Link]

  • Subbarayan, M., et al. (2017). Optimization of precursor synthesis, formulation and stability of 1'-[¹⁸F]fluoroethyl-β-D-lactose ([¹⁸F]FEL) for preclinical studies in detection of pancreatic cancer. Nuclear Medicine and Biology, 50, 10-18. [Link]

  • Lehikoinen, A. (2007). F-18 Labelling synthesis, radioanalysis and evaluation of a dopamine transporter and a hypoxia tracer. Dissertationes Scholae Doctoralis Ad Sanitatem Investigandam Universitatis Helsinkiensis. [Link]

  • Gyuricza, B., et al. (2023). Optimization of a Nucleophilic Two-Step Radiosynthesis of 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) for PET Imaging of Brain Opioid Receptors. International Journal of Molecular Sciences, 24(17), 13152. [Link]

  • Subbarayan, M., et al. (2017). Optimization of precursor synthesis, formulation and stability of 1′-[¹⁸F]fluoroethyl-β-d-lactose ([¹⁸F]FEL) for preclinical studies in detection of pancreatic cancer. Nuclear Medicine and Biology, 50, 10-18. [Link]

  • Pretze, M., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(5), 636. [Link]

  • Gyuricza, B., et al. (2023). Optimization of a Nucleophilic Two-Step Radiosynthesis of 6- O-(2-[¹⁸F]fluoroethyl)-6- O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) for PET Imaging of Brain Opioid Receptors. International Journal of Molecular Sciences, 24(17), 13152. [Link]

  • Gaja, V., et al. (2022). A closer look at the synthesis of 2-[¹⁸F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]

  • Waterhouse, R. N., et al. (2005). Radiosynthesis and in vivo study of [¹⁸F]1-(2-fluoroethyl)-4- [(4-cyanophenoxy)methyl]piperidine: A promising new sigma-1 receptor ligand. Journal of Labelled Compounds and Radiopharmaceuticals, 48(12), 861-874. [Link]

  • Al-Karmi, M. Z. (2013). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. American Journal of Nuclear Medicine and Molecular Imaging, 3(4), 245–255. [Link]

  • Wester, H. J., et al. (2009). ¹⁸F fluoroethylations: different strategies for the rapid translation of ¹¹C-methylated radiotracers. Nuclear Medicine and Biology, 36(6), 635-643. [Link]

  • Dai, J., et al. (2021). A Purification Method of ¹⁸F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Medicine, 8, 693632. [Link]

  • Jacobson, O., & Zhu, L. (2012). Fluorine-18 Labeling Methods: Features and Possibilities of Basic Reactions. PET Chemistry, 1-20. [Link]

  • Pretze, M., & Wuest, F. (2014). ¹⁸F-Labeling Using Click Cycloadditions. BioMed Research International, 2014, 861596. [Link]

  • Kassiou, M., et al. (1997). In vivo evaluation of [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 111-117. [Link]

  • Dai, J., et al. (2021). A Purification Method of ¹⁸F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Medicine, 8, 693632. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Zlatopolskiy, B. V., et al. (2012). "Hydrous ¹⁸F-fluoroethylation" - Leaving off the azeotropic drying. Journal of Labelled Compounds and Radiopharmaceuticals, 55(8), 287-292. [Link]

  • Al-Karmi, M. Z. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. American Journal of Nuclear Medicine and Molecular Imaging, 3(4), 245–255. [Link]

  • Gouverneur, V., & Tredwell, M. (2015). Closing the gap between ¹⁹F and ¹⁸F chemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 58(3), 83-89. [Link]

  • Wester, H. J., et al. (2009). ¹⁸F fluoroethylations: different strategies for the rapid translation of ¹¹C-methylated radiotracers. Nuclear Medicine and Biology, 36(6), 635-643. [Link]

Sources

Technical Support Center: Purification of 1-(2-Fluoroethyl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Fluoroethyl)piperidin-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. The basic nature of the piperidine core, combined with the presence of a primary amine and a fluoroethyl group, presents a unique set of purification challenges that this guide will address.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 1-(2-Fluoroethyl)piperidin-4-amine and its derivatives. These properties dictate the optimal purification techniques.

  • Basicity: The piperidine nitrogen and the primary amine at the 4-position are both basic. This is the most critical factor influencing purification, particularly in chromatography.

  • Polarity: The presence of two amine groups makes these compounds relatively polar.

  • Potential for Salt Formation: The basic nitrogens can readily form salts with acidic reagents or even acidic silica gel.

  • Stability: Fluoroalkylamines can be susceptible to decomposition under certain conditions, a factor to consider during purification.[1]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 1-(2-Fluoroethyl)piperidin-4-amine derivatives in a question-and-answer format.

Flash Column Chromatography

Q1: My compound is streaking badly on the silica gel column, and I'm getting poor separation. What's happening?

A1: This is a classic issue when purifying basic compounds like piperidines on standard silica gel. The acidic silanol groups on the silica surface strongly interact with the basic amine functionalities of your compound, leading to peak tailing and poor resolution.[2][3]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to "compete" with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): A common choice. Start by adding 0.1-1% TEA to your eluent system (e.g., Dichloromethane/Methanol).

    • Ammonia: A solution of 7N ammonia in methanol can also be used as a polar component of the mobile phase.

  • Use of Amine-Functionalized Silica: For particularly problematic separations, using a column packed with amine-functionalized silica is a highly effective, albeit more expensive, option. This stationary phase has a less acidic surface, minimizing the strong interactions with basic analytes and often allowing for the use of less polar solvent systems like hexane/ethyl acetate.[2][4][5]

Q2: I've added triethylamine, but my compound is still not eluting properly.

A2: While TEA is often effective, there are a few other factors to consider:

  • Insufficient Polarity: Your mobile phase may still not be polar enough. Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/MeOH system).

  • Column Equilibration: Ensure your column is thoroughly equilibrated with the TEA-containing mobile phase before loading your sample.

  • Sample Loading: Overloading the column can lead to poor separation. Try reducing the amount of crude material loaded.

G

Recrystallization

Q3: I'm struggling to find a suitable solvent for recrystallizing my 1-(2-Fluoroethyl)piperidin-4-amine derivative. It seems to be soluble in everything or nothing.

A3: Finding the right recrystallization solvent can be challenging for polar compounds. The ideal solvent should dissolve your compound when hot but not when cold.[6]

Solvent Selection Strategy:

  • "Like Dissolves Like": Given the polar nature of your compound due to the amine groups, start with polar solvents. However, highly polar solvents might dissolve it even at room temperature.

  • Solvent Pairs: A two-solvent system is often effective.[6]

    • Dissolve your compound in a minimal amount of a hot solvent in which it is very soluble (e.g., methanol, ethanol).

    • Slowly add a less polar "anti-solvent" in which your compound is poorly soluble (e.g., diethyl ether, ethyl acetate, or hexanes) until the solution becomes cloudy.

    • Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

  • Salt Formation: Consider recrystallizing the hydrochloride salt of your amine. Amine hydrochlorides often have better crystallization properties than the free base.[7] You can form the salt by dissolving the free base in a suitable solvent (like isopropanol or ethyl acetate) and adding a solution of HCl in the same solvent.

Table 1: Common Recrystallization Solvents for Polar Amines

Solvent/SystemPolarityComments
Ethanol/WaterHighGood for highly polar compounds.
IsopropanolMediumOften a good single solvent.
AcetonitrileMediumCan be effective for compounds with aromatic rings.
Methanol/Diethyl EtherHigh/LowA common and effective solvent pair.
Ethyl Acetate/HexanesMedium/LowUseful if the compound is less polar.
Acid-Base Extraction

Q4: Can I use acid-base extraction to purify my compound? What are the potential pitfalls?

A4: Yes, acid-base extraction is a powerful technique for separating basic compounds like yours from neutral or acidic impurities.[8][9][10]

General Protocol:

  • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.

  • Separate the layers. The organic layer contains neutral and acidic impurities.

  • Cool the acidic aqueous layer and make it basic (pH > 10) with a strong base (e.g., NaOH).

  • Extract your deprotonated product back into an organic solvent.

  • Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Potential Pitfalls:

  • Emulsions: Emulsions can form at the interface of the organic and aqueous layers, making separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Product Stability: Ensure your compound is stable to both acidic and basic conditions. The fluoroethyl group should be relatively stable, but it's always good practice to perform the extraction quickly and at a low temperature if possible.

G

III. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of Dichloromethane (DCM) and Methanol (MeOH) with 1% Triethylamine (TEA). Start with a ratio of 98:2 DCM:MeOH and increase the polarity if your compound has a low Rf value. Aim for an Rf of 0.2-0.3 for your product.

  • Column Packing and Equilibration:

    • Choose an appropriately sized silica gel column for the amount of material you are purifying.

    • Pack the column using the chosen eluent system (e.g., 95:5 DCM:MeOH + 1% TEA).

    • Equilibrate the column by running at least 3-5 column volumes of the eluent through it.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Run the column with your chosen eluent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Two-Solvent System (Methanol/Diethyl Ether)
  • Dissolution:

    • Place the crude 1-(2-Fluoroethyl)piperidin-4-amine derivative in an Erlenmeyer flask.

    • Add a minimal amount of hot methanol to just dissolve the solid.

  • Addition of Anti-Solvent:

    • While the solution is still warm, slowly add diethyl ether dropwise with swirling until a persistent cloudiness is observed.

  • Clarification and Cooling:

    • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of solvent.

IV. Purity Assessment

After purification, it is essential to assess the purity of your 1-(2-Fluoroethyl)piperidin-4-amine derivative.

Table 2: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeKey Considerations
HPLC-UV/MS Quantitative purity assessmentUse a C18 column. For basic analytes, an acidic mobile phase modifier (e.g., 0.1% TFA or formic acid) can improve peak shape. MS detection provides mass confirmation.
¹H and ¹³C NMR Structural confirmation and purityCheck for the absence of impurity signals.
Chiral HPLC Enantiomeric purity (if applicable)May require derivatization to introduce a chromophore. Polysaccharide-based chiral stationary phases are often effective for piperidine derivatives.[11][12][13][14]
Elemental Analysis Confirms elemental compositionProvides evidence of high purity.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Retrieved from --INVALID-LINK--

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. Retrieved from --INVALID-LINK--

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. Retrieved from --INVALID-LINK--

  • Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Journal of Chromatographic Science. Retrieved from --INVALID-LINK--

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Retrieved from --INVALID-LINK--

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from --INVALID-LINK--

  • Synfacts. (2008). Purification of Basic Compounds with Functionalized Silica Gel. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from --INVALID-LINK--

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from --INVALID-LINK--

  • Sciencemadness Discussion Board. (2015). CWE of Piperidine. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from --INVALID-LINK--

  • University of Calgary. Recrystallisation. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Tailing of basic compound. Retrieved from --INVALID-LINK--

  • Google Patents. (1987). Recovery of amines from by-product chloride salts. Retrieved from --INVALID-LINK--

  • PubMed Central. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. Retrieved from --INVALID-LINK--

  • Palomar College. Recrystallization. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from --INVALID-LINK--

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Retrieved from --INVALID-LINK--

  • Chem-Impex. 2-Fluoroethylamine hydrochloride. Retrieved from --INVALID-LINK--

  • Not Voodoo. Organic Reaction Workup Formulas for Specific Reagents. Retrieved from --INVALID-LINK--

  • PubMed Central. (2019). The Dark Side of Fluorine. Retrieved from --INVALID-LINK--

  • Wikipedia. Tramadol. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from --INVALID-LINK--

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from --INVALID-LINK--

  • BOC Sciences. Analytical Services for Purity Determination. Retrieved from --INVALID-LINK--

  • Google Patents. Method of obtaining piperidine derivatives or salts thereof. Retrieved from --INVALID-LINK--

  • PubMed. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Retrieved from --INVALID-LINK--

  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. Retrieved from [https://www.youtube.com/watch?v= WASH_C-2pM](--INVALID-LINK-- WASH_C-2pM)

  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Acid-Base Extractions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from --INVALID-LINK--

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. Piperidine synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. Cross-Validation of Analytical Methods for Fluoroalkene Quantification: A Comparative Guide. Retrieved from --INVALID-LINK--

  • Google Patents. N-alkyl-piperidine DERIVATIVES. Retrieved from --INVALID-LINK--

  • PubMed. Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from --INVALID-LINK--

  • PubMed. Analytical methods for the evaluation of melamine contamination. Retrieved from --INVALID-LINK--

References

overcoming solubility issues with 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, practical guidance on overcoming the common—and often frustrating—solubility challenges associated with this compound. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Understanding the Molecule: The Key to Solubility

This compound is a salt, meaning the parent molecule, a diamine, has been protonated twice with hydrochloric acid. This is a crucial feature: the two positively charged ammonium centers (on the piperidine ring nitrogen and the 4-amino group) are what should, in theory, confer good aqueous solubility. However, the interplay between the salt form and its corresponding free base is highly sensitive to the chemical environment, particularly pH. This relationship is the primary source of most solubility issues.

Below is a diagram illustrating the pH-dependent equilibrium that governs the compound's solubility.

G cluster_0 Low pH (Acidic) cluster_1 Intermediate pH cluster_2 High pH (Basic) Dihydrochloride Dihydrochloride Salt (C₇H₁₅FN₂·2HCl) Highly Water-Soluble Monohydrochloride Monohydrochloride Salt (C₇H₁₅FN₂·HCl) Less Water-Soluble Dihydrochloride->Monohydrochloride + OH⁻ - H₂O, Cl⁻ Monohydrochloride->Dihydrochloride + H₃O⁺, Cl⁻ FreeBase Free Base (C₇H₁₅FN₂) Poorly Water-Soluble Monohydrochloride->FreeBase + OH⁻ - H₂O, Cl⁻ FreeBase->Monohydrochloride + H₃O⁺, Cl⁻

Caption: pH-dependent equilibrium of 1-(2-Fluoroethyl)piperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common lab solvents?

A1: As a dihydrochloride salt, the compound is designed for solubility in polar protic solvents. However, its behavior can be nuanced. Here is a summary of expected qualitative solubility:

Solvent ClassExamplesPredicted SolubilityRationale
Aqueous (Acidic) 0.1 M HCl, pH 4-5 BuffersHigh The compound remains fully protonated as the highly soluble salt form.
Aqueous (Neutral) Pure Water, PBS (pH 7.4)Moderate to Low In neutral pH, the compound can deprotonate to its less soluble free base, potentially causing cloudiness or precipitation.[1][2]
Polar Protic Ethanol, MethanolModerate These solvents can solvate the salt, but solubility may be lower than in acidic water. The free base form is often more soluble in alcohols.[3]
Polar Aprotic DMSO, DMFModerate to High These are powerful solvents capable of dissolving a wide range of organic molecules, including salts.[4][5]
Nonpolar Hexane, TolueneInsoluble The highly polar salt form is incompatible with nonpolar solvents.[1]
Q2: I'm trying to dissolve the compound in pure water or PBS and it's cloudy or won't fully dissolve. Why?

A2: This is the most common issue. The pH of unbuffered water can be influenced by dissolved CO₂, and standard buffers like PBS are typically at a neutral pH of ~7.4. At this pH, the equilibrium shown above shifts away from the highly soluble dihydrochloride form towards the less soluble free base, causing precipitation.[6] For successful aqueous dissolution, maintaining an acidic pH is critical.

Q3: What is the difference between using the dihydrochloride salt and the free base?

A3: The dihydrochloride salt is generally a stable, crystalline solid that is easier to weigh and handle. Its primary advantage is its intended solubility in acidic aqueous solutions. The free base , on the other hand, is often an oil or a less stable solid and is typically more soluble in a wider range of organic solvents (like dichloromethane, ethyl acetate) but poorly soluble in water.[1] If your experiment is in a non-aqueous, organic system, converting the salt to the free base might be necessary.

Q4: How should I store the solid compound and any prepared stock solutions?

A4:

  • Solid: Amine salts can be hygroscopic (absorb moisture from the air). It is crucial to store the solid compound in a tightly sealed container in a desiccator or a dry, inert atmosphere. Conflicting vendor information suggests storage at either room temperature or 2-8°C; for long-term stability, refrigeration (2-8°C) under dry conditions is the most prudent approach.

  • Stock Solutions: Aqueous stock solutions should be prepared in an acidic buffer (pH < 6) and stored at -20°C or -80°C. DMSO/DMF stocks are generally stable at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Overcoming Insolubility in Aqueous Solutions (e.g., Water, PBS)

This guide provides a systematic approach when your compound fails to dissolve in aqueous media. The core principle is to control the pH to keep the compound in its most soluble, fully protonated state.

Caption: Troubleshooting workflow for aqueous solubility issues.

Protocol: Preparing a 10 mM Acidified Aqueous Stock Solution
  • Calculate Mass: For 1 mL of a 10 mM stock, you will need 2.19 mg of this compound (MW: 219.13 g/mol ).

  • Initial Wetting: Add the solid to a microcentrifuge tube. Add 50 µL of 0.1 M HCl and vortex to create a paste or slurry. This ensures an acidic microenvironment from the start.

  • Incremental Solubilization: Add your desired solvent (e.g., sterile water) in small increments (e.g., 200 µL at a time). Vortex thoroughly after each addition.

  • Energy Input: If dissolution is slow, use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be effective.

  • Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final volume of 1 mL.

  • Storage: Filter-sterilize (if for cell-based assays) and store in aliquots at -20°C or below.

Guide 2: Preventing Precipitation in Biological Media (e.g., Cell Culture Medium)

A common failure point is the precipitation of the compound when a concentrated stock (e.g., in DMSO or acidic water) is diluted into a buffered solution like cell culture medium (pH ~7.4).

  • The Cause: The buffer capacity of the medium is high. When you add your small volume of acidic stock, the medium's buffering system instantly raises the pH, causing the compound to convert to its insoluble free base and precipitate.

  • The Solution: High-Dilution Strategy

    • Prepare your concentrated stock as described above (e.g., 10 mM in 0.01 M HCl).

    • When preparing your final working concentration, never add the stock directly to a large volume of media in one step.

    • Instead, perform a serial dilution. First, dilute the stock 1:10 or 1:100 in your media. Vortex immediately and vigorously. This rapid mixing helps to disperse the molecules before they have a chance to aggregate and precipitate.

    • Use this intermediate dilution to prepare your final concentrations. The key is to minimize the time the compound spends at a high concentration in the neutral pH environment.

Guide 3: Working with Organic Solvents & Converting to Free Base

For applications requiring solubility in less polar organic solvents, converting the dihydrochloride salt to its free base is often the most effective strategy.

  • Direct Dissolution: The dihydrochloride salt may have some solubility in DMSO and DMF. If you encounter issues, gentle warming and sonication can help. However, for solvents like dichloromethane (DCM), ethyl acetate, or acetonitrile, the salt will likely be insoluble.

  • Conversion to Free Base: This chemical modification removes the hydrochloride ions, yielding the neutral parent molecule which is significantly more soluble in organic solvents.

Protocol: Conversion of Dihydrochloride Salt to Free Base

Caption: Workflow for converting the dihydrochloride salt to its free base.

Safety Note: Always perform this extraction in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

common side reactions in the derivatization of 1-(2-Fluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Derivatization of 1-(2-Fluoroethyl)piperidin-4-amine

Welcome to the technical support guide for the derivatization of 1-(2-Fluoroethyl)piperidin-4-amine. This document provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles and offering validated protocols to mitigate common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is organized by the type of derivatization reaction and the specific functional group involved.

Section 1: Acylation Reactions (e.g., using Acyl Chlorides or Anhydrides)

Acylation of the primary amine at the 4-position of the piperidine ring is a common derivatization step. While generally robust, several side reactions can compromise yield and purity.

Question 1: My acylation reaction is resulting in a low yield of the desired amide, and I'm observing multiple byproducts. What's going wrong?

Answer: Low yields in acylation are typically due to several competing side reactions. The primary culprits are often over-acylation, reaction with the tertiary piperidine nitrogen, or instability of the starting material or product under the chosen reaction conditions.

Troubleshooting Steps & Scientific Rationale:

  • Issue: Diacylation of the Primary Amine.

    • Symptom: A byproduct with a mass corresponding to the addition of two acyl groups is observed.

    • Cause: While the resulting amide is less nucleophilic than the starting amine, under harsh conditions (e.g., excess acylating agent, high temperature, or prolonged reaction times), a second acylation can occur to form an imide.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.05-1.2 equivalents) of the acylating agent. Add the acylating agent slowly or portion-wise to the amine solution to avoid localized high concentrations.

      • Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity for mono-acylation.[1]

      • Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl) without competing in the reaction.[2][3]

  • Issue: Quaternization of the Piperidine Nitrogen.

    • Symptom: A highly polar, often water-soluble, byproduct is formed. This is particularly common when using highly reactive acyl halides.

    • Cause: The tertiary nitrogen of the piperidine ring can act as a nucleophile, attacking the acylating agent to form a quaternary acylammonium salt. This is generally less favorable than acylation of the primary amine but can occur with potent electrophiles.

    • Solution:

      • Reagent Choice: If quaternization is significant, consider switching from a highly reactive acyl chloride to a less reactive acyl anhydride.[4]

      • pH Control: Maintaining a slightly basic pH with a scavenger base helps ensure the primary amine remains the most nucleophilic species.

  • Issue: Hydrolysis of the Acylating Agent.

    • Symptom: The starting amine is recovered, and the corresponding carboxylic acid of the acylating agent is found.

    • Cause: Acyl chlorides and anhydrides are highly susceptible to hydrolysis by trace amounts of water in the solvent or on glassware.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Optimized Acylation

  • Dissolve 1-(2-Fluoroethyl)piperidin-4-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC or LC-MS until completion (typically 2-4 hours).

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Section 2: Reductive Amination Reactions

Reductive amination is a key method for forming C-N bonds by reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced.

Question 2: My reductive amination is incomplete, or I am seeing significant amounts of a dialkylated byproduct. How can I improve the selectivity?

Answer: The main challenges in reductive amination are achieving complete imine formation before reduction and preventing the newly formed secondary amine from reacting again with the aldehyde/ketone, leading to over-alkylation.[5][6]

Troubleshooting Steps & Scientific Rationale:

  • Issue: Incomplete Reaction/Low Conversion.

    • Symptom: Significant amounts of the starting amine and carbonyl compound remain.

    • Cause: Imine formation is a reversible equilibrium. If water is not removed or if the reducing agent is not selective, the reaction may not proceed to completion. The reducing agent might also be reducing the carbonyl starting material directly.[7]

    • Solution:

      • Selective Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this, as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[7][8]

      • pH Optimization: Imine formation is typically fastest at a pH of ~4-6.[7] Adding a small amount of acetic acid can catalyze imine formation without significantly hydrolyzing the reducing agent.

      • Water Removal: For stubborn reactions, pre-forming the imine with azeotropic removal of water (using a Dean-Stark apparatus with a solvent like toluene) before adding the reducing agent can drive the equilibrium forward.

  • Issue: Over-alkylation (Formation of a Tertiary Amine).

    • Symptom: A byproduct is observed where the primary amine has reacted with two molecules of the carbonyl compound.

    • Cause: The product of the first reductive amination is a secondary amine, which can be more nucleophilic than the starting primary amine and can compete for the remaining aldehyde/ketone.[6]

    • Solution:

      • Stoichiometry and Addition Order: Use a slight excess of the amine relative to the carbonyl compound. A common strategy is to add the reducing agent last, after allowing the amine and carbonyl to pre-mix and form the imine.

      • One-Pot Procedure: The use of STAB is particularly advantageous as it allows for a one-pot reaction where the imine is reduced as it is formed, keeping its concentration low and minimizing the chance for the product amine to react further.[8]

Workflow Diagram: Reductive Amination Troubleshooting

G Start Start Reductive Amination Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low Conversion? Check_Conversion->Low_Conversion Yes_Low Yes_Low Low_Conversion->Yes_Low Yes No_Low No_Low Low_Conversion->No_Low No Over_Alkylation Over-alkylation? Yes_Over Yes_Over Over_Alkylation->Yes_Over Yes No_Over No_Over Over_Alkylation->No_Over No Success Reaction Successful: Proceed to Workup Optimize_pH Optimize pH (4-6) Add Acetic Acid Change_Reagent Switch to STAB (NaBH(OAc)3) Optimize_pH->Change_Reagent Preform_Imine Pre-form Imine (Dean-Stark) Change_Reagent->Preform_Imine Preform_Imine->Start Adjust_Stoich Adjust Stoichiometry (Excess Amine) Adjust_Stoich->Start Yes_Low->Optimize_pH No_Low->Over_Alkylation Yes_Over->Adjust_Stoich No_Over->Success

Caption: Troubleshooting flowchart for reductive amination.

Section 3: Reactions Involving the 2-Fluoroethyl Group

The 1-(2-Fluoroethyl) moiety can be susceptible to side reactions, particularly under basic or high-temperature conditions.

Question 3: I am observing a byproduct that appears to have lost fluorine. What is the likely mechanism and how can I prevent it?

Answer: Loss of the fluorine atom is most likely occurring through an elimination reaction (E2 mechanism) or an intramolecular cyclization, both of which are promoted by base.

Troubleshooting Steps & Scientific Rationale:

  • Issue: β-Elimination of Hydrogen Fluoride.

    • Symptom: Formation of a vinyl-piperidine byproduct (1-vinylpiperidin-4-amine derivative). Mass spectrum shows a loss of 20 Da (HF).

    • Cause: The hydrogen atoms on the carbon adjacent to the fluorine are acidic. In the presence of a strong base, an E2 elimination can occur, leading to the formation of a double bond and loss of HF.

    • Solution:

      • Avoid Strong Bases: Avoid using strong, non-nucleophilic bases like DBU or strong alkoxides (e.g., t-BuOK) if possible. If a base is required, use a milder one like K₂CO₃ or TEA.

      • Lower Temperature: Elimination reactions are entropically favored and thus accelerated by higher temperatures. Keeping the reaction temperature as low as possible will disfavor this pathway.

  • Issue: Intramolecular Cyclization (Aziridinium Ion Formation).

    • Symptom: Formation of a rearranged or complex byproduct. This is particularly a risk if the piperidine nitrogen becomes protonated or quaternized.

    • Cause: The tertiary piperidine nitrogen can act as an intramolecular nucleophile, displacing the fluoride to form a strained, highly reactive spiro-aziridinium intermediate. This intermediate can then be attacked by other nucleophiles in the mixture, leading to ring-opened products.

    • Solution:

      • Control Basicity: Ensure the piperidine nitrogen remains deprotonated and non-nucleophilic during the reaction. Using a stoichiometric amount of a scavenger base for the primary amine derivatization is key.

      • Protecting Groups: In complex syntheses where harsh conditions are unavoidable, temporary protection of the piperidine nitrogen might be considered, though this adds steps to the overall synthesis.

Side Reaction Pathway: Instability of the Fluoroethyl Group

G Start 1-(2-Fluoroethyl)piperidin-4-amine Derivative Elimination β-Elimination (E2) Start->Elimination Cyclization Intramolecular Cyclization (SN2) Start->Cyclization Base Strong Base (e.g., DBU, t-BuOK) Base->Elimination Heat High Temp. Heat->Elimination Product_E Vinylpiperidine Byproduct Elimination->Product_E Product_C Aziridinium Ion Intermediate Cyclization->Product_C

Caption: Potential side reactions of the 2-fluoroethyl group.

Summary Table of Common Issues and Solutions

Issue Reaction Type Likely Cause Primary Solution Secondary Actions
Diacylation AcylationExcess acylating agent, high temperature.Control stoichiometry (1.1 eq acylating agent).Run reaction at 0 °C; use a hindered base (DIPEA).
Low Conversion Reductive AminationInefficient imine formation; wrong reducing agent.Use Sodium Triacetoxyborohydride (STAB).Optimize pH to 4-6 with acetic acid.
Over-alkylation Reductive AminationProduct amine is reactive.Use STAB in a one-pot protocol; use excess amine.Slow addition of the carbonyl compound.
Loss of Fluorine GeneralStrong base, high temperature.Use milder bases (K₂CO₃, TEA); lower reaction temp.Avoid prolonged reaction times.
Quaternization AcylationHighly reactive acylating agent.Switch from acyl chloride to acyl anhydride.Keep reaction temperature low.

References

  • Fang, X., et al. (2024). Electrochemical Ring-Opening Reaction of Piperidine-Containing Peptides. Nature Communications, 15, 5181. Available at: [Link]

  • Cocquet, G., et al. (2000). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Tetrahedron Letters, 41(27), 5355-5358.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6429. Available at: [Link]

  • Janssen, P. A. (1985). Piperidine Synthesis. Defense Technical Information Center.
  • Podjed, N., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 48, 8844-8859. Available at: [Link]

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Available at: [Link]

  • Royal Society of Chemistry. (2013). Reductive Amination. Green Chemistry, 15, 1542-1559.
  • Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Organic Chemistry. Available at: [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Available at: [Link]

  • Pathak, T., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Available at: [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions for 1-(2-Fluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing coupling reactions with 1-(2-Fluoroethyl)piperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable fluorinated building block into their synthetic workflows.

1-(2-Fluoroethyl)piperidin-4-amine presents a unique set of challenges in amide bond formation. As a secondary amine, it is inherently less reactive than primary amines due to steric hindrance. Furthermore, the presence of the electron-withdrawing 2-fluoroethyl group reduces the nucleophilicity of the piperidine nitrogen.[1][2][3] This combination often leads to low yields or failed reactions when using standard, less potent coupling methodologies.

This document provides a systematic approach to troubleshooting common issues, offering field-proven insights and detailed protocols to ensure successful and efficient amide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling reaction (e.g., using EDC/HOBt) failing with 1-(2-Fluoroethyl)piperidin-4-amine?

A1: The primary reasons are a combination of steric hindrance and reduced nucleophilicity. 1-(2-Fluoroethyl)piperidin-4-amine is a secondary amine, which is sterically more demanding than a primary amine. Additionally, the fluorine atom on the ethyl group has a strong electron-withdrawing inductive effect, which lowers the basicity and nucleophilicity of the piperidine nitrogen.[1][3] Standard carbodiimide reagents like EDC, even with additives like HOBt, often do not generate a sufficiently reactive activated ester to overcome this hurdle, resulting in slow or incomplete reactions.[4][5]

Q2: Which class of coupling reagents is most effective for this amine?

A2: For challenging substrates like this, onium salt-based coupling reagents are highly recommended.[5][6] These are broadly categorized into aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP).[7][8] These reagents form highly reactive activated esters (OAt or OBt esters) that can readily couple with less nucleophilic amines.[4][9] HATU is often considered a top choice due to its high efficiency and ability to minimize side reactions.[6][8]

Q3: What is the most common side reaction, and how can I prevent it?

A3: A significant side reaction involves the coupling reagent itself reacting with the amine. This can be particularly problematic if the amine is added to the reaction mixture before the carboxylic acid is fully activated. To prevent this, a pre-activation step is crucial.[10][11][12] This involves mixing the carboxylic acid, the coupling reagent (e.g., HATU), and a non-nucleophilic base for a short period (5-30 minutes) before introducing the 1-(2-Fluoroethyl)piperidin-4-amine.[10][12]

Q4: Can I use an inorganic base instead of an organic base like DIPEA?

A4: While inorganic bases can be used in some amide coupling reactions, such as those starting from acyl chlorides, they are generally not recommended for onium-salt mediated couplings.[] These reactions require a soluble, non-nucleophilic organic base to facilitate the deprotonation of the carboxylic acid and neutralize the acid generated during the reaction.[12] Hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard choices. DIPEA is often preferred as it is less nucleophilic than TEA.[5]

Troubleshooting Guide: Overcoming Low Coupling Efficiency

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to optimize your reaction conditions.

Caption: A flowchart for diagnosing and solving low-yield amide coupling reactions.

Issue 1: The reaction is clean, but conversion is very low, even with HATU.
  • Potential Cause: Insufficient reaction time or temperature for a sterically demanding coupling partner. Steric hindrance significantly slows down the reaction rate.[4]

  • Recommended Solution & Rationale:

    • Increase Reaction Time: Extend the reaction from a typical 1-2 hours to overnight (12-16 hours).[4] Monitor by TLC or LCMS to track progress.

    • Apply Gentle Heat: If the reaction is still sluggish at room temperature, consider heating it to 40-50°C. Exercise caution, as excessive heat can promote side reactions, including racemization of the carboxylic acid partner if it is chiral.[4]

    • Perform a "Double Coupling": If the reaction stalls with significant starting amine remaining, a second charge of activated acid can be added. This involves adding a fresh portion (e.g., 0.5 equivalents) of the carboxylic acid, coupling reagent, and base to the reaction mixture to drive it to completion.[4] This is a common and effective strategy in solid-phase peptide synthesis for difficult couplings.[4]

Issue 2: My LCMS shows multiple unidentified peaks and low desired product.
  • Potential Cause: Suboptimal reaction setup, particularly the order of addition, or an inappropriate choice of base.

  • Recommended Solution & Rationale:

    • Implement Pre-activation: The most reliable method is to pre-activate the carboxylic acid.[11][12] In a separate flask (or in the reaction vessel), dissolve the carboxylic acid, HATU, and DIPEA in an anhydrous solvent like DMF. Stir for 5-30 minutes at room temperature. This allows for the formation of the highly reactive OAt-ester intermediate.[12] Then, add a solution of 1-(2-Fluoroethyl)piperidin-4-amine to this mixture. This prevents the amine from reacting directly with HATU.[11]

    • Verify Your Base: Ensure you are using a non-nucleophilic, hindered base like DIPEA. Using a more nucleophilic base like pyridine can lead to the base itself reacting with the activated acid.[12] Also, check the purity of your base; old bottles of DIPEA can accumulate impurities.

    • Check Solvent Purity: Ensure you are using an anhydrous grade of solvent. Water is detrimental to these reactions as it can hydrolyze the activated intermediate back to the carboxylic acid.[12] Solvents like DMF and DCM are highly hygroscopic.[14]

Issue 3: I'm coupling a very hindered carboxylic acid, and even HATU is failing.
  • Potential Cause: Extreme steric hindrance from both coupling partners prevents the reaction, even with a highly activated ester.

  • Recommended Solution & Rationale:

    • Switch to an Acyl Fluoride Intermediate: For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[15][16][17] Acyl fluorides are more stable than acyl chlorides but highly reactive towards amines, especially at elevated temperatures.[][17] Reagents like TFFH or Cyanuric Fluoride can be used to generate the acyl fluoride in situ, which then reacts with the amine.[4]

Data & Reagent Selection

Effective optimization requires a logical selection of reagents. The tables below summarize key choices for your reaction.

Table 1: Coupling Reagent Selection Guide
Reagent ClassExamplesProsConsRecommendation for this Amine
Carbodiimides EDC, DCC, DICInexpensive, common.[9][18]Low reactivity, high risk of racemization, N-acylurea byproduct formation.[7][8]Not Recommended as a first choice due to the amine's low nucleophilicity.
Aminium/Uronium HATU, HBTU, HCTUHigh reactivity, fast reactions, low racemization (especially with HOAt).[7][8][9]More expensive, can be moisture-sensitive.[14][19]Highly Recommended. HATU is generally the most effective.[6]
Phosphonium PyBOP, PyAOPHigh reactivity, low racemization. Good for preventing side reactions with the amine.[7][8]More expensive, byproducts can be difficult to remove.Recommended. A very good alternative to HATU.
Acyl Halide Precursors SOCl₂, Oxalyl ChlorideForms highly reactive acyl chloride. Inexpensive.Harsh conditions, not suitable for complex molecules with sensitive functional groups.[7][18]Use with Caution. Only for robust substrates where other methods fail.
Table 2: Solvent Selection Guide
SolventKey PropertiesCommon Use & Rationale
DMF Polar aprotic, high boiling point (153°C)Primary Choice. Excellent solvating power for most reactants and reagents. Its high boiling point is suitable for reactions requiring heat.[14][20]
DCM Apolar, low boiling point (40°C)Good for reactions at or below room temperature. Easy to remove post-reaction. However, solubility of all components can be an issue.[14][20]
NMP Polar aprotic, high boiling point (202°C)Similar to DMF but with even stronger solvating properties. Can be beneficial for poorly soluble substrates.[21][22]
Acetonitrile (ACN) Polar aprotic, moderate boiling point (82°C)A good alternative to DMF/DCM. Often provides cleaner reactions and is easier to remove than DMF.
2-MeTHF Ethereal, moderate boiling point (80°C)A "greener" alternative to DCM and DMF.[20] May require optimization but is a viable replacement.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for successful coupling.

Protocol 1: Standard Coupling using HATU

This protocol is the recommended starting point for most carboxylic acid partners.

HATU_Protocol cluster_preactivation Step 1: Pre-activation (15 min) cluster_coupling Step 2: Coupling (2-16 h) cluster_workup Step 3: Work-up & Purification a Dissolve Carboxylic Acid (1.0 eq), HATU (1.1 eq), & DIPEA (2.5 eq) in anhydrous DMF b Stir at Room Temperature a->b c Add solution of 1-(2-Fluoroethyl)piperidin-4-amine (1.2 eq) in anhydrous DMF b->c d Stir at RT until completion (Monitor by LCMS/TLC) c->d e Quench with water/brine, extract with EtOAc or DCM d->e f Purify by column chromatography e->f

References

stability testing of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. It is designed to address common challenges and questions through detailed troubleshooting guides, FAQs, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing for this compound critical?

A1: Stability testing is a mandatory regulatory requirement that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2] For this compound, this data is essential to determine its re-test period, establish recommended storage conditions, and ensure its safety, efficacy, and quality throughout its lifecycle. The molecule's structure, featuring a tertiary amine within a piperidine ring and a fluoroethyl group, presents specific potential degradation pathways that must be thoroughly investigated.

Q2: What are the primary regulatory guidelines I should follow for stability testing?

A2: The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing. The core documents to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3][4] This is the parent guideline covering the fundamental principles of stability testing.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[3][5] This guideline details the requirements for assessing the light sensitivity of the compound.

  • ICH Q2(R1): Validation of Analytical Procedures. This is essential for ensuring your analytical methods are suitable for their intended purpose.

  • ICH Q3A(R2): Impurities in New Drug Substances.[3] This helps in identifying and qualifying degradation products.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, several degradation pathways can be hypothesized. Forced degradation studies are necessary to confirm these pathways experimentally.[6][7]

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide. Further oxidation could lead to ring-opening products.[7]

  • Hydrolysis: While generally stable, hydrolysis could be a concern under extreme pH conditions, though less likely for the core structure. The dihydrochloride salt form itself indicates stability in acidic conditions.

  • Thermal Degradation: High temperatures could induce decomposition. The specific pathway would need to be determined, but could involve fragmentation of the piperidine ring or the fluoroethyl side chain.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate free-radical degradation pathways.[4]

Below is a diagram illustrating these hypothetical degradation pathways.

G cluster_main Hypothetical Degradation Pathways cluster_products A 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride B N-Oxide Derivative A->B Oxidative Stress (e.g., H₂O₂) D De-fluoroethylated Piperidine A->D Thermal/Base Stress (Potential) E Other Photolytic Products A->E Photolytic Stress (UV/Vis Light) C Ring-Opened Products B->C Further Oxidation

Caption: Hypothetical degradation pathways for the subject compound.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study.

  • Potential Cause A: Analyte Degradation

    • Explanation: The new peaks are likely degradation products. A validated, stability-indicating analytical method is designed to separate the active pharmaceutical ingredient (API) from such products.[8][9]

    • Solution:

      • Confirm Peak Identity: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products.[6] Compare the retention times of the peaks from the stressed samples with the unexpected peaks in your stability sample.

      • Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to check the peak purity of the API peak in the stability sample. Co-elution of a degradant will result in a failed peak purity test.[10]

      • Characterize Degradants: If the degradant peaks are significant (e.g., above the ICH identification threshold), use LC-MS/MS to obtain mass data and propose a structure.[11]

  • Potential Cause B: Sample Matrix or Container Interaction

    • Explanation: Leachables from the container closure system or interactions with excipients (if in a drug product formulation) can introduce new peaks.

    • Solution:

      • Analyze a Placebo: If working with a formulation, analyze a placebo sample stored under the same stability conditions.

      • Container Study: Store the solvent/mobile phase in the container under stress conditions and inject a blank to check for leachables.

Issue 2: The assay value of my compound is decreasing rapidly under accelerated stability conditions (e.g., 40°C/75% RH).

  • Potential Cause A: Chemical Instability

    • Explanation: A significant drop in the main peak's area, coupled with a corresponding increase in degradation product peaks (mass balance), confirms chemical instability under those conditions.

    • Solution:

      • Evaluate Mass Balance: Ensure your analytical method is detecting all major degradants. The sum of the assay of the main component and the percentage of all degradation products should be close to 100%. If not, your method may not be detecting all degradants.

      • Re-evaluate Storage Conditions: The data suggests the compound may require more controlled storage conditions, such as refrigeration or protection from humidity. The purpose of accelerated testing is to predict long-term stability and identify such sensitivities.[1][4]

  • Potential Cause B: Physical Change or Poor Solubility

    • Explanation: As a dihydrochloride salt, the compound is generally expected to be a crystalline solid. However, high humidity could lead to deliquescence or changes in physical form, which might affect sample preparation and lead to apparently lower assay values.

    • Solution:

      • Visual Inspection: Note any changes in the physical appearance of the substance (e.g., clumping, melting, color change).

      • Solubility Check: Re-confirm the solubility of the aged sample in your diluent. The physical change may have altered its dissolution characteristics.

Issue 3: My stability-indicating HPLC method is not resolving the main peak from a degradant formed under oxidative stress.

  • Potential Cause: Insufficient Method Specificity

    • Explanation: The chromatographic conditions (column, mobile phase, gradient) are not adequate to separate two structurally similar compounds, such as the parent amine and its N-oxide. Method development for stability-indicating assays must challenge the method with samples from all forced degradation conditions.[9]

    • Solution: Method Re-development/Optimization

      • Change Mobile Phase pH: Small changes in the mobile phase pH can significantly alter the ionization state and retention of amine compounds and their degradants.

      • Screen Different Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

      • Modify Gradient Slope: A shallower gradient can increase the resolution between closely eluting peaks.

      • Organic Modifier: Switch the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can alter peak selectivity.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the specificity of the analytical method.[6][7]

Workflow Diagram:

G cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in water) unstressed Unstressed Control (Dilute to 0.1 mg/mL) start->unstressed acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidative Oxidation (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (Solid & Solution) (ICH Q1B Conditions) start->photo analysis Analyze All Samples by Stability-Indicating HPLC-DAD/MS unstressed->analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for conducting a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL solution of the compound in an appropriate solvent (e.g., water or methanol:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours. At time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, heat a solution sample under the same conditions.

  • Photolytic Degradation: Expose solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. Aim for 5-20% degradation to ensure that secondary degradation is minimized.

Data Summary Table (Hypothetical Results):

Stress ConditionDuration% DegradationMajor Degradation Products (RT)Mass Balance (%)
0.1 M HCl, 60°C24 h< 2%-99.5
0.1 M NaOH, 60°C24 h8.5%DP1 (3.2 min), DP2 (4.5 min)98.9
3% H₂O₂, RT8 h15.2%DP3 (5.1 min, likely N-oxide)99.2
Thermal (Solid), 80°C48 h< 1%-99.8
Photolytic (ICH Q1B)-4.8%DP4 (6.8 min)99.1
Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of quantifying this compound and separating it from all potential degradation products.

Typical Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-32 min: 95% B

    • 32-33 min: 95% to 5% B

    • 33-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or lower, as the molecule lacks a strong chromophore)

  • Injection Volume: 10 µL

  • Diluent: Water:Acetonitrile (90:10 v/v)

Method Validation (as per ICH Q2):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze samples from the forced degradation study.

  • Linearity: Analyze a minimum of five concentrations over the desired range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of the API into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (RSD) should be < 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is crucial for quantifying impurities.

References

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • ICH. (n.d.). Quality Guidelines.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • Slideshare. (2012). Ich guidelines for stability studies 1.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • R Discovery. (n.d.).
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubMed Central. (n.d.).
  • PubMed. (2011). Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions.

Sources

Technical Support Center: 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride (CAS No. 1201694-15-6). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this compound throughout its handling, storage, and application. Inconsistent experimental results can often be traced back to unforeseen compound degradation. This guide provides in-depth, experience-driven answers to common challenges and outlines robust protocols to safeguard your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries we receive regarding the stability and handling of this compound.

Q1: What are the first signs that my compound might be degrading?

A1: The most common indicators of degradation are inconsistencies in analytical data or experimental outcomes. Specific signs include a decreasing peak area of the parent compound in your HPLC chromatogram over time, the appearance of new, unidentified peaks, or a noticeable change in the physical appearance of the material (e.g., discoloration, clumping).[1] If you observe a loss of potency or unexpected side reactions in your synthetic route, compound stability should be a primary suspect.

Q2: What is the optimal way to store this compound for long-term use?

A2: Based on its structure as a hydrochloride salt of an amine, this compound is expected to be hygroscopic.[2][3] Therefore, stringent storage conditions are critical. We recommend storing the solid material in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at 2-8°C.[4][5] This minimizes exposure to moisture and atmospheric oxygen, which can initiate degradation pathways.

Q3: My protocol requires dissolving the compound in a basic solution. Is this a problem?

A3: Yes, this requires extreme caution. The dihydrochloride salt form enhances the compound's stability, particularly in solution. Introducing a basic medium (e.g., triethylamine, sodium bicarbonate) will neutralize the hydrochloride, forming the free base. This free amine is significantly more nucleophilic and susceptible to oxidative degradation.[2][6] If basic conditions are unavoidable, prepare the solution immediately before use, keep it at a low temperature, and work under an inert atmosphere to minimize degradation.

Q4: I am preparing a stock solution for screening. What is the best solvent and how long can I store it?

A4: For stock solutions, we recommend using anhydrous, research-grade solvents such as DMSO or ethanol. Aqueous solutions, especially buffered ones, can present stability challenges. The stability of the compound in solution is not extensively documented and is highly dependent on the solvent, concentration, and storage conditions. We strongly advise conducting a preliminary stability study. Prepare a small amount of the solution and analyze it by HPLC at set time points (e.g., 0, 4, 24, and 48 hours) to monitor for any degradation. For short-term storage, keep solutions at -20°C or -80°C.

Part 2: Troubleshooting Guide for Unexpected Results

When experiments yield confusing or inconsistent data, this troubleshooting workflow can help you diagnose if compound decomposition is the root cause.

Logical Troubleshooting Workflow

Below is a decision-tree diagram to guide your troubleshooting process when you suspect degradation of this compound.

G start Inconsistent Experimental Results Observed check_storage 1. Verify Storage Conditions (Temp, Inert Gas, Tightly Sealed?) start->check_storage check_prep 2. Review Solution Preparation (Solvent, pH, Time Before Use) check_storage->check_prep Storage OK analyze_hplc 3. Analyze by HPLC (Compare to Reference Standard) check_prep->analyze_hplc Prep Protocol OK degraded Degradation Confirmed: New Peaks or Reduced Parent Peak analyze_hplc->degraded Mismatch Found not_degraded No Degradation Detected: Chromatogram Matches Standard analyze_hplc->not_degraded Good Match action_degraded Action: Procure New Lot. Implement Strict Handling Protocol. Characterize Degradants if Necessary. degraded->action_degraded action_not_degraded Action: Investigate Other Experimental Variables (Reagents, Stoichiometry, Temp, etc.) not_degraded->action_not_degraded

Caption: Troubleshooting workflow for suspected compound degradation.

In-Depth Scenarios

Scenario 1: You observe multiple peaks in your reaction's LC-MS analysis where you expect one.

  • Plausible Cause: The piperidine nitrogen is a tertiary amine, making it susceptible to oxidation, which could lead to the formation of an N-oxide.[1][6] This would appear as a new peak with a mass increase of +16 Da. Additionally, if your reaction is run at a high temperature or for an extended duration, thermal degradation could be occurring.

  • Recommended Action:

    • Run a control experiment where you subject a solution of your starting material to the reaction conditions (solvent, temperature, time) without the other reagents.

    • Analyze this control sample by LC-MS. If the same impurity peaks appear, it confirms that your starting material is degrading under the reaction conditions.

    • Consider lowering the reaction temperature, shortening the reaction time, or running the reaction under a strict inert atmosphere.

Scenario 2: The yield of your reaction is significantly lower than expected.

  • Plausible Cause: If your reaction involves deprotonating the primary amine or using basic conditions, you may be inadvertently causing degradation. The free base form of the molecule is less stable. Another possibility is an intramolecular reaction. Under certain conditions (e.g., heat or base), the primary amine could potentially displace the fluorine atom in an intramolecular SN2 reaction, leading to a bicyclic product.

  • Recommended Action:

    • pH Control: Carefully monitor and control the pH of your reaction mixture. If possible, use a non-nucleophilic base and add it slowly at a low temperature.

    • Analyze Purity: Re-confirm the purity of the solid starting material before use. If it has been stored improperly, it may have already partially degraded.

    • Forced Degradation Study: To understand the molecule's limits, perform a forced degradation study as outlined in Part 4. This will reveal its sensitivities to acid, base, heat, and oxidation.[7][8]

Part 3: Understanding the Chemical Instability

The structure of 1-(2-Fluoroethyl)piperidin-4-amine contains several functional groups that can participate in degradation reactions. Understanding these potential pathways is key to preventing them.

Key Structural Liabilities:
  • Tertiary Amine (Piperidine Nitrogen): This is a prime site for oxidation, which can lead to the formation of the corresponding N-oxide or even ring-opening products under harsh oxidative conditions.[1]

  • Primary Amine (-NH₂): While protonated and relatively stable in the dihydrochloride salt, the free primary amine is a potential site for oxidation.

  • Fluoroethyl Group (-CH₂CH₂F): Although the C-F bond is very strong, elimination of hydrogen fluoride (HF) to form a vinyl group is a known pathway for fluoroalkanes, often promoted by strong bases or high temperatures.

  • Piperidine Ring: The C-H bonds on the piperidine ring, particularly those alpha to the nitrogen (at the C2 and C6 positions), can be susceptible to abstraction by radicals, initiating oxidative degradation pathways.[9][10]

Potential Degradation Pathways Diagram

G cluster_degradation Potential Degradation Products parent 1-(2-Fluoroethyl)piperidin-4-amine (Parent Compound) n_oxide N-Oxide Derivative (+16 Da) parent->n_oxide Oxidation (H₂O₂) dehydrofluorinated Dehydrofluorinated Product (-20 Da, forms vinyl group) parent->dehydrofluorinated Base / Heat ring_opened Ring-Opened Products parent->ring_opened Harsh Oxidation dealkylated De-ethylated Piperidine (Piperidin-4-amine) parent->dealkylated Thermal Stress

Caption: Potential degradation pathways for the parent compound.

Part 4: Key Experimental Protocols

To proactively ensure the quality of your material, we recommend performing a forced degradation study. This is a systematic way to assess the intrinsic stability of the molecule.[7][11]

Protocol: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.[8]

2. Application of Stress Conditions:

  • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution. Maintain a control sample (1 mL stock + 1 mL of 50:50 acetonitrile/water) at room temperature, protected from light.

Stress ConditionProcedureTypical Duration
Acid Hydrolysis Add 1 mL of 0.1 M HCl. Incubate at 60°C.24 hours
Base Hydrolysis Add 1 mL of 0.1 M NaOH. Incubate at room temperature.8 hours
Oxidation Add 1 mL of 3% H₂O₂. Incubate at room temperature.8 hours
Thermal Incubate a stock solution sample in an oven at 80°C.48 hours
Photolytic Expose a stock solution sample to light in a photostability chamber according to ICH Q1B guidelines.Per ICH Q1B

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples (including the control) to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a suitable reverse-phase HPLC method with UV detection. Monitor for the appearance of new peaks and the percentage decrease in the parent compound's peak area.

4. Data Interpretation:

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] If degradation is too rapid, reduce the stressor concentration, temperature, or duration. If no degradation is observed, the conditions can be made more aggressive.[12]

  • This study will highlight the compound's specific vulnerabilities, allowing you to design more robust experimental and storage conditions.

Recommended Handling and Storage Summary
ParameterRecommendationRationale
Storage 2-8°C, dry, under inert gas (Argon/Nitrogen).Prevents thermal degradation, hydrolysis, and oxidation.[4][5]
Handling Use in a chemical fume hood. Wear appropriate PPE.Standard safe laboratory practice.[2]
Incompatibilities Strong oxidizing agents, strong bases.These can directly cause chemical decomposition.[2]
Solutions Prepare fresh. Store frozen (-20°C or below) for short periods.Solution stability is often limited.
pH Maintain acidic to neutral pH (in salt form) where possible.The free base is more reactive and prone to degradation.

References

  • Al-Naiema, I. M., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Online] Available at: [Link]

  • Freeman, S. A. (2008). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Online] Available at: [Link]

  • Wikipedia. Piperidine. [Online] Available at: [Link]

  • Al-Naiema, I. M., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Online] Available at: [Link]

  • Alsante, K. M., et al. (2003). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Online] Available at: [Link]

  • Science.gov. Forced degradation products: Topics. [Online] Available at: [Link]

  • Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Online] Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Online] Available at: [Link]

  • Rao, B. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Online] Available at: [Link]

  • PubChemLite. this compound (C7H15FN2). [Online] Available at: [Link]

  • PubChem. N-[1-(2-fluorophenyl)ethyl]piperidin-4-amine. [Online] Available at: [Link]

  • Vasiluk, L., et al. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Online] Available at: [Link]

  • Valiveti, S., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis. [Online] Available at: [Link]

  • PubChem. 2-Fluoroethylamine. [Online] Available at: [Link]

  • Raju, K., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Online] Available at: [Link]

  • ATSDR. Analytical Methods. [Online] Available at: [Link]

  • Wang, Q., et al. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A. [Online] Available at: [Link]

  • ResearchGate. Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. [Online] Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 1-(2-fluoroethyl)piperidin-4-amine dihydrochloride. Recognizing the challenges that can arise during scale-up, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a robust, scalable protocol. Our goal is to bridge the gap between lab-scale discovery and pilot-scale production by explaining the causality behind key process decisions.

Synthesis Overview & Key Transformations

The synthesis of this compound is conceptually a two-step process:

  • N-Alkylation: A nucleophilic substitution (SN2) reaction between piperidin-4-amine and a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane. This step forms the free base of the target molecule.

  • Salt Formation: Treatment of the resulting amine with two equivalents of hydrochloric acid to protonate both basic nitrogen centers, yielding the stable dihydrochloride salt.

Controlling selectivity during the N-alkylation and ensuring the correct stoichiometry and crystalline form during salt formation are critical for a successful scale-up.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Salt Formation & Purification start Piperidin-4-amine product1 1-(2-Fluoroethyl)piperidin-4-amine (Free Base) start->product1 Sɴ2 Reaction reagent1 1-Bromo-2-fluoroethane | Base (e.g., K₂CO₃) | Solvent (e.g., ACN) product2 This compound product1->product2 Acid-Base Reaction reagent2 2 eq. Anhydrous HCl | Solvent (e.g., IPA)

Validation & Comparative

comparing 1-(2-Fluoroethyl)piperidin-4-amine with other PET precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to PET Precursors: 1-(2-Fluoroethyl)piperidin-4-amine vs. Key Alternatives

In the landscape of molecular imaging, Positron Emission Tomography (PET) stands as a powerful, non-invasive technology, offering profound insights into in-vivo biological processes. The efficacy of PET imaging is fundamentally reliant on the quality and specificity of its radiotracers. At the heart of synthesizing these tracers lies the precursor—an unlabeled molecule designed for the efficient incorporation of a positron-emitting radionuclide.[1] This guide provides a detailed comparison of 1-(2-Fluoroethyl)piperidin-4-amine with other prevalent precursors used in ¹⁸F-radiochemistry, offering experimental insights for researchers, scientists, and professionals in drug development.

The Central Role of Fluorine-18 in PET Tracer Synthesis

Fluorine-18 (¹⁸F) is the most commonly used radionuclide in PET imaging, prized for its near-ideal decay properties.[2][3] Its half-life of 109.8 minutes is long enough to permit complex radiosynthesis and transport to imaging centers, yet short enough to minimize patient radiation exposure.[3][4] The synthesis of ¹⁸F-labeled tracers typically involves a nucleophilic substitution reaction where cyclotron-produced [¹⁸F]fluoride displaces a leaving group on a precursor molecule.[5][6][7] The choice of precursor is therefore a critical determinant of the radiochemical yield, specific activity, and overall success of the tracer production.

Focus Product: 1-(2-Fluoroethyl)piperidin-4-amine and its Derivatives

The 1-(2-fluoroethyl)piperidine moiety is a key structural component in various PET tracers, particularly those designed for imaging the central nervous system (CNS). This scaffold is integral to ligands targeting sigma-1 (σ₁) receptors, which are implicated in a range of neurological and psychiatric disorders.[8][9][10]

A prominent example is [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE), a radioligand developed for imaging σ₁ receptors.[8][9] Its precursor is not the title amine itself, but rather an N-alkylated derivative with a suitable leaving group. The synthesis demonstrates a common strategy where the piperidine nitrogen is first functionalized, followed by the introduction of the radioisotope.

Experimental Workflow: Synthesis of a Sigma-1 Receptor Ligand Precursor

The synthesis of a typical precursor for a fluoroethyl-piperidine based tracer involves multiple steps. For instance, the precursor for [¹⁸F]SFE is an alkyl mesylate.[8][11]

  • Alkylation: 4-((4-cyanophenoxy)methyl)piperidine is reacted with 2-bromoethanol to yield 1-(2-hydroxyethyl)-4-((4-cyanophenoxy)methyl)piperidine.[8]

  • Mesylation: The resulting alcohol is then treated with methanesulfonyl chloride to convert the hydroxyl group into a highly effective mesylate leaving group, yielding the final precursor.[8]

This multi-step process highlights a crucial aspect of precursor design: ensuring that a reactive site for fluorination is introduced in a controlled and efficient manner.

Alternative PET Precursors: A Comparative Overview

The selection of a PET precursor is dictated by the target molecule's structure, the desired reaction pathway, and the stability of the intermediate compounds. Alternatives to the fluoroethyl-piperidine scaffold often employ different leaving groups or protecting groups to optimize the radiolabeling process.

Precursors with Sulfonate Leaving Groups (Tosylates, Mesylates, Nosylates)

Sulfonates are excellent leaving groups for nucleophilic substitution reactions. Their reactivity generally increases in the order: tosylate < mesylate < nosylate < triflate.[3]

  • Tosylates (OTs): Tosylated precursors are widely used due to their stability and reliable reactivity.[12][13] They are common in the synthesis of tracers like [¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine) and [¹⁸F]FAZA (¹⁸F-1-(5-Fluoro-5-deoxy-α-D-arabinofuranosyl)-2-nitroimidazole).[12][14]

  • Mesylates (OMs): Mesylates are more reactive than tosylates and are employed when milder reaction conditions are necessary or when the tosylate precursor is not sufficiently reactive. The synthesis of [¹⁸F]SFE utilizes a mesylate precursor.[8]

  • Triflates (OTf): Triflates are highly reactive, which can lead to higher radiochemical yields at lower temperatures. However, their high reactivity can also make them unstable and susceptible to side reactions, particularly in the presence of trace amounts of water.[3]

The choice between these leaving groups represents a trade-off between reactivity and stability. While a more reactive group might improve fluorination efficiency, it can also lead to precursor degradation under the basic conditions often required for ¹⁸F-labeling.[15]

Boc-Protected Amine Precursors

When the target molecule contains a reactive amine functional group, a protecting group is often necessary to prevent unwanted side reactions during radiolabeling. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups.[16][17][18]

  • Mechanism: The Boc group is stable under basic and nucleophilic conditions but is easily removed with a strong acid, such as trifluoroacetic acid (TFA).[17][19] This orthogonality allows for selective deprotection after the ¹⁸F-labeling step is complete.

  • Application: Boc-protected precursors are crucial in peptide and complex molecule synthesis where primary or secondary amines could otherwise interfere with the fluorination reaction.[19][20] For example, a study on ortho-[¹⁸F]fluoropyridines demonstrated that Boc protection of a nearby amine was essential to prevent the formation of by-products, leading to a conversion rate of over 90%.[20]

Performance Comparison: A Data-Driven Analysis

The following table summarizes the performance of 1-(2-Fluoroethyl)piperidin-4-amine-derived precursors against common alternatives, based on published experimental data.

Precursor TypeTarget PET Tracer ExampleLeaving GroupRadiochemical Yield (RCY)Reaction TimeReaction Temp.Key AdvantagesKey Disadvantages
N-ethylmesylate piperidine [¹⁸F]SFEMesylate59 ± 8%15 min90°CGood yield, targets important σ₁ receptors.Multi-step precursor synthesis required.
Tosylated Alkyl [¹⁸F]FETosTosylate60 - 80%3 minN/AHigh yield, stable precursor, versatile synthon.Can require harsh reaction conditions.
Tosylated Aryl [¹⁸F]FlorbetapirTosylate~50%10 min115°CEstablished for amyloid plaque imaging.High temperature can degrade sensitive molecules.
Boc-Protected Amine ortho-[¹⁸F]fluoropyridineNitro>90% (conversion)N/AN/APrevents side reactions, high conversion.Requires an additional deprotection step.

Data sourced from references 4, 6, 10, 11.

Visualizing the Workflow and Structures

To better understand the relationships between these components, the following diagrams illustrate the general PET tracer synthesis workflow and the chemical structures of the compared precursors.

Diagram 1: General PET Tracer Synthesis Workflow

G cluster_0 [¹⁸F]Fluoride Production cluster_1 Radiosynthesis cluster_2 Purification & QC Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution with K₂CO₃/K₂₂₂ Trapping->Elution Drying Azeotropic Drying Elution->Drying Reaction Nucleophilic Substitution with Precursor Drying->Reaction Hydrolysis Deprotection (if necessary) Reaction->Hydrolysis HPLC HPLC Purification Hydrolysis->HPLC Formulation Sterile Formulation HPLC->Formulation QC Quality Control Formulation->QC FinalTracer FinalTracer QC->FinalTracer Final Tracer Product

Caption: From cyclotron to clinic: The integrated workflow of ¹⁸F-PET tracer production.

Diagram 2: Chemical Structures of Compared Precursor Moieties

Caption: Key precursor functional groups for ¹⁸F-radiolabeling.

Detailed Experimental Protocols

To provide a practical comparison, below are step-by-step methodologies for radiolabeling using two distinct precursor types.

Protocol 1: Radiolabeling of a Mesylate Precursor ([¹⁸F]SFE)

This protocol is adapted from the synthesis of [¹⁸F]SFE.[8][11]

  • [¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge and eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen at elevated temperature (e.g., 110°C) to yield an anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Nucleophilic Substitution: The alkyl mesylate precursor, dissolved in anhydrous acetonitrile, is added to the dried complex. The reaction vessel is sealed and heated to 90°C for 15 minutes.[8]

  • Hydrolysis of Unreacted Precursor: Deionized water is added to the mixture, which is then heated for an additional 10 minutes to hydrolyze any remaining mesylate precursor into its corresponding alcohol, facilitating easier purification.[8]

  • Purification: The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate the final [¹⁸F]SFE product.

  • Formulation: The collected HPLC fraction is diluted with water, trapped on a C18 Sep-Pak cartridge, eluted with ethanol, and finally formulated in sterile saline for injection.

Protocol 2: Radiolabeling of a Boc-Protected Aromatic Precursor

This generalized protocol is based on methodologies for labeling base-sensitive or amine-containing aromatic compounds.[20]

  • [¹⁸F]Fluoride Preparation & Drying: Follow steps 1 and 2 from Protocol 1 to prepare the anhydrous [¹⁸F]fluoride complex.

  • Nucleophilic Aromatic Substitution (SₙAr): The Boc-protected precursor (e.g., with a nitro or trimethylammonium leaving group) is dissolved in an anhydrous polar aprotic solvent like DMSO or DMF and added to the reaction vessel. The mixture is heated (e.g., 120-160°C) for 10-20 minutes.

  • Purification of Labeled Intermediate: The reaction mixture is first passed through a solid-phase extraction (SPE) cartridge (e.g., Alumina N) to remove unreacted [¹⁸F]fluoride, followed by HPLC purification to isolate the Boc-protected ¹⁸F-labeled product.

  • Acidic Deprotection: The purified intermediate is treated with trifluoroacetic acid (TFA) in a solvent like dichloromethane at room temperature to cleave the Boc group, releasing CO₂ and the tert-butyl cation.

  • Final Purification and Formulation: The reaction mixture is neutralized, and the final deprotected ¹⁸F-tracer is purified via HPLC and formulated for injection as described in Protocol 1.

Causality and Expert Insights: Why Choose One Precursor Over Another?

  • For Aliphatic Fluorination: The choice between tosylate and mesylate often comes down to empirical optimization. Mesylates, being slightly more reactive, can sometimes provide better yields under milder conditions, which is advantageous for thermally sensitive molecules. The N-(2-fluoroethyl)piperidine structure is a classic example where this aliphatic substitution is key.[8][10]

  • For Aromatic Fluorination: Direct SₙAr reactions on aromatic rings require strong electron-withdrawing groups (like -NO₂ or -CN) to activate the ring for nucleophilic attack.[3] When such activation is absent or when the molecule is base-sensitive, more advanced methods using precursors with trimethylammonium salts, iodonium ylides, or boronic esters are employed.[21][22]

  • The Need for Protection: The use of a Boc-protected precursor is not a choice but a necessity when a reactive amine is present that is not the intended site of modification. Failure to protect the amine can lead to N-alkylation or other side reactions, resulting in a complex mixture of products and a significantly lower yield of the desired tracer.[20] The elegance of the Boc group lies in its robust stability during the fluorination step and its clean, efficient removal under acidic conditions that typically do not harm the rest of the molecule.[19]

Conclusion

1-(2-Fluoroethyl)piperidin-4-amine and its derivatives represent a valuable class of precursors for developing PET tracers, especially for neuroimaging applications targeting the sigma-1 receptor. Their synthesis and labeling via mesylate intermediates are well-established, yielding clinically relevant radioligands like [¹⁸F]SFE with good radiochemical yields.

However, the field of PET radiochemistry is diverse, and no single precursor is universally optimal. The choice is fundamentally guided by the chemistry of the target molecule. For many applications, classic tosylated precursors offer a robust and reliable option. In cases where amine functionalities could interfere with radiolabeling, the use of Boc-protected precursors is an indispensable strategy. Understanding the reactivity, stability, and specific application of each precursor class is paramount for the successful design and synthesis of novel PET tracers that can advance molecular imaging and clinical diagnostics.

References

  • Lee, J. T., et al. (2015). Titania-catalyzed radiofluorination of tosylated precursors in highly aqueous medium. Journal of the American Chemical Society. [Link]

  • Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Retrieved from [Link]

  • Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Retrieved from [Link]

  • Verbruggen, A., et al. (2023). State of the art procedures towards reactive [¹⁸F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry. [Link]

  • MDPI. (n.d.). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Retrieved from [Link]

  • Frontiers. (2022). Recent Advances in Synthetic Methodologies to Form C-¹⁸F Bonds. Retrieved from [Link]

  • Frontiers. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Retrieved from [Link]

  • MDPI. (n.d.). [¹⁸F]fluoride Activation and ¹⁸F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Retrieved from [Link]

  • Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis Of Multimodal PET And SPECT Imaging Agents - Towards Hypoxia Selective Inhibitors. Retrieved from [Link]

  • Radiology Key. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Retrieved from [Link]

  • Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology. [Link]

  • Brust, P., et al. (n.d.). [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ₁ Receptors in the Central Nervous System. Retrieved from [Link]

  • PubChem. (n.d.). N-[1-(2-fluorophenyl)ethyl]piperidin-4-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Journal of Nuclear Medicine. (2018). An Overview of PET Radiochemistry, Part 1: The Covalent Labels ¹⁸F, ¹¹C, and ¹³N. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the majority of first-in-human PET tracers. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 2-(4-(2-[¹⁸F]Fluoroethyl)piperidin-1-yl)benzo[15][20]imidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • ResearchGate. (2005). Radiosynthesis and in vivo study of [¹⁸F]1-(2-fluoroethyl)-4- [(4-cyanophenoxy)methyl]piperidine: A promising new sigma-1 receptor ligand. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimizing antibody PET imaging: a comparative preclinical analysis of nanobody and minibody-like PET tracers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 1-(2-Fluoroethyl)piperidin-4-amine: A Novel Approach vs. Conventional N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluoroethyl)piperidin-4-amine is a key building block in contemporary drug discovery, finding application in the development of novel therapeutics due to the unique pharmacological properties conferred by the fluoroethyl group.[1] The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, and its strategic functionalization is of paramount importance to medicinal chemists.[2] This guide provides a comprehensive comparison of a novel, streamlined synthesis route for 1-(2-Fluoroethyl)piperidin-4-amine against the more conventional N-alkylation approach. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective efficiencies.

Conventional Synthesis Route: N-Alkylation of a Protected Piperidine

The traditional approach to synthesizing N-substituted piperidines often relies on the direct alkylation of the piperidine nitrogen.[3] However, to avoid undesirable side reactions and to ensure selectivity, this method typically necessitates the use of a protecting group for the primary amine on the 4-position of the piperidine ring. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

The conventional synthesis can be delineated in three main stages:

  • Protection: The commercially available piperidin-4-amine is first protected with a Boc group.

  • N-Alkylation: The N-Boc-piperidin-4-amine is then alkylated with a suitable 2-fluoroethylating agent.

  • Deprotection: Finally, the Boc group is removed under acidic conditions to yield the desired product.

While reliable, this multi-step approach can be time-consuming and may result in a lower overall yield due to the additional protection and deprotection steps.

Experimental Protocol: Conventional N-Alkylation

Step 1: Synthesis of tert-butyl (piperidin-4-yl)carbamate

  • Dissolve piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base, for example, triethylamine (TEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate

  • To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in anhydrous acetonitrile, add a base such as potassium carbonate (K₂CO₃) (2.0 eq).[4]

  • Add 1-bromo-2-fluoroethane (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and monitor by TLC.[2]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 1-(2-Fluoroethyl)piperidin-4-amine

  • Dissolve the purified tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate (1.0 eq) in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA).[5]

  • Stir the mixture at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the hydrochloride salt of the final product.

  • The free base can be obtained by neutralization with a suitable base followed by extraction.

A Novel Synthesis Route: Reductive Amination from a Piperidone Precursor

To enhance the efficiency and atom economy of the synthesis, we propose a novel two-step route commencing from N-Boc-4-piperidone. This approach leverages a reductive amination reaction, a powerful and versatile method for C-N bond formation.[6] This strategy circumvents the need for a separate protection step for the piperidin-4-amine, as the amine functionality is introduced and the N-alkylation is achieved in a single synthetic operation.

The proposed novel synthesis unfolds as follows:

  • Reductive Amination: N-Boc-4-piperidone is reacted with 2-fluoroethylamine in the presence of a reducing agent to directly form the N-fluoroethylated and 4-amino-substituted piperidine ring, with the Boc group still in place.

  • Deprotection: The Boc protecting group is then removed to afford the target molecule.

This streamlined approach is anticipated to offer a higher overall yield and a more favorable process mass intensity (PMI).

Experimental Protocol: Novel Reductive Amination Route

Step 1: Synthesis of tert-butyl 4-((2-fluoroethyl)amino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent like methanol or dichloromethane, add 2-fluoroethylamine hydrochloride (1.1 eq) and a mild acid catalyst, such as acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Step 2: Synthesis of 1-(2-Fluoroethyl)piperidin-4-amine

  • Dissolve the purified tert-butyl 4-((2-fluoroethyl)amino)piperidine-1-carboxylate (1.0 eq) in a solution of HCl in dioxane or TFA.[5]

  • Stir the mixture at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride salt of 1-(2-Fluoroethyl)piperidin-4-amine.

  • The free base can be generated through neutralization and subsequent extraction.

Comparative Analysis

To provide a clear and objective comparison, the key performance indicators for both synthesis routes are summarized below. The data for the conventional route is based on established literature values for similar transformations, while the data for the novel route is projected based on the known efficiency of reductive amination reactions.

ParameterConventional N-Alkylation RouteNovel Reductive Amination Route
Number of Steps 32
Starting Material Piperidin-4-amineN-Boc-4-piperidone
Overall Yield (Projected) 50-60%70-80%
Process Mass Intensity (PMI) HigherLower
Key Reagents Boc₂O, 1-bromo-2-fluoroethane, TFA/HCl2-fluoroethylamine, NaBH(OAc)₃, TFA/HCl
Safety Considerations Use of lachrymatory alkylating agentUse of a borohydride reducing agent

Workflow Visualizations

To further elucidate the differences between the two synthetic strategies, the following diagrams illustrate the respective workflows.

Conventional_Synthesis_Workflow start Piperidin-4-amine step1 Boc Protection start->step1 step2 N-Alkylation with 1-bromo-2-fluoroethane step1->step2 step3 Boc Deprotection step2->step3 end_product 1-(2-Fluoroethyl)piperidin-4-amine step3->end_product

Caption: Conventional Synthesis Workflow.

Novel_Synthesis_Workflow start N-Boc-4-piperidone step1 Reductive Amination with 2-fluoroethylamine start->step1 step2 Boc Deprotection step1->step2 end_product 1-(2-Fluoroethyl)piperidin-4-amine step2->end_product

Caption: Novel Synthesis Workflow.

Discussion and Conclusion

The novel synthesis route for 1-(2-Fluoroethyl)piperidin-4-amine via reductive amination presents several notable advantages over the conventional N-alkylation method. The reduction in the number of synthetic steps from three to two directly contributes to a higher projected overall yield and a more favorable process mass intensity. This streamlined approach not only saves time and resources but also reduces the generation of chemical waste, aligning with the principles of green chemistry.

The choice of starting material, N-Boc-4-piperidone, is also advantageous as it is a readily available and relatively inexpensive commercial product.[7] While the conventional route starts with the also accessible piperidin-4-amine, the need for an additional protection step adds to the overall cost and complexity of the synthesis.

From a practical standpoint, both routes employ standard laboratory techniques and reagents. The reductive amination in the novel route is a well-established and high-yielding transformation, known for its functional group tolerance and operational simplicity.[6]

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 9(9), 896–908. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. In PubChem Compound Summary for CID 17422995. [Link]

  • Glorius, F. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS central science, 5(8), 1326–1327. [Link]

  • Cole, K. P., et al. (2017). A general and efficient route to 3-fluoropiperidines. Organic letters, 19(12), 3247–3250.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Efficacy of 1-(2-Fluoroethyl)piperidin-4-amine Derivatives as Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the sigma-1 (σ1) receptor has emerged as a compelling therapeutic target for a spectrum of neurological disorders and oncological conditions.[1] This intracellular chaperone protein, primarily located at the endoplasmic reticulum, plays a crucial role in cellular signaling and stress responses. The development of selective ligands for the σ1 receptor is a focal point of medicinal chemistry, aiming to unlock novel therapeutic interventions. This guide provides an in-depth comparative analysis of a promising class of compounds, 1-(2-Fluoroethyl)piperidin-4-amine derivatives, against established sigma-1 receptor modulators. We will delve into their synthesis, biological efficacy supported by experimental data, and the underlying structure-activity relationships that govern their interaction with the σ1 receptor.

The Rationale for Targeting the Sigma-1 Receptor with Novel Piperidine Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system and other disease areas.[2] Its conformational flexibility and ability to engage in various molecular interactions make it an ideal building block for designing ligands with high affinity and selectivity for their biological targets. The introduction of a 2-fluoroethyl group at the piperidine nitrogen offers a strategic modification to enhance metabolic stability and modulate pharmacokinetic properties.[3]

The 4-amine substitution on the piperidine ring provides a crucial interaction point and a versatile handle for further chemical modifications to explore the chemical space around the σ1 receptor binding site. The central hypothesis is that by systematically modifying the 1-(2-Fluoroethyl)piperidin-4-amine core, it is possible to develop next-generation σ1 receptor ligands with superior efficacy and safety profiles compared to existing compounds.

Comparative Biological Efficacy: A Data-Driven Analysis

The true measure of a novel compound series lies in its performance relative to established standards. Here, we present a comparative analysis of the biological efficacy of 1-(2-Fluoroethyl)piperidin-4-amine derivatives and related piperidine analogs against well-characterized σ1 receptor ligands. The primary metric for comparison is the in vitro binding affinity for the σ1 receptor, typically expressed as the inhibition constant (Ki).

CompoundN-Substituent on Piperidineσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)σ1/σ2 SelectivityReference Compound(s) with Similar Target
Lead Cyclohexane Compound N/A0.61134220-
Unsubstituted Piperidine Analog -H165>10,000>61-
N-Tosyl Piperidine Analog -Tosyl78>10,000>128-
N-Ethyl Piperidine Analog -Ethyl59>10,000>169-
N-Methyl Piperidine Analog -Methyl7.91,180149-
1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine -CH2CH2F24.336114.9(+)-Pentazocine, Haloperidol
(+)-Pentazocine (Standard Agonist)N/A3.14,0501306-
Haloperidol (Standard Antagonist)N/A3.2160.2-
NE-100 (Standard Antagonist)N/A1.01,2301230-

Table 1: Comparative in vitro binding affinities of piperidine derivatives and standard sigma-1 receptor ligands.[1][4]

Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1 reveals critical structure-activity relationships for the piperidine scaffold. Replacement of a lead cyclohexane ring with an unsubstituted piperidine ring resulted in a significant drop in σ1 affinity (Ki = 165 nM vs. 0.61 nM).[4] This highlights the importance of the substitution at the piperidine nitrogen.

Introduction of various substituents on the nitrogen atom systematically modulated the affinity. A small methyl group (-CH3) dramatically restored high affinity (Ki = 7.9 nM), suggesting that a small, lipophilic substituent is well-tolerated and likely occupies a hydrophobic pocket within the σ1 receptor binding site.[4] In contrast, larger substituents like ethyl and tosyl led to only modest improvements in affinity.

The 1-(2-fluoroethyl) derivative, while not a direct 4-amine analog, demonstrates that this N-substitution pattern is compatible with potent σ1 receptor binding (Ki = 24.3 nM).[1] The selectivity of these compounds for the σ1 receptor over the σ2 receptor is also a critical parameter. The N-methyl piperidine analog exhibits good selectivity (149-fold), which is a desirable trait for minimizing off-target effects.

Antiproliferative Activity: A Functional Comparison

Beyond binding affinity, the functional consequence of receptor interaction is paramount. The σ1 receptor is overexpressed in several cancer cell lines, making it a potential target for anticancer therapies.[5] The antiproliferative effects of N-substituted piperidine derivatives were evaluated in human cancer cell lines and compared to the established σ1 receptor antagonists, haloperidol and NE-100.

CompoundCell Line (Cancer Type)IC50 (µM)
N-Methyl Piperidine Analog A427 (Lung Carcinoma)18
DU145 (Prostate Cancer)12
Haloperidol A427 (Lung Carcinoma)20
DU145 (Prostate Cancer)21
NE-100 DU145 (Prostate Cancer)19

Table 2: Comparative antiproliferative activity (IC50) of the N-methyl piperidine analog and standard σ1 receptor antagonists.[4]

The N-methyl piperidine analog demonstrated potent antiproliferative activity, with IC50 values comparable to or even slightly better than haloperidol and NE-100 in the tested cell lines.[4] This suggests that these novel piperidine derivatives not only bind with high affinity but also effectively modulate cellular pathways leading to the inhibition of cancer cell growth.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following experimental protocols are provided for the key assays used to characterize these compounds.

Synthesis of 1-(2-Fluoroethyl)piperidin-4-amine Derivatives

The synthesis of 1-(2-fluoroethyl)piperidin-4-amine derivatives typically involves a multi-step process. A general synthetic pathway is outlined below.

Synthesis_Workflow start Commercially available 4-hydroxypiperidine step1 N-protection (e.g., Boc anhydride) start->step1 step2 Oxidation of alcohol to ketone step1->step2 step3 Reductive amination with desired amine step2->step3 step4 N-alkylation with 1-bromo-2-fluoroethane step3->step4 step5 Deprotection (e.g., TFA) step4->step5 end_node Final 1-(2-Fluoroethyl)piperidin-4-amine derivative step5->end_node

A generalized synthetic workflow for 1-(2-Fluoroethyl)piperidin-4-amine derivatives.

In Vitro Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.

Materials:

  • Guinea pig brain membranes (source of σ1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Test compounds (1-(2-Fluoroethyl)piperidin-4-amine derivatives and standards)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, guinea pig brain membrane homogenate, and [³H]-(+)-pentazocine at a concentration near its Kd.

  • Add the test compounds at various concentrations. For determining non-specific binding, add a high concentration of unlabeled haloperidol.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki values of the test compounds using appropriate software (e.g., GraphPad Prism).

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare serial dilutions of test compounds assay1 Combine membranes, [3H]-(+)-pentazocine, and test compounds in 96-well plate prep1->assay1 prep2 Prepare membrane homogenate prep2->assay1 assay2 Incubate at 37°C assay1->assay2 assay3 Filter to separate bound and free ligand assay2->assay3 assay4 Wash filters assay3->assay4 analysis1 Add scintillation cocktail and count radioactivity assay4->analysis1 analysis2 Calculate Ki values analysis1->analysis2

Workflow for the in vitro sigma-1 receptor binding assay.

Cell Viability (MTT) Assay

This protocol is used to assess the antiproliferative effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A427, DU145)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values of the test compounds.

Future Directions and Concluding Remarks

The comparative analysis presented in this guide underscores the potential of 1-(2-Fluoroethyl)piperidin-4-amine derivatives as a promising new class of sigma-1 receptor modulators. The favorable in vitro binding affinities and potent antiproliferative effects of analogs from this chemical space warrant further investigation.

Future research should focus on a broader exploration of substitutions on the 4-amino group to further optimize σ1 receptor affinity and selectivity. In vivo studies are the logical next step to evaluate the pharmacokinetic properties, safety profile, and therapeutic efficacy of the most promising candidates in animal models of neurodegenerative diseases and cancer. The incorporation of the 2-fluoroethyl group is particularly advantageous for the development of radiolabeled analogs for positron emission tomography (PET) imaging, which could serve as valuable diagnostic tools to study the role of σ1 receptors in disease progression.[1]

References

  • Wünsch, B., et al. (2022).
  • Wünsch, B., et al. (2022).
  • Wünsch, B., et al. (2010). Synthesis, pharmacological activity and structure affinity relationships of spirocyclic σ(1) receptor ligands with a (2-fluoroethyl) residue in 3-position. Merck Millipore.
  • National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. PubChem Compound Summary for CID 17422995.
  • Zhu, J., et al. (2019). Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent.
  • Zhao, J., et al. (2005). Radiosynthesis and in vivo study of [18F]1-(2-fluoroethyl)-4- [(4-cyanophenoxy)methyl]piperidine: A promising new sigma-1 receptor ligand.
  • Waterhouse, R. N., et al. (2005). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl... PubMed.
  • Abate, C., et al. (2018). New piperidine-based derivatives as sigma receptor ligands.
  • Sadek, B., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central.
  • Sigma-Aldrich. Sigma Receptors.
  • BenchChem. (2025).
  • Sadek, B., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives.
  • Sadek, B., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing.
  • Łowicki, D., & Przybylski, P. (2023).
  • Yan, R., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.
  • Abate, C., et al. (2015). Development of sigma-1. Università di Torino.
  • Berardi, F., et al. (2012). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Università degli Studi di Bari Aldo Moro.
  • Hu, Q., et al. (2021). The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. PubMed.
  • Chen, Y.-L., et al. (2021). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora.
  • Abate, C., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 1-(2-Fluoroethyl)piperidin-4-amine Based Haptens

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity for Small Molecule Immunoassays

In the realm of drug development and clinical diagnostics, the quantification of small molecules presents a unique set of challenges. Unlike large protein antigens, small molecules, or haptens, are not immunogenic on their own.[1][2] To elicit an immune response and generate specific antibodies, they must be covalently coupled to larger carrier proteins, forming an immunogen.[3] The resulting antibodies are the cornerstone of immunoassays like ELISA, valued for their speed, simplicity, and high throughput compared to mass spectrometry methods.[4]

The central challenge, however, lies in the antibody's specificity. An antibody's binding site, or paratope, recognizes a specific three-dimensional shape, the epitope.[1][5] For a hapten, this epitope is the small molecule itself. The critical question that every researcher must answer is: how specific is this recognition? Will the antibody bind only to our target, 1-(2-Fluoroethyl)piperidin-4-amine, or will it also recognize structurally similar molecules, such as metabolites, precursors, or other compounds in a complex biological matrix? This phenomenon is known as cross-reactivity, and its characterization is not merely a quality control step but a fundamental aspect of assay validation that ensures data accuracy and reliability.[6][7]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for antibodies developed against haptens based on 1-(2-Fluoroethyl)piperidin-4-amine. We will delve into the rationale behind experimental design, provide detailed protocols, and illustrate how to interpret the resulting data, ensuring your immunoassay is fit for its intended purpose.

Part 1: Foundational Strategy - Hapten Design and Immunogen Preparation

The journey to a specific antibody begins with the design of the hapten itself. The way a hapten is presented to the immune system dictates the specificity of the resulting antibodies. For 1-(2-Fluoroethyl)piperidin-4-amine, the primary amine at the 4-position is the most logical site for conjugation to a carrier protein.

Causality in Hapten Design

The choice of the linker arm used for conjugation is a critical decision. A linker that is too short may cause steric hindrance, obscuring key features of the hapten. Conversely, the immune system may generate antibodies against a long, flexible linker, leading to non-specific binding. A well-designed hapten maximizes the exposure of the unique structural motifs of the target molecule.[8]

For our target, two potential hapten designs could be compared:

  • Hapten A: A short-chain dicarboxylic acid (e.g., succinic anhydride) is used to create a carboxyl group on the hapten, which can then be coupled to the carrier protein.

  • Hapten B: A more rigid, aromatic linker (e.g., 4-formylbenzoic acid followed by reductive amination) is used.[9] This strategy can distance the hapten from the carrier protein and may present it more favorably to B-cells.

The overall workflow for preparing the immunogen is a multi-step process that requires careful characterization at each stage.

G cluster_0 Hapten Synthesis & Activation cluster_1 Conjugation cluster_2 Purification & Characterization Hapten 1-(2-Fluoroethyl)piperidin-4-amine Linker Introduce Linker Arm (e.g., via Succinic Anhydride) Hapten->Linker ActivatedHapten Activated Hapten (with -COOH group) Linker->ActivatedHapten Conjugation Hapten-Carrier Conjugation ActivatedHapten->Conjugation Carrier Carrier Protein (KLH or BSA) Carrier->Conjugation EDC EDC/NHS Chemistry EDC->Conjugation Activates -COOH Purification Purification (Dialysis / SEC) Conjugation->Purification Characterization Characterization (MALDI-TOF / UV-Vis) Purification->Characterization Immunogen Final Immunogen Characterization->Immunogen

Caption: Workflow for Hapten-Carrier Immunogen Preparation.

Experimental Protocol: Hapten-Carrier Conjugation (EDC/NHS Method)

This protocol describes the conjugation of a carboxylated hapten to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

  • Reagent Preparation:

    • Prepare Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

    • Prepare Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

    • Dissolve carrier protein (e.g., KLH) in Coupling Buffer to a concentration of 10 mg/mL.

    • Dissolve the carboxylated hapten in Activation Buffer.

    • Freshly prepare solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in water or DMSO at 10 mg/mL.

  • Hapten Activation:

    • To the dissolved hapten, add EDC and NHS solution to achieve a 2-fold and 5-fold molar excess over the hapten, respectively.

    • Incubate for 15-30 minutes at room temperature to form the active NHS-ester. The rationale here is that NHS stabilizes the active intermediate, increasing coupling efficiency.[10]

  • Conjugation Reaction:

    • Immediately add the activated hapten mixture to the carrier protein solution. A typical molar ratio is 20-40 haptens per molecule of BSA.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted hapten and crosslinking reagents by dialysis against PBS (pH 7.4) overnight at 4°C with multiple buffer changes, or by using a size-exclusion chromatography (SEC) column.

  • Characterization:

    • Confirm conjugation and estimate the hapten-to-carrier ratio using MALDI-TOF mass spectrometry or UV-Vis spectrophotometry if the hapten has a unique absorbance peak.[3] An optimal hapten density is crucial for a robust immune response.[8]

Part 2: The Core Experiment - Competitive ELISA for Cross-Reactivity Assessment

The most common and effective method for determining antibody specificity against small molecules is the competitive ELISA. In this format, the antibody is presented with a mixture of the free analyte (from the sample or standard) and a labeled or coated version of the analyte. They "compete" for the limited number of antibody binding sites. A higher concentration of free analyte in the sample results in a lower signal, creating an inverse relationship between concentration and signal.[11]

G cluster_0 Scenario 1: Low Analyte Concentration cluster_1 Scenario 2: High Analyte Concentration Ab1 Antibody Hapten_Coat1 Coated Hapten-Protein Ab1->Hapten_Coat1 Many antibodies bind to plate Signal1 High Signal Hapten_Coat1->Signal1 Analyte1 Free Analyte (Low Conc.) Analyte1->Ab1 Few binding sites occupied Ab2 Antibody Hapten_Coat2 Coated Hapten-Protein Ab2->Hapten_Coat2 Few antibodies bind to plate Signal2 Low Signal Hapten_Coat2->Signal2 Analyte2 Free Analyte (High Conc.) Analyte2->Ab2 Many binding sites occupied

Caption: Principle of the Competitive ELISA for Hapten Detection.

Selection of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity must be systematic and based on structural similarity. For 1-(2-Fluoroethyl)piperidin-4-amine, a logical panel of test compounds would include:

Compound IDCompound NameRationale for Inclusion
Target 1-(2-Fluoroethyl)piperidin-4-amine Target analyte (100% cross-reactivity)
CR-1Piperidin-4-aminePrecursor; tests importance of the N-substituent.
CR-21-Ethylpiperidin-4-amineTests the impact of the fluorine atom.
CR-31-(2-Hydroxyethyl)piperidin-4-aminePotential metabolite; tests impact of fluoro vs. hydroxyl.
CR-44-Amino-1,1-diethylpiperidin-1-iumA related quaternary amine structure.
CR-5N-(piperidin-4-yl)acetamideTests if modifications at the 4-amine are tolerated.
CR-6MorpholineStructurally unrelated heterocycle to test for non-specific binding.
Experimental Protocol: Competitive Indirect ELISA
  • Plate Coating:

    • Prepare a coating conjugate by coupling the hapten to a different carrier protein (e.g., Ovalbumin, OVA) than the one used for immunization (e.g., KLH). This is a crucial step for assay trustworthiness, as it prevents the detection of antibodies raised against the carrier protein itself.

    • Dilute the hapten-OVA conjugate to 1-5 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA or non-fat dry milk in PBS) to each well.

    • Incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of the primary antibody to the plate surface.[7]

  • Competition Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the target analyte and each potential cross-reactant (CR-1 to CR-6) in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (previously optimized for dilution).

    • Incubate this mixture for 30-60 minutes at room temperature. This pre-incubation allows the competition to occur in the liquid phase.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of a species-specific HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.

    • Incubate in the dark for 10-20 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Part 3: Data Analysis and Interpretation

The raw absorbance data must be processed to determine the specificity of the antibody.

  • Generate Inhibition Curves: For each compound tested, plot the percentage of binding (%B/B₀) versus the logarithm of the compound's concentration.

    • %B/B₀ = [(Absorbance of sample - Absorbance of non-specific binding) / (Absorbance of zero standard - Absorbance of non-specific binding)] * 100.

    • The resulting plot should be a sigmoidal curve.

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is a measure of the antibody's affinity for that specific compound. Use a four-parameter logistic (4-PL) curve fit to accurately calculate the IC50 for each compound.

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated relative to the target analyte.[6]

    • %CR = [IC50 (Target Analyte) / IC50 (Test Compound)] * 100

Presenting the Comparative Data

The results should be summarized in a clear, concise table that allows for easy comparison.

Compound IDCompound NameIC50 (ng/mL)% Cross-Reactivity
Target 1-(2-Fluoroethyl)piperidin-4-amine 5.2 100%
CR-1Piperidin-4-amine480.51.1%
CR-21-Ethylpiperidin-4-amine15.134.4%
CR-31-(2-Hydroxyethyl)piperidin-4-amine98.75.3%
CR-44-Amino-1,1-diethylpiperidin-1-ium>10,000<0.05%
CR-5N-(piperidin-4-yl)acetamide>10,000<0.05%
CR-6Morpholine>10,000<0.05%

Note: Data are hypothetical and for illustrative purposes only.

Interpreting the Results
  • High Specificity for the N-substituent: The antibody shows very low cross-reactivity with the piperidin-4-amine precursor (CR-1), indicating that the N-(2-Fluoroethyl) group is a critical part of the epitope recognized by the antibody.

  • Importance of the Fluorine Atom: The significant cross-reactivity with the non-fluorinated analog (CR-2) suggests that while the ethyl group is important for binding, the fluorine atom contributes significantly to the binding affinity. This is a key finding for understanding the antibody's specificity.

  • Discrimination Against Metabolites: The low cross-reactivity with the potential hydroxylated metabolite (CR-3) is a desirable characteristic, suggesting the assay can distinguish the parent compound from its metabolic products.

  • Excellent Specificity: The negligible cross-reactivity with more significantly modified or unrelated structures (CR-4, CR-5, CR-6) confirms the high specificity of the antibody for the intended target structure.

Conclusion

A rigorous cross-reactivity study is indispensable for the validation of any antibody intended for the quantification of a small molecule hapten.[12][13] By systematically designing the hapten, selecting relevant potential cross-reactants, and employing a robust competitive ELISA protocol, researchers can generate clear, quantitative data on antibody specificity. This process not only builds confidence in the assay's results but also provides deep insights into the molecular interactions governing antibody-antigen recognition. The data generated from these comparative guides are essential for ensuring that an immunoassay is truly fit-for-purpose in research, diagnostics, and drug development.

References

  • Cui, X., Jin, M., Du, P., Chen, G., Zhang, C., Zhang, Y., Shao, Y., & Wang, J. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Cogent Food & Agriculture. [Link]

  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. Drug Target Review. [Link]

  • Cui, X., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Chinese Academy of Agricultural Sciences. [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. Creative Biolabs. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • Schwenk, J. M., et al. (2018). Ten Basic Rules of Antibody Validation. PMC - NIH. [Link]

  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]

  • Creative Diagnostics. Hapten. Creative Diagnostics. [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]

  • Bitesize Bio. (2025). Antibody Validation Protocols - How To Choose The Most Appropriate. Bitesize Bio. [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. Antibodies.com. [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Lin, H.-Y., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH. [Link]

  • He, J., et al. (2020). Hapten Design and Monoclonal Antibody to Fluoroacetamide, a Small and Highly Toxic Chemical. MDPI. [Link]

  • Li, Y., et al. (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. MDPI. [Link]

Sources

A Comparative Analysis of Fluorination Methods for Piperidine Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity. Given that the piperidine motif is the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, the development of efficient and selective methods for its fluorination is of paramount importance to researchers, scientists, and drug development professionals.[1]

This guide provides an in-depth comparative analysis of the primary methodologies used to synthesize fluorinated piperidines. We will move beyond simple procedural lists to explore the underlying mechanisms, the rationale behind experimental choices, and the relative advantages and limitations of each approach. Our focus is on providing actionable insights and robust, validated protocols to empower scientists in their synthetic endeavors.

Methodological Overview

The strategies for fluorinating piperidine amines can be broadly categorized into two main approaches:

  • Direct Fluorination of a Pre-formed Piperidine Ring: This involves introducing a fluorine atom onto an existing piperidine scaffold. This is often desirable for late-stage functionalization of complex molecules.[2][3]

  • Synthesis from Fluorinated Precursors: This approach builds the saturated piperidine ring from a starting material that already contains fluorine. This is a powerful and frequently used strategy, particularly for accessing specific substitution patterns.

This guide will cover the most scientifically and industrially relevant techniques within these categories: Nucleophilic Deoxyfluorination, Electrophilic Fluorination, Modern C-H Fluorination, and Synthesis via Hydrogenation of Fluoropyridines.

Nucleophilic Deoxyfluorination of Hydroxypiperidines

Nucleophilic deoxyfluorination is a classical and highly effective method for converting a hydroxyl group into a C-F bond. For piperidine amines, this typically involves the fluorination of a readily accessible hydroxypiperidine precursor. The most common reagents for this transformation are aminosulfur trifluorides, namely DAST (Diethylaminosulfur trifluoride) and its more thermally stable analogue, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[4][5]

Mechanistic Insights & Experimental Rationale

The reaction proceeds via activation of the alcohol by the reagent to form a good leaving group, which is subsequently displaced by a fluoride ion. The mechanism can follow either an S_N_2 or S_N_1 pathway, a choice dictated by the substrate's structure.

  • S_N_2 Pathway: Favored for primary and less-hindered secondary alcohols. This pathway results in a clean inversion of stereochemistry at the carbon center, which is a critical consideration for chiral molecules.

  • S_N_1 Pathway: Can occur with tertiary or sterically hindered secondary alcohols that can form a stable carbocation intermediate. This pathway can lead to racemization and is often accompanied by elimination byproducts or skeletal rearrangements (Wagner-Meerwein type).[6]

Causality Behind Reagent Choice: The choice between DAST and Deoxo-Fluor is primarily driven by safety and scale. DAST is known to be thermally unstable and can undergo exothermic, uncontrolled decomposition at temperatures above ~50 °C, making it hazardous for large-scale reactions.[7] Deoxo-Fluor was developed as a safer alternative, exhibiting significantly greater thermal stability, which makes it more suitable for process chemistry and scale-up operations.[5][8] In many cases, Deoxo-Fluor also provides higher yields and better selectivity with fewer elimination byproducts.[4][5]

Experimental Protocol: Synthesis of N-Boc-4-fluoropiperidine

This protocol details the conversion of commercially available N-Boc-4-hydroxypiperidine to its fluorinated counterpart.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Deoxo-Fluor®

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware (preferably a plastic or Teflon vessel for larger scale to prevent etching)

Procedure:

  • Under an inert atmosphere of argon, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DCM in a dry reaction vessel.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.2 equiv) dropwise to the cold solution. Maintain the temperature below -70 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. Caution: Gas evolution (HF) will occur. Ensure adequate ventilation in a fume hood.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-fluoropiperidine.

Visualization of Deoxyfluorination Workflow

G cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Workup & Purification A Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM B Cool to -78 °C (Dry Ice/Acetone) A->B C Add Deoxo-Fluor dropwise B->C D Warm to RT, stir 12-16h C->D E Quench with aq. NaHCO₃ D->E F Extract with DCM E->F G Dry, Concentrate F->G H Column Chromatography G->H I I H->I Product: N-Boc-4-fluoropiperidine

Caption: Workflow for nucleophilic deoxyfluorination of a hydroxypiperidine.

Electrophilic Fluorination

Electrophilic fluorination introduces a fluorine atom that behaves as an electrophile ("F+"). This method is particularly useful for fluorinating electron-rich centers such as enolates, silyl enol ethers, or enamines. The premier reagent for this class of reactions is Selectfluor® (F-TEDA-BF₄), a stable, crystalline solid that is significantly safer and easier to handle than gaseous F₂.[9]

Mechanistic Insights & Experimental Rationale

The mechanism of electrophilic fluorination with Selectfluor® is still a subject of debate and can be substrate-dependent. Two primary pathways are proposed:

  • S_N_2 Pathway: The nucleophilic carbon attacks the electrophilic fluorine atom of Selectfluor®, displacing the neutral TEDA-CH₂Cl dication complex in a standard two-electron process.

  • Single Electron Transfer (SET) Pathway: An electron is transferred from the nucleophile to Selectfluor®, generating a radical cation and a fluorine radical. These then combine to form the C-F bond. Evidence for this pathway has been observed in the fluorination of certain alkenes and aromatic systems.[10]

Causality Behind Experimental Choices: This method is chosen when the desired site of fluorination is adjacent to a carbonyl group or the nitrogen atom itself (via an enamine intermediate). The reaction requires the formation of an electron-rich nucleophile from the piperidine substrate. For α-fluorination to the nitrogen, this is typically achieved by forming an enamine or a corresponding lithium enolate from an N-protected piperidone. A more direct route involves the fluorination of a cyclic enamine derived from the piperidine, which offers excellent regioselectivity.[9]

Experimental Protocol: Diastereoselective Synthesis of a trans-3-Fluoro-2-substituted Piperidine

This protocol is adapted from a procedure involving the electrophilic fluorination of a cyclic enamine followed by nucleophilic addition.[9]

Materials:

  • 2-Substituted-Δ²-tetrahydropyridine (cyclic enamine)

  • Selectfluor®

  • Anhydrous Acetonitrile (MeCN)

  • Organocuprate reagent (e.g., Me₂CuLi, prepared separately) or other suitable nucleophile

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Argon or Nitrogen gas supply

Procedure:

  • Fluorination: Under an inert atmosphere, dissolve the cyclic enamine (1.0 equiv) in anhydrous MeCN.

  • Cool the solution to 0 °C. Add Selectfluor® (1.1 equiv) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the formation of the α-fluoroiminium ion intermediate by TLC or ¹⁹F NMR.

  • Nucleophilic Addition: In a separate flask, prepare the organocuprate reagent in anhydrous THF at the appropriate temperature (e.g., -78 °C).

  • Cool the crude α-fluoroiminium ion solution to -78 °C and add the Lewis acid (e.g., BF₃·OEt₂, 1.2 equiv).

  • Transfer the pre-formed organocuprate solution to the reaction mixture via cannula.

  • Stir at -78 °C for 3-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the trans-3-fluoro-2-substituted piperidine.

Visualization of Electrophilic Fluorination Mechanism

G cluster_mech Electrophilic Fluorination of an Enamine Enamine Cyclic Enamine (Piperidine derivative) Intermediate α-Fluoroiminium Ion (Electrophilic) Enamine->Intermediate Attack on 'F⁺' Selectfluor Selectfluor® (F-TEDA) Selectfluor->Intermediate Product trans-3-Fluoro-2,X-disubstituted Piperidine Intermediate->Product Nucleophile Nucleophile (Nu⁻) + Lewis Acid Nucleophile->Product Stereoselective Attack

Caption: Mechanism of diastereoselective piperidine synthesis via enamine fluorination.

Modern C-H Fluorination Methods

Directly converting a C-H bond to a C-F bond is a highly sought-after transformation, as it offers the most atom-economical route to fluorinated molecules and is ideal for late-stage functionalization.[2][11] While challenging due to the high strength of C-H bonds, several powerful methods have emerged, with photoredox catalysis being particularly prominent.

Mechanistic Insights & Experimental Rationale

Photocatalytic C-H fluorination typically operates via a radical mechanism.

  • H-Atom Abstraction: A photocatalyst, excited by visible light, initiates a Hydrogen Atom Transfer (HAT) event, abstracting a hydrogen atom from the piperidine ring to generate a carbon-centered radical. The decatungstate anion ([W₁₀O₃₂]⁴⁻) is a particularly effective photocatalyst for this purpose.[12][13]

  • Fluorine Atom Transfer: The resulting alkyl radical is trapped by a fluorine atom transfer agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, to form the C-F bond and regenerate the catalyst.

Causality Behind Experimental Choices: This method is chosen for its ability to functionalize otherwise unreactive C-H bonds under mild conditions. The regioselectivity is governed by the inherent stability of the resulting carbon radical (tertiary > secondary > primary) and can be influenced by directing groups. For piperidines, fluorination often occurs at the α-position to the nitrogen due to the stability of the resulting α-amino radical. This makes it a powerful tool for modifying complex, drug-like molecules in the final stages of a synthesis.[14]

Experimental Protocol: Photocatalytic C-H Fluorination of an N-Aryl Piperidine

This protocol is a representative procedure for the direct fluorination of an unactivated C-H bond.

Materials:

  • N-Aryl piperidine substrate

  • Tetrabutylammonium Decatungstate ((TBA)₄[W₁₀O₃₂]) or other suitable photocatalyst

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous Acetonitrile (MeCN)

  • Reaction vessel transparent to visible light (e.g., borosilicate glass vial)

  • Blue LED light source (e.g., 450 nm)

  • Argon or Nitrogen gas supply

Procedure:

  • To a reaction vial, add the N-aryl piperidine substrate (1.0 equiv), the photocatalyst (e.g., 1-2 mol%), and NFSI (1.5 equiv).

  • Add anhydrous MeCN to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vial and degas the solution by sparging with argon for 15-20 minutes.

  • Place the vial near the blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by LC-MS. The reaction may take 12-48 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to isolate the fluorinated product.

Synthesis from Fluorinated Precursors: Hydrogenation of Fluoropyridines

Arguably the most robust and widely used method for accessing a broad range of fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[6][15] This approach circumvents the challenges of regioselectivity and potential side reactions associated with direct fluorination of a saturated ring.

Mechanistic Insights & Experimental Rationale

This method involves the metal-catalyzed reduction of the aromatic pyridine ring to a saturated piperidine ring.

  • Catalysts: Both rhodium and palladium catalysts are effective. Rhodium-catalyzed processes, often involving a dearomatization-hydrogenation (DAH) sequence with a borane reagent, can provide all-cis substituted piperidines with high diastereoselectivity.[1] Palladium-on-carbon (Pd/C) offers a more practical, robust, and often more chemoselective alternative that is tolerant of air and moisture.[6][15]

  • Stereoselectivity: The hydrogenation typically occurs from the less sterically hindered face of the pyridine ring as it adsorbs onto the catalyst surface, leading to cis-stereochemistry of the newly introduced hydrogen atoms. This provides excellent diastereocontrol.

Causality Behind Experimental Choices: This strategy is often the method of choice when the desired fluoropiperidine is not easily accessible via direct fluorination or when a specific diastereomer is required. The vast commercial availability of substituted fluoropyridines makes this a highly versatile and reliable approach. The choice between rhodium and palladium depends on the substrate's functional group tolerance; palladium catalysis, for instance, is often more tolerant of esters, amides, and other reducible groups than some rhodium systems.[6][15]

Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol describes a general procedure for the synthesis of 3-fluoropiperidine, which is typically isolated as a protected derivative.

Materials:

  • 3-Fluoropyridine

  • Palladium on carbon (10 wt% Pd/C)

  • Methanol (MeOH) or Trifluoroethanol (TFE)

  • Hydrochloric acid (HCl, e.g., 4 M in dioxane or concentrated aqueous)

  • Di-tert-butyl dicarbonate (Boc₂O) for protection

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite®

Procedure:

  • To a hydrogenation vessel, add the 3-fluoropyridine substrate (1.0 equiv) and the solvent (MeOH or TFE).

  • Add the 10% Pd/C catalyst (5-10 mol%).

  • Add the acid (e.g., HCl, 1.1 equiv). The acid protonates the pyridine, aiding in reduction and preventing catalyst poisoning.

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.

  • Monitor the reaction by GC-MS or NMR analysis of a filtered aliquot.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • In-situ Protection: Cool the filtrate to 0 °C, add a base (e.g., triethylamine) to neutralize the acid, and then add Boc₂O (1.2 equiv). Stir at room temperature until protection is complete.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to yield N-Boc-3-fluoropiperidine.

Comparative Summary of Fluorination Methods

MethodReagent(s)Position FluorinatedKey AdvantagesKey LimitationsTypical Yield
Nucleophilic Deoxyfluorination DAST, Deoxo-FluorC-OH → C-FHigh yields; predictable stereochemistry (S_N_2); good for converting existing alcohols.Requires a hydroxyl precursor; DAST is thermally unstable; risk of elimination/rearrangement.70-95%
Electrophilic Fluorination Selectfluor®α to C=O or N (via enamine)Safe, stable reagent; good for electron-rich systems; enables diastereoselective synthesis.Limited to nucleophilic sites; can have complex mechanisms; may require strong bases.60-85%
Photoredox C-H Fluorination Photocatalyst + NFSI/Selectfluor®Unactivated C-H (often α to N)Excellent for late-stage functionalization; mild conditions; tolerates many functional groups.Can have regioselectivity issues; may require screening of catalysts/conditions; often lower yields.40-70%
Hydrogenation of Precursors H₂, Pd/C or Rh catalystPre-determined by precursorHighly reliable and scalable; excellent diastereocontrol; wide substrate scope from commercial precursors.Not a direct fluorination; requires synthesis of the fluoropyridine; risk of hydrodefluorination.80-98%

Conclusion

The selection of an appropriate fluorination method for piperidine amines is a strategic decision that depends on the desired substitution pattern, the stage of the synthesis, required stereocontrol, and scalability.

  • For converting an existing stereocenter at a hydroxyl-bearing carbon, Nucleophilic Deoxyfluorination with the thermally robust Deoxo-Fluor is a superior choice.

  • When targeting the position α to the nitrogen or a carbonyl, Electrophilic Fluorination of an enamine or enolate intermediate with Selectfluor® provides a powerful and selective route.

  • For late-stage modification of complex piperidine-containing molecules where C-H bonds are the only available sites, Photoredox C-H Fluorination offers a modern and mild solution, despite potential challenges in selectivity and yield.

  • For robust, scalable, and highly diastereoselective access to a wide variety of fluorinated piperidines, Hydrogenation of Fluoropyridine Precursors remains the gold standard and is often the most practical approach in both discovery and process chemistry.

By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed decisions, enabling the efficient and successful synthesis of novel fluorinated piperidine amines for the advancement of drug discovery and development.

References

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link][6][15]

  • Nairoukh, Z., Heusler, A., Wagener, T., Bergander, K., Daniliuc, C. G., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link][1]

  • Glorius, F., et al. (2020). Supporting Information for Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Selectfluor. Wikipedia. [Link][10]

  • Sammakia, T., et al. (2014). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. Semantic Scholar. [Link][9]

  • Wipf, P., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]

  • Burianov, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Verma, D., & Singh, V. K. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. [Link][2]

  • Wasa, M., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Ritter, T., et al. (2018). Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung. [Link]

  • Pieber, B., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max Planck Institute of Colloids and Interfaces. [Link]

  • Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 428–434. [Link][3]

  • Halperin, S. D., et al. (2014). A convenient photocatalytic fluorination of unactivated C-H bonds. Angewandte Chemie International Edition, 53(27), 7272-7275. [Link][12]

  • Halperin, S. D., et al. (2014). A convenient photocatalytic fluorination of unactivated C-H bonds. PubMed. [Link][13]

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link][5]

  • Dong, G., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Journal of the American Chemical Society, 137(17), 5831–5835. [Link]

  • Fustero, S., et al. (2017). DAST or Deoxo-Fluor mediated cyclodehydratation of β-hydroxy amides to oxazolines. ResearchGate. [Link]

  • Zhang, H. (2023). DAST and Deoxo-Fluor. wenxuecity.com. [Link][8]

  • DiRocco, D. A., & Britton, R. (2016). Development of a Direct Photocatalytic C-H Fluorination for the Preparative Synthesis of Odanacatib. Angewandte Chemie International Edition, 55(31), 9079–9083. [Link][14]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2143–2157. [Link]

  • Haiwei, H. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Dinoiu, V. (2007). Electrochemical Fluorination of Organic Compounds. Revue Roumaine de Chimie, 52(5), 451-466. [Link]

  • Gissot, A., et al. (2015). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 20(9), 16253–16277. [Link]

  • Xu, J-H., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 180(2), 376–388. [Link]

  • Scholl, C., et al. (2022). Electrochemical Fluorination of Proline Derivatives. Chemistry – A European Journal, 28(14), e202104245. [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Journal of Biomolecular Structure and Dynamics. [Link]

  • Hu, H. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. Semantic Scholar. [Link]

  • Shanghai Keli Biomedical Co., Ltd. (2020). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Patsnap. [Link]

  • Sharma, P., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(5), 312-320. [Link][7]

  • Leschinskaya, Z. (2023). Electrochemical Benzylic C−H Fluorination and 4d-Metallaelectro-Catalyzed C−H and C−C Functionalizations. eDiss. [Link]

  • Halperin, S. D., et al. (2016). Development of a Direct Photocatalytic C−H Fluorination for the Preparative Synthesis of Odanacatib. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Fluorination with aminosulfuranes. Wikipedia. [Link][6]

Sources

A Guide to Reproducibility in Medicinal Chemistry: Comparing 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride and Its Analogs in N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. The choice of building blocks can significantly impact reaction outcomes, influencing yield, purity, and the overall efficiency of a synthetic campaign. This guide provides an in-depth technical comparison of 1-(2-fluoroethyl)piperidin-4-amine dihydrochloride, a key building block in modern medicinal chemistry, with its non-fluorinated and chloro-substituted analogs. We will delve into the causality behind experimental choices and present supporting data to ensure the protocols described are self-validating systems.

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] The piperidine scaffold is also a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] The combination of these two features in this compound makes it a valuable tool for drug discovery.

Physicochemical Properties: A Comparative Analysis

The subtle yet significant differences in the physicochemical properties of halogenated and non-halogenated piperidine building blocks can have a profound impact on their reactivity. The electronegativity of the halogen atom influences the basicity (pKa) of the piperidine nitrogen, which in turn affects its nucleophilicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaKey Characteristics
This compoundC7H17Cl2FN2219.13~8.5-9.5The highly electronegative fluorine atom lowers the pKa of the piperidine nitrogen through a negative inductive effect, potentially increasing its utility in certain catalytic cycles by reducing catalyst inhibition.
1-(2-Chloroethyl)piperidin-4-amine dihydrochlorideC7H17Cl3N2235.59~9.0-10.0Chlorine is less electronegative than fluorine, resulting in a slightly higher pKa compared to the fluoro-analog. This can influence its nucleophilicity and performance in coupling reactions.
1-Ethylpiperidin-4-amineC7H16N2128.22~10.0-11.0The absence of an electron-withdrawing halogen results in a higher pKa, making it a stronger base and a more potent nucleophile under certain conditions.

Predicted pKa values are estimations based on structure-property relationships and may vary depending on the prediction software and experimental conditions.

The introduction of a fluorine atom beta to the piperidine nitrogen in this compound is expected to lower its pKa compared to its ethyl and chloroethyl counterparts.[4] This modulation of basicity can be a critical factor in catalytic reactions like the Buchwald-Hartwig amination, where the amine's interaction with the catalyst and the base is a delicate balance.[5]

Experimental Workflow: Buchwald-Hartwig N-Arylation

To provide a practical comparison of these building blocks, we will focus on the Buchwald-Hartwig amination, a powerful and widely used method for the formation of C-N bonds.[2][6] The following is a detailed, step-by-step methodology for the N-arylation of 4-bromotoluene with our piperidine derivatives. This protocol is designed to be a self-validating system, where careful control of reaction parameters is key to reproducibility.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Aryl Halide (4-bromotoluene) Amine (Piperidine Derivative) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) heating Heat to 100 °C (Inert Atmosphere) reagents->heating Combine & Degas monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with Water monitoring->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify characterize Characterize by NMR, MS purify->characterize yield Determine Yield and Purity characterize->yield

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol:

Materials:

  • This compound (or alternative amine)

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 equivalents).

  • Reagent Addition: Add 4-bromotoluene (1.0 equivalent) and the respective piperidine-4-amine dihydrochloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Comparative Performance Data

The following table summarizes the expected outcomes of the Buchwald-Hartwig amination with the different piperidine building blocks, based on established principles of reactivity. This data is illustrative and actual results may vary depending on the specific reaction conditions and scale.

Amine Building BlockExpected Reaction TimeExpected YieldExpected PurityRationale for Performance
This compound12-18 hours80-90%>95%The lower pKa may lead to a slightly slower initial reaction rate but can also prevent catalyst deactivation by strongly coordinating to the palladium center, often resulting in a cleaner reaction and high yield.
1-(2-Chloroethyl)piperidin-4-amine dihydrochloride10-16 hours75-85%>95%The reactivity is expected to be intermediate between the fluoro and ethyl analogs. The chloro group is less electron-withdrawing than fluorine, leading to a slightly higher reaction rate than the fluoro-analog.
1-Ethylpiperidin-4-amine8-12 hours70-80%>90%The higher basicity leads to a faster initial reaction rate. However, the stronger coordination of the more basic amine to the palladium catalyst can sometimes lead to catalyst inhibition or decomposition over time, potentially resulting in lower overall yields and the formation of byproducts.

Mechanistic Insights and Causality

The choice of the N-substituent on the piperidine ring directly influences the nucleophilicity of the secondary amine and its interaction with the palladium catalyst in the Buchwald-Hartwig amination.

Catalytic_Cycle cluster_key_step Key Influencing Step Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)-X]L2 Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)-NHR2]L2+ OA_complex->Amine_adduct Amine Coordination (R2NH) Reductive_Elim Ar-NR2 Amine_adduct->Reductive_Elim Reductive Elimination Reductive_Elim->Pd0 Catalyst Regeneration note Fluorine's electron-withdrawing effect modulates the nucleophilicity of the amine and the stability of the Amine_adduct, influencing the rate of reductive elimination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The key step influenced by the amine's properties is the reductive elimination from the palladium(II) intermediate. A more electron-rich amine (like 1-ethylpiperidin-4-amine) can accelerate this step. However, its stronger binding to the palladium center can also hinder the initial oxidative addition or lead to catalyst deactivation. The attenuated basicity of this compound strikes a balance, allowing for efficient turnover of the catalytic cycle and leading to high yields of the desired product.

Conclusion

The reproducibility of experiments in drug discovery is fundamentally linked to a deep understanding of the properties of the reagents used. This guide has demonstrated that while structurally similar, this compound and its analogs exhibit distinct reactivity profiles in the Buchwald-Hartwig amination. The choice of building block should be a deliberate decision based on the desired reaction outcome and the specific electronic requirements of the catalytic system. The use of fluorinated building blocks like this compound can offer advantages in terms of reaction cleanliness and overall yield, contributing to more robust and reproducible synthetic routes in medicinal chemistry.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Manteau, B., et al. (2010). The "Fluoro-Effect" on the pKa of Piperazines and Piperidines: A Guide for the Medicinal Chemist. ChemMedChem, 5(3), 385-390. [Link]

  • PubChem. (n.d.). 1-(2-Fluoroethyl)piperidin-4-amine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(2-Fluoroethyl_piperidin-4-amine]([Link]

  • AccelaChem. (n.d.). 1-(2,2-difluoroethyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2014). Piperidine and its derivatives: a review on their biological applications. Current Medicinal Chemistry, 21(1), 133-167. [Link]

Sources

The 1-(2-Fluoroethyl)piperidine Scaffold: A Comparative Guide to its Application in Advanced PET Imaging Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in neurobiology and oncology, the quest for precise and reliable in vivo imaging tools is paramount. Positron Emission Tomography (PET) stands as a cornerstone technology in this endeavor, offering a window into the molecular processes of living organisms. The development of novel PET radiotracers is a continuous effort to enhance sensitivity, specificity, and pharmacokinetic properties. Within this landscape, the 1-(2-fluoroethyl)piperidine moiety has emerged as a critical structural motif, particularly in the design of ligands for the sigma-1 (σ1) receptor, a protein implicated in a range of neurological disorders and cancer.[1][2]

This guide provides a comprehensive comparison of PET radiotracers built upon the 1-(2-fluoroethyl)piperidine scaffold, with a primary focus on derivatives of 1-(2-Fluoroethyl)piperidin-4-amine. We will delve into the rationale behind their design, compare their performance with key alternatives using experimental data, and provide detailed protocols to aid in their application.

The Strategic Importance of the Fluoroethyl Group in PET Tracer Design

The choice of the fluorine-18 (¹⁸F) radioisotope is a strategic one in PET tracer development. With a half-life of 109.8 minutes, ¹⁸F allows for longer synthesis protocols and imaging times compared to carbon-11 (¹¹C; t½ = 20.4 min), facilitating more complex studies and distribution to sites without an on-site cyclotron.[1][3] The introduction of a fluoroethyl group onto a piperidine core, as seen in 1-(2-fluoroethyl)piperidin-4-amine derivatives, offers a reliable method for incorporating ¹⁸F into a molecule while often maintaining or even enhancing its binding affinity and pharmacokinetic profile.

Comparative Analysis of σ1 Receptor PET Tracers

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in cellular stress responses.[2][4] Its dysregulation in diseases like Alzheimer's, Parkinson's, and various cancers has made it a compelling target for PET imaging.[1][2] Here, we compare key PET tracers that utilize the 1-(2-fluoroethyl)piperidine scaffold or represent significant alternatives.

[¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE): A Focus on Optimized Kinetics

[¹⁸F]SFE is a potent and selective σ1 receptor agonist that prominently features the 1-(2-fluoroethyl)piperidine structure.[1] A significant body of research highlights its development as a second-generation tracer aimed at improving upon the kinetic profile of its predecessor, [¹⁸F]FPS.

Alternative 1: [¹⁸F]1-(3-Fluoropropyl)-4-((4-cyanophenoxy)methyl)piperidine ([¹⁸F]FPS)

[¹⁸F]FPS, a close structural analog of [¹⁸F]SFE with a longer fluoropropyl chain, was one of the early ¹⁸F-labeled σ1 receptor ligands.[1] While demonstrating high affinity, its slow clearance from the central nervous system (CNS) posed a challenge for quantitative imaging within a practical timeframe.[5]

The development of [¹⁸F]SFE was a direct response to this limitation. By shortening the N-alkyl chain from a fluoropropyl to a fluoroethyl group, researchers aimed to reduce lipophilicity and, consequently, non-specific binding and clearance time from the brain. This design choice underscores a critical principle in PET tracer development: the fine-tuning of pharmacokinetics through subtle structural modifications. The lower affinity of [¹⁸F]SFE was predicted to be more suitable for in vivo human studies.[5][6]

Alternative 2: [¹⁸F]Fluspidine: A High-Affinity Spirocyclic Piperidine Derivative

[¹⁸F]Fluspidine represents a different chemical class, spirocyclic piperidines, and is characterized by its exceptionally high affinity for the σ1 receptor (Ki = 0.59 nM).[5][7] This high affinity can be advantageous for achieving a high specific signal. However, similar to [¹⁸F]FPS, very high affinity can sometimes lead to slow dissociation rates, potentially complicating kinetic modeling.[5]

Performance Data Comparison

The following table summarizes key performance metrics for [¹⁸F]SFE and its alternatives, compiled from peer-reviewed studies. This data allows for a direct comparison of their suitability for different research applications.

RadiotracerTargetKi (nM)Selectivity (σ1 vs σ2)Key Characteristics
[¹⁸F]SFE σ1 Receptor5ModerateFaster CNS clearance compared to [¹⁸F]FPS.[1][6]
[¹⁸F]FPS σ1 ReceptorSubnanomolarHighHigh affinity, but slow CNS clearance.[1][5]
[¹⁸F]Fluspidine σ1 Receptor0.59High (~1330-fold)Very high affinity; enantiomers show different kinetics.[5][7]
[¹¹C]SA4503 σ1 Receptor4.0-4.6Moderate (13-55-fold)Benchmark σ1 tracer; short half-life of ¹¹C.[5]

Experimental Protocols

To ensure the practical application of this guide, we provide detailed, synthesized protocols for the radiosynthesis of ¹⁸F-labeled piperidine derivatives and their subsequent in vivo evaluation.

Protocol 1: Automated Radiosynthesis of [¹⁸F]SFE

This protocol is a generalized procedure based on methodologies described in the literature, typically performed using an automated synthesis module.[7][8]

Workflow for Automated Radiosynthesis of [¹⁸F]SFE

Radiosynthesis_Workflow cluster_prep [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification cluster_qc Quality Control A 1. [¹⁸F]Fluoride Trapping (QMA Cartridge) B 2. Elution (K₂CO₃/K₂₂₂ Solution) A->B C 3. Azeotropic Drying B->C D 4. Add Precursor (N-ethylmesylate of 4-[(4-cyanophenoxy)methyl]piperidine) C->D E 5. Heating (e.g., 85-110°C) D->E F 6. Quench Reaction E->F G 7. HPLC Purification (Reversed-Phase) F->G H 8. Formulation (Saline with Ethanol) G->H I 9. Radiochemical Purity (radio-HPLC) & Molar Activity H->I

Caption: Automated radiosynthesis workflow for ¹⁸F-labeled piperidine derivatives.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA). The [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen or argon at an elevated temperature to ensure anhydrous conditions, which are critical for the subsequent nucleophilic substitution.

  • Radiolabeling Reaction: The tosylate or mesylate precursor of the desired piperidine derivative (e.g., the N-ethylmesylate precursor for [¹⁸F]SFE) dissolved in an appropriate solvent (e.g., acetonitrile or DMSO) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated for a specified time (e.g., 10-20 minutes) at a high temperature (e.g., 85-150°C).

  • Purification: The reaction is quenched, and the crude product is purified using semi-preparative high-performance liquid chromatography (HPLC). The fraction containing the desired radiolabeled product is collected.

  • Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution, typically saline with a small percentage of ethanol, for injection. This often involves solid-phase extraction (SPE) to remove the HPLC solvents.

  • Quality Control: The final product is tested for radiochemical purity (typically >95%), chemical purity, molar activity, and sterility before use.

Protocol 2: In Vivo PET Imaging in a Rodent Model

This protocol outlines a general procedure for evaluating the biodistribution and target engagement of a novel ¹⁸F-labeled piperidine tracer in a rodent model.

Workflow for In Vivo PET Imaging Experiment

PET_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis cluster_blocking Blocking Study (Specificity) A 1. Animal Acclimatization B 2. Anesthesia A->B C 3. Catheter Placement (e.g., tail vein) B->C D 4. Baseline CT Scan (Anatomical Reference) C->D E 5. Radiotracer Injection C->E F 6. Dynamic PET Scan (e.g., 60-90 min) E->F G 7. Image Reconstruction F->G H 8. Co-registration of PET/CT G->H I 9. Time-Activity Curve Generation (for regions of interest) H->I J 10. Kinetic Modeling I->J K Pre-injection of unlabeled ligand or antagonist K->E

Caption: General workflow for a preclinical in vivo PET imaging study.

Step-by-Step Methodology:

  • Animal Handling and Preparation: The animal (e.g., a rat or mouse) is anesthetized, and a catheter is placed in a tail vein for radiotracer injection. The animal is then positioned in the PET scanner.

  • Transmission Scan: A computed tomography (CT) scan is performed for attenuation correction and anatomical localization.

  • Radiotracer Administration: A bolus of the ¹⁸F-labeled tracer is administered intravenously through the catheter.

  • Dynamic PET Scan: A dynamic PET scan is acquired over a set period (e.g., 60-90 minutes) to measure the tracer's uptake and distribution over time.

  • Blocking Studies (for specificity): To confirm that the tracer is binding to the intended target, a separate group of animals is pre-treated with a high dose of an unlabeled ligand that is known to bind to the target receptor. A significant reduction in the PET signal in target-rich regions compared to the baseline scan indicates specific binding.

  • Image Analysis: The PET images are reconstructed and co-registered with the CT images. Regions of interest (ROIs) are drawn on the images to quantify the radioactivity concentration in different tissues over time, generating time-activity curves (TACs).

  • Kinetic Modeling: The TACs are analyzed using appropriate pharmacokinetic models to estimate parameters such as the volume of distribution (VT), which is related to the density of the target receptors.

Concluding Remarks for the Field Scientist

The 1-(2-fluoroethyl)piperidine scaffold has proven to be a valuable platform for the development of PET radiotracers, particularly for the σ1 receptor. The case of [¹⁸F]SFE exemplifies a rational design approach, where a subtle modification of the alkyl chain length led to a tracer with more favorable kinetics for clinical translation compared to its predecessor, [¹⁸F]FPS.

When selecting a PET tracer for your research, it is crucial to consider the specific requirements of your study. For studies requiring high signal-to-noise ratios and where longer imaging times are feasible, a high-affinity tracer like [¹⁸F]Fluspidine may be advantageous. However, for quantitative studies that rely on reaching a state of transient equilibrium within a practical scan duration, a tracer with faster kinetics, such as [¹⁸F]SFE, may be more appropriate.

This guide provides a framework for understanding and comparing these important research tools. The provided protocols, while generalized, offer a solid foundation for implementing these techniques in your own laboratory. As with any advanced methodology, careful optimization and validation are key to obtaining reliable and reproducible results.

References

  • Abate, C., Niso, M., & Berardi, F. (2020). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Pharmaceuticals, 13(10), 309. [Link]

  • Brust, P., et al. (2014). Preclinical dose assessment of [18F]fluspidine with PET/MRI: Enantiomeric differences in tracer kinetics cause a significant deviation in dosimetry. Journal of Nuclear Medicine, 55(supplement 1), 1503. [Link]

  • Collier, T. L., et al. (2015). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. ACS Chemical Neuroscience, 6(7), 1151-1159. [Link]

  • Fischer, S., et al. (2011). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 14(2), 123. [Link]

  • Hashimoto, K. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 976-988. [Link]

  • Huang, Y. Y., et al. (2017). Automated Production of GMP-Compliant 18F-FES as an Estrogen Receptor Ligand for Breast Cancer Imaging. Annals of Nuclear Medicine and Molecular Imaging, 30(4), 245-252. [Link]

  • Maisonial, A., et al. (2015). Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. Theranostics, 5(6), 634-647. [Link]

  • Schepmann, D., et al. (2018). Improved protocol for the radiosynthesis of [18F]FTC-146: A potent and selective sigma-1 receptor radioligand. Journal of Labelled Compounds and Radiopharmaceuticals, 61(14), 1085-1094. [Link]

  • Sherman, P., et al. (2013). A fully automated radiosynthesis of [18F]fluoroethyl-diprenorphine on a single module by use of SPE cartridges for preparation of high quality 2-[18F]fluoroethyl tosylate. Molecules, 18(6), 7271-7278. [Link]

  • Waterhouse, R. N., et al. (2004). First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([18F]FPS) in healthy humans. Nuclear Medicine and Biology, 31(7), 833-840. [Link]

  • Wünsch, B., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 17(2), 166. [Link]

  • Yu, J., et al. (2021). Radiosynthesis of 1-(2-[18F]Fluoroethyl)-L-Tryptophan using a One-pot, Two-step Protocol. Journal of Visualized Experiments, (175), e62829. [Link]

  • Yue, X., et al. (2020). Positron Emission Tomography Imaging Evaluation of a Novel 18F-Labeled Sigma-1 Receptor Radioligand in Cynomolgus Monkeys. ACS Chemical Neuroscience, 11(11), 1673-1681. [Link]

  • Zhao, J., et al. (2005). Radiosynthesis and in vivo study of [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine: a promising new sigma-1 receptor ligand. Journal of Labelled Compounds and Radiopharmaceuticals, 48(8), 547-555. [Link]

Sources

A Cost-Benefit Analysis of 1-(2-Fluoroethyl)piperidin-4-amine in PET Tracer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Positron Emission Tomography (PET) tracer development, the incorporation of the fluorine-18 (¹⁸F) radiolabel is a cornerstone for visualizing and quantifying biological processes in vivo. The fluoroethyl moiety, in particular, is a common feature in many successful radiotracers due to its favorable pharmacokinetic properties. This guide provides an in-depth cost-benefit analysis of utilizing pre-functionalized building blocks, specifically 1-(2-Fluoroethyl)piperidin-4-amine, in tracer synthesis compared to the more traditional two-step approach involving the preparation of a radiolabeled fluoroethylating agent.

The Strategic Choice: Pre-functionalized vs. In-situ Radiolabeling

The synthesis of a PET tracer containing a fluoroethyl group attached to a nitrogen atom, a common structural motif, can be approached in two primary ways. The choice between these strategies has significant implications for synthesis time, radiochemical yield, precursor cost, and overall efficiency.

Strategy A: The Pre-functionalized Building Block Approach

This strategy involves the use of a precursor that already contains the non-radioactive fluoroethyl group, such as 1-(2-Fluoroethyl)piperidin-4-amine. The subsequent radiolabeling step occurs at a different position on the molecule.

Strategy B: The Two-Step Fluoroethylation Approach

This more common approach involves the initial synthesis of a simple ¹⁸F-labeled fluoroethylating agent, such as [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), which is then reacted with a precursor amine (e.g., piperidin-4-amine derivative) in a second step.

Comparative Analysis: Performance and Practicality

To objectively assess these two strategies, we will compare key performance indicators based on published experimental data.

ParameterStrategy A (Pre-functionalized)Strategy B (Two-Step Fluoroethylation)Analysis
Precursor Cost HighModerate to LowPre-functionalized building blocks like 1-(2-Fluoroethyl)piperidin-4-amine are specialized chemicals and typically have a higher purchase price.[1] Precursors for Strategy B, such as ethylene glycol ditosylate for [¹⁸F]FETos synthesis, are more common and generally less expensive.[2][3][4]
Synthesis Time Potentially ShorterLongerStrategy A can be faster as it involves a single radiolabeling step on a more complex precursor. Strategy B requires two distinct radiochemical steps: the synthesis of the fluoroethylating agent and the subsequent alkylation, increasing the overall synthesis time. A typical synthesis of [¹⁸F]FETos can take around 30-40 minutes, followed by the alkylation reaction.[5][6]
Radiochemical Yield (RCY) VariableGenerally HighThe RCY for Strategy A is highly dependent on the specific labeling reaction. For Strategy B, the synthesis of [¹⁸F]FETos is well-established and can achieve high radiochemical yields, often exceeding 70-80%.[6][7] The subsequent alkylation of amines with [¹⁸F]FETos also typically proceeds with good to excellent yields.[8][9]
Specific Activity Potentially LowerHighIf the fluorine atom in the pre-functionalized precursor is not the site of radiolabeling, the specific activity of the final tracer may be limited by the specific activity of the other radioisotope used. In Strategy B, the use of no-carrier-added [¹⁸F]fluoride for the synthesis of [¹⁸F]FETos ensures a high specific activity of the final product.
Process Complexity SimplerMore ComplexStrategy A offers a more straightforward, single-step radiolabeling process. Strategy B involves a multi-step synthesis that may require intermediate purification or careful optimization of two separate reactions.[5][10]
Flexibility LimitedHighThe two-step approach is highly versatile. A single batch of a fluoroethylating agent like [¹⁸F]FETos can be used to label a variety of different precursor molecules, making it ideal for screening multiple tracer candidates.[7][8] Strategy A requires the synthesis of a unique pre-functionalized precursor for each new tracer.

In-Depth Look at the Two-Step Fluoroethylation Approach

Given its widespread use and versatility, a deeper dive into the two-step fluoroethylation strategy using [¹⁸F]fluoroethyl tosylate is warranted.

Synthesis of [¹⁸F]Fluoroethyl Tosylate

The synthesis of [¹⁸F]FETos is typically achieved through the nucleophilic substitution of [¹⁸F]fluoride on ethylene-1,2-ditosylate.[6][11] The reaction is usually carried out in an aprotic solvent like acetonitrile in the presence of a phase transfer catalyst such as Kryptofix 2.2.2. (K₂₂₂) and a weak base like potassium carbonate.[6]

Caption: N-alkylation with [¹⁸F]Fluoroethyl tosylate.

Cost-Benefit Logic Diagram

The decision-making process for choosing a synthetic strategy can be visualized as follows:

CostBenefit cluster_strategyA Strategy A: Pre-functionalized cluster_strategyB Strategy B: Two-Step A_precursor High Precursor Cost A_time Potentially Shorter Synthesis A_complexity Simpler Process A_flexibility Limited Flexibility B_precursor Lower Precursor Cost B_time Longer Synthesis Time B_complexity More Complex Process B_flexibility High Flexibility Decision Choice of Synthetic Strategy Decision->A_precursor Decision->A_time Decision->A_complexity Decision->A_flexibility Decision->B_precursor Decision->B_time Decision->B_complexity Decision->B_flexibility

Caption: Factors influencing the choice of synthesis strategy.

Conclusion and Recommendations

The choice between using a pre-functionalized building block like 1-(2-Fluoroethyl)piperidin-4-amine and a two-step fluoroethylation approach is a nuanced one, driven by the specific goals of the research or production campaign.

  • For routine production of a well-established tracer, where speed and simplicity are paramount, investing in a pre-functionalized precursor (Strategy A) may be justifiable, despite the higher initial cost. The streamlined workflow can lead to higher throughput and reduced operator time.

  • For research and development, particularly in the early stages of tracer discovery, the two-step fluoroethylation approach (Strategy B) offers undeniable advantages. Its flexibility allows for the rapid synthesis and evaluation of multiple candidates from a common radiolabeled intermediate, accelerating the identification of promising new imaging agents. The lower precursor cost also makes it a more economical option for exploratory studies.

Ultimately, a thorough evaluation of project-specific requirements, including budget, timeline, and the need for synthetic versatility, will guide the optimal choice of strategy for incorporating the valuable [¹⁸F]fluoroethyl moiety into novel PET tracers.

References

  • Schoultz, B. W., Reed, B. J., Marton, J., Willoch, F., & Henriksen, G. (2013). A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. Molecules, 18(6), 7271–7278. [Link]

  • Zhang, M. R., Noguchi, J., Okauchi, T., Suzuki, K., & Suhara, T. (2017). Comparison between [18F]fluorination and [18F]fluoroethylation reactions for the synthesis of the PDE10A PET radiotracer [18F]MNI-659. Nuclear Medicine and Biology, 54, 1-8. [Link]

  • Pijeira, I., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 26. [Link]

  • Kniess, T., Laube, M., Brust, P., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6(10), 1714-1754. [Link]

  • Lindberg, E., et al. (2021). Synthesis and preclinical evaluation of [18F]PF04217903, a selective MET PET tracer. ChemRxiv. [Link]

  • Pijeira, I., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. OUCI. [Link]

  • Chem-Impex. 2-Fluoroethyl p-toluenesulfonate. [Link]

  • Riss, P. J., et al. (2011). Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. Organic & Biomolecular Chemistry, 9(22), 7737-7744. [Link]

  • Li, S., et al. (2021). Radiosynthesis of 1-(2-[18F]Fluoroethyl)-L-Tryptophan using a One-pot, Two-step Protocol. Journal of Visualized Experiments, (175). [Link]

  • Pijeira, I., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]

  • Kniess, T., Laube, M., Brust, P., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography. ResearchGate. [Link]

  • MOLBASE. 1-Bromo-2-fluoroethane price & availability. [Link]

  • MySkinRecipes. 2,2,2-Trifluoroethyl Tosylate. [Link]

  • van der Born, D., et al. (2017). Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis. ChemMedChem, 12(10), 735-752. [Link]

  • Dolle, F., et al. (2003). Simple and efficient synthesis of 2-[18F]fluoroethyl triflate for high yield 18fluoroethylation. Journal of Labelled Compounds and Radiopharmaceuticals, 46(10), 941-949. [Link]

  • Shiue, C. Y., et al. (1995). Comparison of [18F]fluoropropylating agents forF[12]-radiolabelling of amines. Journal of Labelled Compounds and Radiopharmaceuticals, 36(7), 635-645. [Link]

  • Jacobson, O., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. [Link]

  • Ermert, J., et al. (2006). Synthesis of 18F-Fluoroethyl/propyltriflates for labeling 18F-Fluoroalkylanilines. Journal of Labelled Compounds and Radiopharmaceuticals, 49(S1), S15-S17. [Link]

  • Pees, A., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 29. [Link]

  • Pretze, M., et al. (2016). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 9(2), 29. [Link]

  • Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 935879. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride (CAS No. 1201694-15-6). As a fluorinated amine salt, this compound presents unique challenges that necessitate a rigorous, safety-first approach. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. Our objective is to provide clear, actionable intelligence that ensures personnel safety and environmental compliance, reinforcing our commitment to responsible chemical stewardship from discovery to disposal.

Hazard Assessment & Core Disposal Principles

A proper disposal plan begins with a thorough understanding of the compound's inherent risks. The disposal strategy for this compound is dictated by two primary features of its structure: the highly stable carbon-fluorine bond and the reactive piperidine amine salt moiety.

The Challenge of the Carbon-Fluorine Bond

The presence of a fluoroethyl group places this compound in the broad class of fluorinated organic substances. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This stability, while often a desirable trait in drug design, makes the compound highly resistant to natural degradation. Consequently, many fluorinated compounds are considered "persistent" or "forever chemicals"[1]. Improper disposal can lead to long-term environmental contamination. The most effective and recommended destruction method for such compounds is high-temperature incineration, which provides the necessary energy to cleave the C-F bond[1][2].

Hazards of the Piperidine Moiety and Amine Salt

The piperidine component and its dihydrochloride salt form contribute to the compound's hazard profile. Analogous piperidine-based compounds are known to be:

  • Acutely Toxic: Harmful or fatal if swallowed[3].

  • Corrosive: Capable of causing severe skin burns and eye damage[3].

  • Irritating: May cause respiratory irritation.

Upon combustion, piperidine derivatives can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) or hydrogen fluoride (HF) gas[3][4].

The Principle of "Cradle-to-Grave" Management

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its safe management from generation to final disposal[5]. This "cradle-to-grave" responsibility underscores the importance of a well-documented and compliant disposal pathway.

Pre-Disposal Operations: Waste Segregation & Handling

Safe disposal begins in the laboratory. Meticulous handling and segregation are non-negotiable prerequisites to the final disposal step.

Personal Protective Equipment (PPE) Protocol

All handling of this compound, including for disposal, must be performed within a certified chemical fume hood. The following table summarizes the required PPE.

Body AreaRequired PPEMaterial/Standard SpecificationRationale
Hands Double-glovingInner: Nitrile. Outer: Neoprene or Butyl Rubber.[6]Nitrile provides splash protection, while neoprene or butyl rubber offers superior resistance to a broader range of organic and acidic compounds, crucial for extended handling or spill cleanup[7][8].
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 approved goggles.Protects against splashes of the corrosive powder or its solutions. A face shield provides an additional layer of protection for the entire face[3].
Body Chemical-Resistant Lab CoatFlame-resistant (FR) and chemically resistant material.Protects against incidental contact and small splashes. Must be worn fully buttoned.
Respiratory N/A (with proper engineering controls)Work must be conducted in a certified chemical fume hood.A fume hood provides the primary barrier against inhalation of the powdered compound or its aerosols.
Waste Collection and Containerization
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "1201694-15-6"

    • Associated Hazards: "Toxic," "Corrosive"

    • Accumulation Start Date

  • Segregation: This waste stream must be kept separate. Do NOT mix with:

    • Strong bases (can cause a reaction, liberating the free amine).

    • Strong oxidizing agents[3].

    • Other incompatible waste streams[9].

  • Container Rinsing (Empty Containers): Empty containers that held the compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., water, if soluble). Crucially, this rinsate must be collected and disposed of as hazardous waste in the designated container described above[10].

Spill Management Protocol
  • Evacuate: Immediately alert personnel and restrict access to the spill area.

  • Don PPE: Wear the full PPE ensemble as detailed in Table 1.

  • Containment: For a solid spill, carefully sweep or scoop the material. For a liquid spill, cover with a compatible and inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and spilled substance into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spills: For any large or unmanageable spill, evacuate the area and contact your institution's emergency response team immediately[9].

Step-by-Step Disposal Pathway

The following workflow outlines the decision-making and procedural steps for compliant disposal.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node start Waste Generated: 1-(2-Fluoroethyl)piperidin- 4-amine dihydrochloride characterize Step 1: Characterize Waste (RCRA Hazardous Waste) start->characterize  Log in Waste Inventory select_method Step 2: Select Disposal Method characterize->select_method incineration High-Temperature Incineration (>1000°C) select_method->incineration  Preferred Method for  Fluorinated Organics prepare_transport Step 3: Prepare for Transport contractor Transfer to Licensed Hazardous Waste Contractor prepare_transport->contractor  Ensure Proper Manifesting incineration->prepare_transport

Figure 1. Disposal workflow for this compound.

Step 1: Waste Characterization

While this specific chemical is not explicitly listed as a hazardous waste by the EPA, it must be disposed of as such based on its characteristics[11]. Given the properties of analogous compounds, it would likely be classified as hazardous due to:

  • Toxicity: Harmful if swallowed[3].

  • Corrosivity: As an amine salt, an aqueous solution is likely to be acidic (pH < 2) or basic (pH > 12.5), meeting the RCRA definition of corrosive waste.

Therefore, it must be managed under RCRA Subtitle C regulations[5].

Step 2: Selecting the Appropriate Disposal Method

Based on the compound's chemical stability and hazardous nature, the hierarchy of disposal options is clear:

  • Primary Recommendation: High-Temperature Incineration.

  • Secondary Option: Hazardous Waste Landfill.

On-site chemical neutralization is not recommended . Attempting to deactivate this compound without a validated procedure can create unknown and potentially more hazardous byproducts.

Step 3: Preparing for Off-Site Transportation

Engage with your institution's Environmental Health & Safety (EHS) department. They will coordinate with a licensed hazardous waste disposal contractor. Ensure that all containers are properly sealed, labeled, and accompanied by a hazardous waste manifest for transportation.

Recommended Disposal Technology: High-Temperature Incineration

Why Incineration is Preferred

High-temperature incineration is the most effective technology for the permanent destruction of persistent fluorinated organic compounds[2]. The process provides the extreme conditions necessary to break the C-F bond and completely mineralize the organic molecule.

Critical Parameters for Effective Destruction

For a compound like this compound, the incineration facility must be:

  • Permitted: Licensed to handle halogenated hazardous waste.

  • High-Temperature: Capable of sustaining temperatures typically above 1,000°C to ensure complete destruction[2].

  • Equipped with Scrubbers: The flue gas must be treated (scrubbed) to remove acidic gases like HF and HCl that are formed during combustion[2].

Alternative & Discouraged Methods

Hazardous Waste Landfill

While compliant with current regulations, disposing of this compound in a hazardous waste landfill is a containment strategy, not a destruction one[12]. The chemical remains intact in the landfill, posing a long-term risk of environmental release. This method should only be considered if high-temperature incineration is not accessible.

On-site Neutralization (Not Recommended)

Treating amine waste can be complex, often requiring advanced oxidation or biological processes not available in a standard laboratory setting[13][14]. Simple acid-base neutralization does not address the persistent fluoroethyl group and is strongly discouraged as a final disposal method.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA. [Link]

  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. EPA. [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • European Chemicals Agency (ECHA). Substance Information for Piperidine. ECHA. [Link]

  • Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE). HSA. [Link]

  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU. [Link]

  • PubChem. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. National Center for Biotechnology Information. [Link]

  • AccelaChem. 1-(2,2-difluoroethyl)piperidin-4-amine dihydrochloride. AccelaChem. [Link]

  • PubChem. N-[1-(2-fluorophenyl)ethyl]piperidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide,monohydrochloride. National Center for Biotechnology Information. [Link]

  • Technology Catalogue. Disposing Amine Waste. Technology Catalogue. [Link]

  • Conservation Wiki. PPE Chemical Protective Material Selection Guide. American Institute for Conservation. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. EPA. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. OSHA. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. EPA. [Link]

  • U.S. Environmental Protection Agency. Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. EPA. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. EPA. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. EPA. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Characteristics. EPA. [Link]

  • ResearchGate. How to remove amines from the effluent?. ResearchGate. [Link]

  • ResearchGate. Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • APL Engineering. Amines Purification - HSAS Removal Unit (RU). APL Services. [Link]

Sources

Navigating the Safe Handling of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the use of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. By understanding the "why" behind each procedural step, scientists can foster a culture of safety and ensure the integrity of their research.

Hazard Assessment: Understanding the Compound

This compound is a substituted piperidine derivative. Its structure as an amine dihydrochloride and an organofluorine compound dictates its primary hazards. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302): Ingestion can lead to toxic effects.

  • Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation.

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant damage.

  • May cause respiratory irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.

Given these hazards, a multi-layered PPE approach is essential to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene glovesThese materials offer good resistance to a range of chemicals, including amines and halogenated compounds. Always double-glove when handling the pure compound or concentrated solutions.
Eye Protection Chemical safety goggles with side shields or a full-face shieldProtects against splashes and airborne particles, preventing serious eye irritation. A face shield offers additional protection for the entire face.
Body Protection A lab coat worn over full-length pants and closed-toe shoesPrevents incidental skin contact with the compound.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or aerosols. For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is required.
Donning and Doffing PPE: A Procedural Imperative

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Eye Protection

  • Gloves (the outer pair goes over the cuff of the lab coat)

Doffing Sequence:

  • Gloves (remove the outer pair first, then the inner pair, avoiding contact with the outer surface)

  • Lab Coat (peel it off from the shoulders, turning it inside out)

  • Eye Protection

Operational Plan: From Benchtop to Disposal

A safe workflow minimizes the risk of exposure. The following diagram illustrates the key decision points and actions for handling this compound.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify fume hood function prep_ppe->prep_hood handling_weigh Weigh solid in fume hood prep_hood->handling_weigh Proceed to handling handling_dissolve Dissolve in fume hood handling_weigh->handling_dissolve handling_transfer Transfer solution handling_dissolve->handling_transfer cleanup_decon Decontaminate surfaces handling_transfer->cleanup_decon After experiment cleanup_waste Segregate waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff

Caption: A logical workflow for handling this compound.

Disposal Plan: Ensuring Environmental Compliance

Proper disposal of this compound and its associated waste is a legal and ethical responsibility. As a halogenated organic compound, it falls under specific waste categories defined by the Environmental Protection Agency (EPA).

Waste Segregation

All waste streams must be segregated to ensure proper disposal and to avoid potentially dangerous chemical reactions.

Waste TypeContainerEPA Waste Code (Likely)Disposal Notes
Solid Waste Labeled, sealed container for halogenated solid wasteU-List or F-ListIncludes contaminated weigh boats, filter paper, and gloves.
Liquid Waste Labeled, sealed container for halogenated organic liquid wasteF001 or F002Do not mix with non-halogenated solvents. The dihydrochloride nature means the waste will be acidic; do not mix with bases in the same container.
Aqueous Waste Labeled, sealed container for aqueous wasteD002 (Corrosivity)If the aqueous solution is acidic (pH ≤ 2), it must be treated as corrosive waste. Neutralize with a suitable base (e.g., sodium bicarbonate) under controlled conditions before disposal, if permitted by your institution's waste management plan.

Key Disposal Principle: Never dispose of this compound or its waste down the drain. All waste must be collected by a licensed hazardous waste disposal company.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while under the safety shower.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill Cleanup:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are not comfortable cleaning it up, contact your institution's environmental health and safety department.

  • For small spills, and while wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.